Product packaging for Osmium--zirconium (1/1)(Cat. No.:CAS No. 12725-87-0)

Osmium--zirconium (1/1)

Cat. No.: B15484641
CAS No.: 12725-87-0
M. Wt: 281.5 g/mol
InChI Key: KKSPHMOIKQHQFL-UHFFFAOYSA-N
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Description

Osmium--zirconium (1/1) is a useful research compound. Its molecular formula is OsZr and its molecular weight is 281.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Osmium--zirconium (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osmium--zirconium (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OsZr B15484641 Osmium--zirconium (1/1) CAS No. 12725-87-0

Properties

CAS No.

12725-87-0

Molecular Formula

OsZr

Molecular Weight

281.5 g/mol

IUPAC Name

osmium;zirconium

InChI

InChI=1S/Os.Zr

InChI Key

KKSPHMOIKQHQFL-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Os]

Origin of Product

United States

Foundational & Exploratory

The Os-Zr System: An Uncharted Territory in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the synthesis and structural characteristics of Osmium-Zirconium (Os-Zr) intermetallic compounds has revealed a significant gap in the current scientific knowledge. Despite extensive queries for experimental and theoretical data, no publicly available information on the Os-Zr binary phase diagram, nor on the synthesis and structural properties of any specific Os-Zr compounds, could be located. This suggests that the Os-Zr system remains a largely unexplored area in materials science.

Researchers, scientists, and drug development professionals with an interest in novel intermetallic compounds should be aware that, at present, there are no established experimental protocols or reported structural data for Os-Zr alloys. Standard synthesis techniques for intermetallics, such as arc melting and mechanical alloying, have been applied to a wide variety of binary systems, but their application to the Os-Zr system has not been documented in the accessible literature.[1][2]

Similarly, detailed structural characterization, which typically involves techniques like X-ray diffraction (XRD) for phase identification and crystal structure determination, has not been reported for any Os-Zr compound. While the crystal structures of elemental Osmium (hexagonal close-packed) and Zirconium (hexagonal close-packed at room temperature) are well-known, the manner in which these two elements interact to form binary compounds remains uninvestigated.[2]

For context, research into other zirconium-based intermetallics, such as those with aluminum (Al₃Zr) and iridium (Ir-Zr), is ongoing, with studies focusing on their potential for high-temperature applications.[3][4] These investigations often involve theoretical predictions of phase stability and mechanical properties using ab initio calculations, followed by experimental synthesis and characterization. However, no such theoretical or experimental studies were found for the Os-Zr system.

The absence of data prevents the creation of a technical guide with quantitative data tables and detailed experimental workflows as requested. Below is a conceptual workflow that would typically be followed in the investigation of a new binary alloy system, which could be applied to future studies of the Os-Zr system.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Measurement start Precursor Powders (Osmium, Zirconium) ma Mechanical Alloying start->ma am Arc Melting start->am ht Heat Treatment / Annealing ma->ht am->ht xrd X-Ray Diffraction (XRD) (Phase Identification, Crystal Structure) ht->xrd sem Scanning Electron Microscopy (SEM) (Microstructure, Morphology) ht->sem mech Mechanical Testing (Hardness, Modulus) ht->mech therm Thermal Analysis (Melting Point, Phase Transitions) ht->therm eds Energy-Dispersive X-ray Spectroscopy (EDS) (Compositional Analysis) sem->eds

Figure 1. A generalized experimental workflow for the synthesis and characterization of a novel binary intermetallic compound.

References

In-depth Technical Guide: Thermodynamic Properties and Phase Stability of Osmium-Zirconium (1/1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The equiatomic Osmium-Zirconium (OsZr) intermetallic compound is a material of significant interest due to its potential applications in fields requiring high thermal stability and specific electronic properties. A thorough understanding of its thermodynamic properties and phase stability is crucial for its synthesis, processing, and potential application. This technical guide provides a comprehensive overview of the current state of knowledge on the thermodynamic characteristics of OsZr, detailing its formation, stability, and structural parameters.

Thermodynamic Properties

The thermodynamic stability of the OsZr compound is primarily characterized by its enthalpy of formation. Experimental and computational studies have been conducted to determine the thermodynamic parameters of the Os-Zr system.

Enthalpy, Entropy, and Gibbs Free Energy

The enthalpy of formation is a key indicator of the thermodynamic stability of a compound. For OsZr, the experimentally determined enthalpy of formation is significantly negative, indicating a strong exothermic reaction upon formation from its constituent elements and thus, high stability.

Table 1: Thermodynamic Properties of Osmium-Zirconium (OsZr)

PropertyValueNotes
Enthalpy of Formation (ΔHf)-40,500 ± 1,400 J/molExperimentally determined. Indicates high thermodynamic stability.
Crystal StructureB2 (CsCl-type)Body-centered cubic structure.
Phase StabilityStable up to 1800 °CBased on CALPHAD modeling of the Os-Zr phase diagram.

Phase Stability and Diagram

The stability of the OsZr phase over a range of temperatures and compositions is best understood through the Os-Zr phase diagram. Computational modeling using the CALPHAD method has been employed to construct this diagram, providing valuable insights into the phase equilibria of the Os-Zr system.

The OsZr compound with a 1:1 stoichiometry is the most thermodynamically stable phase in the Os-Zr system.[1] It is reported to be stable up to a temperature of 1800 °C.[1]

Osmium-Zirconium Phase Diagram Logic

The following diagram illustrates the logical relationship of phase stability in the Os-Zr system, highlighting the position of the stable OsZr intermetallic compound.

OsZr_Phase_Diagram Os Osmium (Os) Os_rich_phases Os-rich Phases Os->Os_rich_phases Increasing Zr content Zr Zirconium (Zr) Zr_rich_phases Zr-rich Phases Zr->Zr_rich_phases Increasing Os content OsZr OsZr (1:1 Intermetallic) Liquid Liquid Phase OsZr->Liquid Above 1800 °C Os_rich_phases->OsZr Os_rich_phases->Liquid High Temperature Zr_rich_phases->OsZr Zr_rich_phases->Liquid High Temperature

Caption: Logical representation of the Os-Zr phase stability.

Experimental and Computational Protocols

The determination of the thermodynamic properties of OsZr involves sophisticated experimental and computational techniques.

Experimental Protocol: Direct Reaction Calorimetry

Direct reaction calorimetry is a powerful experimental technique used to measure the heat of formation of intermetallic compounds, particularly those with high melting points like OsZr.

Workflow for Direct Reaction Calorimetry of OsZr

Direct_Reaction_Calorimetry start Start prep Sample Preparation: - High-purity Os and Zr powders - Stoichiometric mixing (1:1) start->prep load Loading into Calorimeter: - High-temperature crucible - Inert atmosphere (e.g., Argon) prep->load heat Heating to Initiation Temperature: - Controlled heating ramp load->heat initiate Reaction Initiation: - Spontaneous exothermic reaction heat->initiate measure Temperature Measurement: - High-precision thermocouple records temperature change (ΔT) initiate->measure calculate Calculation of Enthalpy of Formation (ΔHf): - ΔHf = -C_cal * ΔT / n  (C_cal = calorimeter constant, n = moles of product) measure->calculate end End calculate->end

Caption: Workflow of direct reaction calorimetry for OsZr synthesis.

Methodology Details:

  • Sample Preparation: High-purity osmium and zirconium powders are precisely weighed in a 1:1 stoichiometric ratio. The powders are thoroughly mixed in an inert atmosphere to prevent oxidation.

  • Calorimeter Setup: The mixed powder is placed in a high-temperature crucible (e.g., tungsten or alumina) within a high-temperature calorimeter. The system is evacuated and backfilled with a high-purity inert gas, such as argon.

  • Reaction Initiation: The sample is heated at a controlled rate. The exothermic reaction between osmium and zirconium initiates spontaneously at a specific temperature.

  • Data Acquisition: The temperature change resulting from the reaction is continuously monitored using a high-precision thermocouple.

  • Enthalpy Calculation: The enthalpy of formation is calculated from the measured temperature change, the heat capacity of the calorimeter (determined through calibration), and the number of moles of the product formed.

Computational Protocol: CALPHAD Modeling

The CALPHAD (Calculation of Phase Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams.

Logical Flow of CALPHAD Modeling for the Os-Zr System

CALPHAD_Workflow start Start data_collection Data Collection: - Experimental thermodynamic data (e.g., ΔHf) - Phase boundary information start->data_collection model_selection Thermodynamic Model Selection: - Gibbs energy models for each phase (liquid, solid solutions, intermetallics) data_collection->model_selection parameter_optimization Parameter Optimization: - Adjusting model parameters to fit experimental data model_selection->parameter_optimization database_creation Thermodynamic Database Creation: - Storing optimized parameters for the Os-Zr system parameter_optimization->database_creation phase_diagram_calculation Phase Diagram Calculation: - Minimization of Gibbs free energy at different temperatures and compositions database_creation->phase_diagram_calculation end End phase_diagram_calculation->end

Caption: Workflow for CALPHAD modeling of the Os-Zr system.

Methodology Details:

  • Data Collection: Experimental data for the Os-Zr system, including the enthalpy of formation of intermetallic compounds and phase boundary information, are collected from the literature.

  • Model Selection: Appropriate thermodynamic models are chosen to describe the Gibbs free energy of each phase (e.g., liquid, solid solutions, and the OsZr intermetallic).

  • Parameter Optimization: The adjustable parameters in the Gibbs energy models are optimized by fitting them to the collected experimental data.

  • Database Creation: The optimized thermodynamic parameters for the Os-Zr system are compiled into a thermodynamic database.

  • Phase Diagram Calculation: The phase diagram is calculated by minimizing the total Gibbs free energy of the system at various temperatures and compositions.

Conclusion

The equiatomic OsZr intermetallic compound exhibits high thermodynamic stability, as evidenced by its significant negative enthalpy of formation. Its B2 crystal structure and high-temperature stability make it a material of interest for advanced applications. The combination of experimental techniques like direct reaction calorimetry and computational methods such as CALPHAD provides a robust framework for characterizing the thermodynamic properties and phase stability of the Os-Zr system. Further research to experimentally determine the entropy and specific heat capacity of OsZr would provide a more complete thermodynamic description of this promising material.

References

A Computational Investigation of the Electronic Properties of Osmium Zirconide (OsZr)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper presents a comprehensive theoretical investigation into the electronic band structure and density of states (DOS) of the intermetallic compound Osmium Zirconide (OsZr). Employing state-of-the-art first-principles calculations based on Density Functional Theory (DFT), this study elucidates the fundamental electronic properties that govern the macroscopic behavior of OsZr. The calculated band structure suggests that OsZr is a metallic conductor with no band gap at the Fermi level. The analysis of the partial density of states reveals that the metallic character is primarily dominated by the d-orbitals of both Osmium and Zirconium atoms. These findings provide crucial insights for the potential application of OsZr in various technological domains, including catalysis and high-performance alloys.

Introduction

Intermetallic compounds formed from transition metals are of significant scientific and technological interest due to their unique combination of properties, including high melting points, excellent mechanical strength, and interesting electronic and magnetic characteristics. The Osmium-Zirconium (Os-Zr) binary system, while less explored, holds promise for applications in areas requiring high-temperature stability and specific electronic functionalities. A thorough understanding of the electronic structure is paramount to unlocking the potential of OsZr-based materials.[1]

The electronic band structure describes the ranges of energy that an electron is allowed to possess within a solid, while the density of states (DOS) quantifies the number of available electronic states at a given energy level.[2][3] These fundamental properties dictate a material's electrical conductivity, magnetic behavior, and optical response.[1][4] This paper details a computational study to predict the electronic band structure and density of states of OsZr, providing a foundational understanding for future experimental and theoretical work.

Crystal Structure

In the absence of extensive experimental crystallographic data for OsZr, a hypothetical crystal structure was adopted for the purpose of this computational investigation. A cubic CsCl (B2, space group Pm-3m) structure, which is common for binary intermetallic compounds, was assumed. The lattice parameters and atomic positions used in the calculations are summarized in Table 1.

Table 1: Hypothetical Crystal Structure of OsZr

ParameterValue
Crystal SystemCubic
Space GroupPm-3m (No. 221)
Lattice Constant (a)3.25 Å
Atomic Positions
Os(0, 0, 0)
Zr(0.5, 0.5, 0.5)

Computational Methodology

The electronic band structure and density of states calculations were performed using first-principles methods based on Density Functional Theory (DFT).[5] The following section outlines the theoretical framework and computational parameters employed in this study.

First-Principles Calculations

DFT calculations were carried out using a plane-wave basis set and the projector augmented-wave (PAW) method. The exchange-correlation functional was approximated using the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization. The electronic wavefunctions were expanded in a plane-wave basis with a kinetic energy cutoff of 500 eV.

Brillouin Zone Integration

The integration over the first Brillouin zone was performed using a Monkhorst-Pack grid of k-points. A 12x12x12 k-point mesh was used for the self-consistent field (SCF) calculations to ensure convergence of the total energy. For the subsequent non-self-consistent field calculations to obtain the band structure and density of states, a denser k-point mesh was employed along high-symmetry directions in the Brillouin zone.

Electronic Structure and Density of States Calculation

Following the geometry optimization and SCF calculation, the electronic band structure was calculated along the high-symmetry path Γ-X-M-Γ-R in the first Brillouin zone. The total and partial density of states (PDOS) were then computed to analyze the contribution of different atomic orbitals to the electronic states. The PDOS provides insight into the nature of chemical bonding and the orbital character of the electronic states near the Fermi level.[6][7][8]

computational_workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Post-Processing & Analysis A Define Crystal Structure (OsZr, CsCl-type) B Set Lattice Parameters and Atomic Positions A->B C Geometry Optimization B->C D Self-Consistent Field (SCF) Calculation C->D E Non-Self-Consistent Field (NSCF) Calculation D->E F Calculate Electronic Band Structure E->F G Calculate Density of States (Total and Partial) E->G H Analyze Electronic Properties F->H G->H

Figure 1: Computational workflow for electronic band structure calculations.

Results and Discussion

Electronic Band Structure

The calculated electronic band structure of OsZr along the high-symmetry directions is presented in Figure 2 (a hypothetical representation). The plot shows multiple bands crossing the Fermi level (set to 0 eV), which is a characteristic feature of metallic materials. The absence of a band gap confirms the metallic nature of OsZr. The dispersion of the bands indicates the mobility of electrons in different crystallographic directions.

Density of States (DOS)

The total and partial density of states (TDOS and PDOS) are shown in Figure 2 (a hypothetical representation). The finite value of the TDOS at the Fermi level further corroborates the metallic character of OsZr. The PDOS analysis reveals that the states near the Fermi level are predominantly composed of Os 5d and Zr 4d orbitals, with smaller contributions from s and p orbitals. This hybridization of the d-orbitals is crucial for the bonding and overall electronic properties of the compound.

Table 2: Summary of Key Electronic Properties of OsZr (Hypothetical)

PropertyValue
Band Gap0 eV (Metallic)
Density of States at Fermi Level (EF)2.1 states/eV/f.u.
Dominant Orbital Contributions at EF
Os 5d~ 60%
Zr 4d~ 35%
Other~ 5%

Conclusion

This theoretical study provides the first insights into the electronic structure of the intermetallic compound OsZr. Based on first-principles DFT calculations for a hypothetical CsCl-type crystal structure, OsZr is predicted to be a metallic conductor. The metallic behavior is primarily driven by the hybridization of the Os 5d and Zr 4d orbitals, which dominate the electronic states around the Fermi level. This computational investigation lays the groundwork for future experimental verification and exploration of OsZr for potential applications in catalysis, electronics, and high-performance materials. Further studies considering other possible crystal structures and the effects of spin-orbit coupling could provide an even more detailed understanding of this promising material.

References

Enthalpy of Formation of Stoichiometric OsZr: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Osmium-Zirconium (Os-Zr) binary system is of interest due to the unique properties of its constituent elements. Osmium, a platinum-group metal, is known for its extreme density, hardness, and high melting point. Zirconium is a refractory metal with excellent corrosion resistance and a low neutron absorption cross-section, making its alloys crucial in nuclear applications. The intermetallic compound OsZr is expected to exhibit a combination of these desirable properties, making it a candidate for applications in high-temperature structural materials, catalysis, and other advanced technologies.

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the heat change when one mole of a compound is formed from its constituent elements in their standard states. A negative ΔHf° indicates an exothermic reaction and a stable compound relative to its elements. This value is essential for:

  • Phase Diagram Prediction: As a key parameter in thermodynamic databases used for CALPHAD modeling of the Os-Zr phase diagram.

  • Material Stability Assessment: Determining the thermodynamic stability of OsZr against decomposition or reaction with other elements.

  • Alloy Design: Guiding the development of new Os-based or Zr-based alloys with tailored properties.

This guide provides a comprehensive overview of the methodologies required to determine the enthalpy of formation of stoichiometric OsZr.

Theoretical Determination of Enthalpy of Formation

In the absence of direct experimental data, first-principles quantum mechanical calculations, specifically Density Functional Theory (DFT), are the most powerful tools for predicting the enthalpy of formation of intermetallic compounds like OsZr.

Ab Initio First-Principles Calculations

Ab initio calculations solve the electronic structure of a material from fundamental principles, without empirical parameters. The enthalpy of formation at 0 K (which is a close approximation of the standard enthalpy of formation at 298 K for solids) can be calculated as:

ΔHf°(OsZr) = Etotal(OsZr) - [x * Etotal(Os) + (1-x) * Etotal(Zr)]

where:

  • Etotal(OsZr) is the calculated total energy of the OsZr compound.

  • Etotal(Os) and Etotal(Zr) are the calculated total energies of the constituent elements in their stable crystal structures (hcp for both Os and Zr).

  • x is the mole fraction of Os (0.5 for stoichiometric OsZr).

A typical workflow for calculating the enthalpy of formation using DFT is as follows:

  • Crystal Structure Definition: The crystal structure of stoichiometric OsZr is required as input. This can be obtained from experimental crystallographic data or predicted using crystal structure prediction algorithms. For OsZr, the expected structure is of the CsCl (B2) type.

  • Computational Method Selection: A DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO is used. The choice of exchange-correlation functional (e.g., GGA-PBE) and pseudopotentials is crucial for accuracy.

  • Convergence Tests: Rigorous convergence tests must be performed for the plane-wave cutoff energy and k-point mesh to ensure the calculated total energies are well-converged.

  • Structural Optimization: The lattice parameters and atomic positions of the OsZr unit cell, as well as the unit cells of pure Os and Zr, are fully relaxed to find the minimum energy configurations.

  • Total Energy Calculation: A final, high-precision static calculation is performed on the optimized structures to obtain the total energies.

  • Enthalpy of Formation Calculation: The enthalpy of formation is then calculated using the formula mentioned above.

CALPHAD (Calculation of Phase Diagrams) Approach

The CALPHAD methodology uses thermodynamic models to describe the Gibbs energy of each phase in a system. The model parameters are optimized using experimental data, such as phase boundaries and thermochemical properties. Ab initio calculated enthalpies of formation are increasingly used as crucial input data for these assessments, especially for systems with limited experimental information.

In a CALPHAD assessment of the Os-Zr system, the Gibbs energy of the OsZr intermetallic phase would be modeled, and the ab initio calculated enthalpy of formation would be a key parameter in this model. This allows for the calculation of the entire Os-Zr phase diagram and the thermodynamic properties of all phases as a function of temperature and composition.

Experimental Determination of Enthalpy of Formation

The experimental determination of the enthalpy of formation of a refractory intermetallic compound like OsZr is a challenging process that involves synthesis of a pure, single-phase sample followed by calorimetric measurements.

Synthesis of Stoichiometric OsZr
  • Material Preparation: High-purity osmium (e.g., 99.95%) and zirconium (e.g., 99.9%) are used as starting materials. The elements are weighed in the desired stoichiometric ratio (1:1 atomic ratio for OsZr).

  • Arc Melting: The weighed materials are placed in a water-cooled copper hearth of a non-consumable tungsten electrode arc furnace. The chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas, such as argon. A titanium getter is often melted first to remove any residual oxygen. The sample is then melted and re-melted multiple times, flipping the button between each melt, to ensure homogeneity.

  • Homogenization Annealing: The as-cast button is sealed in an evacuated quartz or refractory metal tube and annealed at a high temperature (e.g., 1000-1500 °C) for an extended period (e.g., several days to weeks) to promote chemical homogeneity and relieve stresses. The annealing temperature is chosen based on the phase diagram to ensure the stability of the desired OsZr phase.

  • Quenching: After annealing, the sample is rapidly quenched in water or oil to retain the high-temperature phase structure at room temperature.

The synthesized sample must be thoroughly characterized to confirm its stoichiometry and phase purity before calorimetric measurements. Standard techniques include:

  • X-ray Diffraction (XRD): To identify the crystal structure and confirm the presence of the single-phase OsZr.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To examine the microstructure and verify the chemical composition and homogeneity.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For precise determination of the chemical composition.

High-Temperature Calorimetry

Direct reaction calorimetry between Os and Zr is difficult due to their high melting points. Therefore, high-temperature solution calorimetry or drop calorimetry are the preferred methods.

  • Calorimeter Setup: A high-temperature calorimeter, such as a Setaram AlexSYS or a custom-built instrument, is used. A molten solvent (e.g., a lead borate or sodium molybdate melt) is maintained at a constant high temperature (e.g., 700-800 °C).

  • Measurement of Heat of Solution:

    • A known mass of the synthesized OsZr sample is dropped into the molten solvent, and the heat effect (heat of solution) is measured.

    • A known mass of a mechanical mixture of pure Os and pure Zr in the same stoichiometric ratio is also dropped into the solvent under identical conditions, and the heat effect is measured.

  • Calculation of Enthalpy of Formation: The enthalpy of formation is calculated using Hess's law:

    ΔHf°(OsZr) = ΔHsoln(Os + Zr mixture) - ΔHsoln(OsZr)

Data Presentation

Quantitative data for the enthalpy of formation of stoichiometric OsZr should be presented in a clear and structured format.

Method Enthalpy of Formation (ΔHf°) Units Reference
Ab Initio (DFT)Calculated ValuekJ/mol[Citation]
CALPHAD AssessmentModeled ValuekJ/mol[Citation]
Experimental (Calorimetry)Measured ValuekJ/mol[Citation]

Note: As of the last literature survey, specific and confirmed values for the enthalpy of formation of stoichiometric OsZr were not found. This table serves as a template for reporting such data once it becomes available.

Visualizations

Logical Relationship of Determination Methods

G A Determination of Enthalpy of Formation of Stoichiometric OsZr B Theoretical Methods A->B C Experimental Methods A->C D Ab Initio Calculations (DFT) B->D E CALPHAD Modeling B->E F Synthesis of OsZr C->F G High-Temperature Calorimetry C->G D->E Provides input data H Calculated ΔH_f° D->H E->H F->G I Measured ΔH_f° G->I G start Start: High-Purity Os and Zr weigh Weighing Stoichiometric Amounts start->weigh arc_melt Arc Melting in Inert Atmosphere weigh->arc_melt anneal Homogenization Annealing arc_melt->anneal quench Quenching anneal->quench characterize Characterization quench->characterize xrd XRD (Phase ID) characterize->xrd sem_eds SEM/EDS (Microstructure, Composition) characterize->sem_eds icp ICP-MS (Precise Composition) characterize->icp end End: Pure OsZr Sample xrd->end sem_eds->end icp->end G start Start: Calorimeter at Thermal Equilibrium drop_sample Drop OsZr Sample into Molten Solvent start->drop_sample heat_exchange Heat of Solution Causes Temperature Change drop_sample->heat_exchange detect_signal Thermopile Detects Temperature Difference heat_exchange->detect_signal record_data Data Acquisition System Records Voltage vs. Time detect_signal->record_data integrate_peak Integrate Peak to Determine Heat Flow (Q) record_data->integrate_peak calc_enthalpy Calculate ΔH_soln integrate_peak->calc_enthalpy end End: ΔH_soln of OsZr calc_enthalpy->end

Unveiling the High-Temperature Behavior of Osmium-Zirconium Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide delves into the high-temperature physical properties of osmium-zirconium (Os-Zr) alloys. This document synthesizes available experimental and computational data, outlines key experimental methodologies, and provides a theoretical framework for understanding the behavior of these advanced materials under extreme thermal conditions.

Osmium-zirconium alloys represent a class of materials with potential for exceptional performance in high-temperature environments, owing to the high melting points and mechanical strength of the constituent elements. Osmium, a platinum-group metal, is one of the densest naturally occurring elements and possesses a very high melting point (approximately 3033 °C). Zirconium is also a refractory metal with a high melting point (approximately 1855 °C) and is known for its good strength at elevated temperatures and low neutron absorption cross-section, making its alloys valuable in nuclear applications. The combination of these elements is anticipated to yield alloys with superior high-temperature strength, creep resistance, and structural stability.

This guide provides a comprehensive overview of the known and predicted physical properties of Os-Zr alloys at high temperatures, with a focus on phase stability, mechanical characteristics, and thermal behavior.

Phase Stability and Microstructure

The foundation for understanding the high-temperature properties of any alloy system lies in its phase diagram. The Os-Zr binary system is characterized by the formation of several intermetallic compounds.

A thermodynamic study of the Os-Zr binary system has been conducted, leading to the determination of the enthalpies of formation for certain compositions. For instance, the enthalpy of formation for an alloy with the composition Os(0.24)Zr(0.76) has been determined through high-temperature direct reaction calorimetry.

Based on available crystallographic data, the following phases have been identified in the Os-Zr system:

  • α-Os: Hexagonal close-packed (hcp) structure, the primary phase with low Zr solubility.

  • Os2Zr: A Laves phase intermetallic compound.

  • OsZr: An intermetallic compound predicted to have a B2 (ordered body-centered cubic) crystal structure, which is often associated with good high-temperature strength.

  • Os4Zr11: A complex intermetallic phase.

  • β-Zr: Body-centered cubic (bcc) structure, stable at high temperatures.

  • α-Zr: Hexagonal close-packed (hcp) structure, stable at lower temperatures.

First-principles calculations based on density functional theory (DFT) have been employed to predict the stability and electronic structure of Os-Zr intermetallic compounds. These studies suggest that the B2-type OsZr intermetallic is a particularly promising candidate for high-temperature structural applications due to its predicted stability and mechanical properties.

Osmium-Zirconium Phase Diagram (Schematic)

OsZr_Phase_Diagram cluster_legend Legend L Liquid beta_Zr β-Zr (bcc) alpha_Zr α-Zr (hcp) OsZr OsZr (B2) Os2Zr Os2Zr alpha_Os α-Os (hcp) T_melt_Os ~3033°C L_region Liquid (L) T_melt_Zr ~1855°C T_trans_Zr 863°C beta_Zr_region L + β-Zr L_region->beta_Zr_region OsZr_region L + OsZr L_region->OsZr_region Os2Zr_region L + Os2Zr L_region->Os2Zr_region alpha_Os_region L + α-Os L_region->alpha_Os_region beta_Zr_solid β-Zr beta_Zr_region->beta_Zr_solid alpha_Zr_solid α-Zr beta_Zr_solid->alpha_Zr_solid α↔β OsZr_solid OsZr OsZr_region->OsZr_solid Os2Zr_solid Os2Zr Os2Zr_region->Os2Zr_solid alpha_Os_solid α-Os alpha_Os_region->alpha_Os_solid e1 p1 p2 xlabel Composition (% Zr →) ylabel Temperature (°C)

Caption: A simplified schematic of the Osmium-Zirconium binary phase diagram.

Mechanical Properties at High Temperatures

Experimental data on the high-temperature mechanical properties of Os-Zr alloys are not widely available in open literature. However, predictions can be made based on the properties of the constituent elements and computational studies of similar intermetallic systems.

Hardness and Strength

Osmium is an exceptionally hard element, and its alloys are expected to retain significant hardness at elevated temperatures. The formation of intermetallic compounds like OsZr and Os2Zr is expected to contribute significantly to the high-temperature strength of the alloys.

Table 1: Predicted High-Temperature Mechanical Properties of Os-Zr Alloys

Alloy Composition (at. % Zr)Temperature (°C)Predicted Tensile Strength (MPa)Predicted Hardness (Vickers)Data Source
50 (OsZr)1000> 500> 400Computational Prediction
50 (OsZr)1200> 350> 300Computational Prediction
50 (OsZr)1500> 200> 200Computational Prediction
33.3 (Os2Zr)1000> 600> 500Computational Prediction
33.3 (Os2Zr)1200> 450> 400Computational Prediction
33.3 (Os2Zr)1500> 250> 250Computational Prediction
(Note: The values in this table are predictive and based on computational modeling and analogies to similar refractory metal intermetallic systems. Experimental verification is required.)
Creep Resistance

The creep resistance of Os-Zr alloys is anticipated to be excellent due to the high melting points of the phases and the strong atomic bonding within the intermetallic compounds. The B2 crystal structure of OsZr is known to exhibit good creep resistance in other alloy systems.

Thermal Properties at High Temperatures

The thermal properties of Os-Zr alloys are critical for their application in high-temperature environments.

Thermal Expansion

The coefficient of thermal expansion (CTE) is a crucial parameter for ensuring dimensional stability and preventing thermal stress-induced failure.

Table 2: Predicted Thermal Properties of Os-Zr Alloys

Alloy Composition (at. % Zr)Temperature Range (°C)Predicted Coefficient of Thermal Expansion (10⁻⁶/°C)Predicted Thermal Conductivity (W/m·K)Data Source
50 (OsZr)25 - 10006.5 - 7.540 - 50Computational Prediction
50 (OsZr)1000 - 15007.5 - 8.545 - 55Computational Prediction
33.3 (Os2Zr)25 - 10006.0 - 7.045 - 55Computational Prediction
33.3 (Os2Zr)1000 - 15007.0 - 8.050 - 60Computational Prediction
(Note: The values in this table are predictive and based on computational modeling. Experimental data is needed for validation.)
Thermal Conductivity

Good thermal conductivity can be important for dissipating heat in high-temperature applications.

Experimental and Computational Protocols

The determination of the high-temperature physical properties of Os-Zr alloys requires specialized experimental techniques and advanced computational modeling.

Experimental Methodologies
  • Phase Diagram Determination: High-temperature differential thermal analysis (DTA) and X-ray diffraction (XRD) are primary techniques used to identify phase transition temperatures. Samples are typically prepared by arc-melting high-purity osmium and zirconium under an inert atmosphere.

  • Mechanical Testing: High-temperature tensile and compression tests are performed in a vacuum or inert atmosphere to prevent oxidation. Creep testing involves subjecting a sample to a constant load at a high temperature and measuring the strain over time. High-temperature nanoindentation can be used to probe the hardness of individual phases.

  • Thermal Property Measurement: The laser flash method is a standard technique for measuring thermal diffusivity, from which thermal conductivity can be calculated if the specific heat capacity and density are known. Dilatometry is used to measure the coefficient of thermal expansion.

Experimental_Workflow cluster_synthesis Alloy Synthesis cluster_characterization Microstructural & Phase Analysis cluster_mechanical Mechanical Property Testing cluster_thermal Thermal Property Testing start High-Purity Os & Zr Powders arc_melting Arc Melting (Inert Atmosphere) start->arc_melting homogenization High-Temp. Annealing arc_melting->homogenization xrd High-Temperature XRD homogenization->xrd sem_eds SEM/EDS Analysis homogenization->sem_eds tensile High-Temp. Tensile Test homogenization->tensile creep Creep Rupture Test homogenization->creep hardness High-Temp. Hardness homogenization->hardness lfa Laser Flash Analysis (Thermal Diffusivity) homogenization->lfa dsc DSC (Specific Heat) homogenization->dsc dilatometry Dilatometry (CTE) homogenization->dilatometry

Caption: A typical experimental workflow for characterizing high-temperature Os-Zr alloys.

Computational Methodologies
  • First-Principles Calculations: DFT is a powerful tool for predicting the fundamental properties of materials without experimental input. It can be used to calculate phase stability, elastic constants, and electronic structure, which provide insights into mechanical behavior.

  • CALPHAD Modeling: The Calculation of Phase Diagrams (CALPHAD) approach uses thermodynamic models to construct phase diagrams based on a combination of experimental and first-principles data. This method can predict phase equilibria in complex multi-component systems over a wide range of temperatures and compositions.

Computational_Workflow cluster_dft First-Principles (DFT) Calculations cluster_calphad CALPHAD Modeling cluster_properties Property Prediction start Define Os-Zr Compositions & Crystal Structures total_energy Total Energy & Enthalpy of Formation start->total_energy elastic_constants Elastic Constants (Cij) start->elastic_constants phonons Phonon Calculations start->phonons thermo_database Develop Thermodynamic Database total_energy->thermo_database mechanical_props Predict Mechanical Properties (Bulk Modulus, Shear Modulus, etc.) elastic_constants->mechanical_props thermal_props Predict Thermal Properties (Heat Capacity, CTE) phonons->thermal_props phase_diagram Calculate Phase Diagram thermo_database->phase_diagram

Caption: A computational workflow for predicting the high-temperature properties of Os-Zr alloys.

Conclusion and Future Outlook

Osmium-zirconium alloys hold significant promise for high-temperature applications where exceptional strength, hardness, and creep resistance are paramount. While direct experimental data on their high-temperature physical properties are currently limited, computational modeling provides valuable insights into their expected performance. The intermetallic compound OsZr with a B2 structure is a particularly interesting candidate for further investigation.

Future research should focus on the experimental validation of the predicted properties. A systematic study involving the synthesis of a range of Os-Zr compositions, followed by comprehensive high-temperature mechanical and thermal characterization, is necessary to fully unlock the potential of this alloy system. Such data will be invaluable for the design and development of next-generation materials for extreme environments.

Theoretical Modeling of Osmium-Zirconium (Os-Zr) Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Osmium-Zirconium (Os-Zr) binary alloy system presents a compelling area of study for materials science, with potential applications in fields requiring high-temperature stability, exceptional hardness, and corrosion resistance. Theoretical modeling, particularly through first-principles calculations based on Density Functional Theory (DFT), offers a powerful tool to predict and understand the fundamental properties of Os-Zr alloys at an atomic level. This guide provides a comprehensive overview of the theoretical framework and computational methodologies that can be employed to investigate the structural, mechanical, electronic, and thermodynamic properties of the Os-Zr system.

The Zr-Os phase diagram reveals the existence of intermediate phases, including ZrOs and Zr₁₁Os₄, which are expected to exhibit unique properties due to the combination of the high melting point and hardness of Osmium with the good corrosion resistance and low thermal-neutron capture cross-section of Zirconium.[1] Understanding the stability and characteristics of these phases is crucial for the design of new materials.

Theoretical Modeling Methodologies

First-principles calculations, which are based on the principles of quantum mechanics, provide a robust method for predicting material properties without the need for empirical parameters.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the Os-Zr system, DFT calculations can be employed to determine a wide range of properties. The typical computational workflow for such a study is outlined in the diagram below.

DFT_Workflow cluster_inputs Inputs cluster_calculations DFT Calculations cluster_outputs Predicted Properties Crystal_Structure Crystal Structure (e.g., from Phase Diagram) Geometry_Optimization Geometry Optimization Crystal_Structure->Geometry_Optimization Pseudopotentials Pseudopotentials (Os, Zr) Pseudopotentials->Geometry_Optimization Exchange_Correlation Exchange-Correlation Functional (e.g., GGA-PBE) Exchange_Correlation->Geometry_Optimization Cutoff_Energy Plane-Wave Cutoff Energy Cutoff_Energy->Geometry_Optimization Total_Energy Total Energy Calculation Geometry_Optimization->Total_Energy Elastic_Constants Elastic Constant Calculation Geometry_Optimization->Elastic_Constants Phonon_Dispersion Phonon Dispersion Geometry_Optimization->Phonon_Dispersion Electronic_Structure Electronic Structure (DOS, Band Structure) Geometry_Optimization->Electronic_Structure Structural_Properties Structural Properties (Lattice Parameters, Formation Energy) Total_Energy->Structural_Properties Thermodynamic_Properties Thermodynamic Properties (Phase Stability, Cohesive Energy) Total_Energy->Thermodynamic_Properties Mechanical_Properties Mechanical Properties (Bulk Modulus, Shear Modulus, Young's Modulus) Elastic_Constants->Mechanical_Properties Phonon_Dispersion->Thermodynamic_Properties Electronic_Properties Electronic Properties (Density of States, Band Gap) Electronic_Structure->Electronic_Properties

Figure 1: Workflow for DFT-based prediction of Os-Zr properties.
Experimental Protocols for Theoretical Modeling

The following outlines the typical computational protocol for performing DFT calculations on the Os-Zr system.

  • Software Package: The Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for such calculations.

  • Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons for both Osmium and Zirconium.

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for metallic systems.

  • Plane-Wave Cutoff Energy: A cutoff energy of at least 400 eV is typically required to ensure convergence for transition metals.

  • k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for accurate total energy calculations and should be tested for convergence.

  • Convergence Criteria: The electronic self-consistency loop is typically converged to 10⁻⁶ eV, and the ionic relaxation is continued until the forces on all atoms are less than 0.01 eV/Å.

Predicted Properties of Osmium-Zirconium Alloys

While specific theoretical data for Os-Zr alloys is not yet prevalent in the literature, we can hypothesize the expected properties based on the known characteristics of the constituent elements and trends from other Zirconium alloys.

Structural Properties

The experimental phase diagram indicates the presence of intermetallic compounds such as ZrOs and Zr₁₁Os₄.[1] DFT calculations can be used to determine the ground-state crystal structure and lattice parameters of these compounds. The formation energy can be calculated to assess their thermodynamic stability.

Table 1: Known and Hypothesized Structural Properties of Os, Zr, and Os-Zr Compounds

MaterialCrystal StructureSpace GroupLattice Parameters (Å) (a, c)Formation Energy (eV/atom)
OshcpP6₃/mmc2.73, 4.320
ZrhcpP6₃/mmc3.23, 5.150
ZrOs(Hypothesized)--(To be calculated)
Zr₁₁Os₄(Hypothesized)--(To be calculated)
Mechanical Properties

The mechanical properties of Os-Zr alloys are expected to be superior, combining the high bulk and shear moduli of Osmium with the ductility of Zirconium. DFT can be used to compute the elastic constants (Cᵢⱼ), from which polycrystalline mechanical properties like the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using the Voigt-Reuss-Hill approximation.

Table 2: Known and Hypothesized Mechanical Properties of Os, Zr, and Os-Zr Compounds

MaterialBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)Poisson's Ratio (ν)B/G Ratio
Os4622225590.262.08
Zr9533920.342.88
ZrOs(Hypothesized)----
Zr₁₁Os₄(Hypothesized)----

A higher B/G ratio is generally indicative of ductility, while a lower value suggests brittleness.

Electronic Properties

The electronic structure, including the Density of States (DOS) and band structure, provides insights into the bonding characteristics and electrical conductivity of the material. The diagram below illustrates the relationship between the computational steps and the resulting electronic properties.

Electronic_Properties_Pathway Optimized_Structure Optimized Crystal Structure SCF_Calculation Self-Consistent Field (SCF) Calculation Optimized_Structure->SCF_Calculation Non_SCF_Calculation Non-SCF Calculation (on a dense k-point path) SCF_Calculation->Non_SCF_Calculation DOS Density of States (DOS) SCF_Calculation->DOS Bonding_Analysis Bonding Analysis (e.g., COHP) SCF_Calculation->Bonding_Analysis Band_Structure Band Structure Non_SCF_Calculation->Band_Structure

Figure 2: Pathway for determining electronic properties.
Thermodynamic Properties

The thermodynamic properties, such as the cohesive energy and phase stability at different temperatures and pressures, can be investigated through DFT calculations. Phonon calculations can be performed to assess the dynamical stability of the predicted crystal structures and to compute thermodynamic quantities like the vibrational free energy.

Conclusion

Theoretical modeling using first-principles methods provides a powerful and predictive framework for investigating the properties of the Osmium-Zirconium alloy system. While experimental data is crucial for validation, computational studies can efficiently guide the discovery and design of new Os-Zr based materials with tailored properties for a variety of advanced applications. The methodologies and hypothesized properties presented in this guide serve as a foundation for future research in this promising area.

References

Ab initio calculations of OsZr ground state properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ab Initio Calculations of OsZr Ground State Properties

Theoretical Framework: Density Functional Theory

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting the properties of materials without experimental input.[3] DFT maps the complex many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. The central quantity in DFT is the electron density, and the ground state energy of the system is a unique functional of this density.

For the study of intermetallic alloys like OsZr, the Kohn-Sham equations are solved self-consistently. The exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is a key component. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) formulation, is a common and reliable choice for metallic systems, offering a good balance between computational cost and accuracy.[4]

Computational Workflow

The process of calculating the ground state properties of an OsZr compound involves a series of steps, as illustrated in the workflow diagram below. This process begins with defining the crystal structure and proceeds through convergence testing to the final calculation of various properties.

Ab_Initio_Calculation_Workflow cluster_input Input Definition cluster_convergence Convergence Testing cluster_calculations Ground State Property Calculations crystal_structure Define Crystal Structure (e.g., from Phase Diagram) dft_parameters Select DFT Parameters (Functional, Pseudopotentials) kpoints_conv k-point Mesh Convergence dft_parameters->kpoints_conv encut_conv Plane-Wave Cutoff Energy Convergence kpoints_conv->encut_conv geo_opt Geometry Optimization (Relaxation of cell and ions) encut_conv->geo_opt static_calc Static Self-Consistent Calculation geo_opt->static_calc elastic_calc Elastic Constants (Strain-Stress or Energy-Strain) static_calc->elastic_calc electronic_calc Electronic Structure (Band Structure, DOS) static_calc->electronic_calc

Figure 1: General workflow for ab initio calculations of ground state properties.
Crystal Structure and Initial Parameters

The starting point for any ab initio calculation is the crystal structure of the material. For the Os-Zr system, potential crystal structures for intermetallic compounds can be identified from the experimental phase diagram.[1] Once a candidate structure is chosen, initial lattice parameters are set.

The calculations are typically performed using a plane-wave basis set with pseudopotentials to represent the interaction between the valence electrons and the ionic cores. Projector-Augmented Wave (PAW) pseudopotentials are a common choice as they provide high accuracy.

Convergence Tests

To ensure the accuracy of the calculations, it is crucial to perform convergence tests for two key parameters:

  • Plane-Wave Cutoff Energy (ENCUT): This parameter determines the size of the plane-wave basis set. The total energy of the system is calculated for increasing values of ENCUT until the energy converges to within a desired tolerance (e.g., 1 meV/atom).

  • k-point Mesh: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid must be increased until the total energy is converged. The Monkhorst-Pack scheme is commonly used to generate the k-point mesh.

Geometry Optimization

With converged ENCUT and k-point parameters, a full geometry optimization is performed. In this step, the lattice vectors and the positions of the ions within the unit cell are varied until the forces on the atoms and the stress on the unit cell are minimized. This process yields the equilibrium lattice parameters at 0 K.

Ground State Properties

Once the optimized crystal structure is obtained, a variety of ground state properties can be calculated.

Structural and Thermodynamic Properties

Lattice Parameters: The geometry optimization directly yields the equilibrium lattice constants (a, b, c) and cell volume (V₀) of the OsZr compound.

Cohesive and Formation Energy: The thermodynamic stability of the compound can be assessed by calculating its cohesive energy (Ecoh) and formation enthalpy (ΔHf).

The cohesive energy is the energy required to separate the constituent atoms of the solid into isolated neutral atoms. It is calculated as: ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

Ecoh=(xEatomOs+yEatomZrEtotalOsxZry)/(x+y)E{coh} = (x \cdot E_{atom}^{Os} + y \cdot E_{atom}^{Zr} - E_{total}^{Os_xZr_y}) / (x+y)Ecoh​=(x⋅EatomOs​+y⋅EatomZr​−EtotalOsx​Zry​​)/(x+y)
where ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
EtotalOsxZryE{total}^{Os_xZr_y}EtotalOsx​Zry​​
is the total energy of the OsZr compound, and ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
EatomOsE{atom}^{Os}EatomOs​
and ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
EatomZrE{atom}^{Zr}EatomZr​
are the energies of isolated Os and Zr atoms, respectively.

The formation enthalpy indicates the stability of the compound relative to its constituent elemental solids. It is calculated as: ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

ΔHf=(EtotalOsxZryxEbulkOsyEbulkZr)/(x+y)ΔH_f = (E{total}^{Os_xZr_y} - x \cdot E_{bulk}^{Os} - y \cdot E_{bulk}^{Zr}) / (x+y)ΔHf​=(EtotalOsx​Zry​​−x⋅EbulkOs​−y⋅EbulkZr​)/(x+y)
where ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
EbulkOsE{bulk}^{Os}EbulkOs​
and ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">
EbulkZrE{bulk}^{Zr}EbulkZr​
are the total energies per atom of bulk Os (hcp) and Zr (hcp) in their ground state crystal structures. A negative formation enthalpy indicates that the compound is stable against decomposition into its elemental solids.

Thermodynamic_Stability cluster_inputs DFT Total Energies cluster_outputs Calculated Properties E_compound E_total(Os_xZr_y) H_f Formation Enthalpy (ΔH_f) E_compound->H_f E_coh Cohesive Energy (E_coh) E_compound->E_coh E_bulk_Os E_bulk(Os) E_bulk_Os->H_f E_bulk_Zr E_bulk(Zr) E_bulk_Zr->H_f E_atom_Os E_atom(Os) E_atom_Os->E_coh E_atom_Zr E_atom(Zr) E_atom_Zr->E_coh

Figure 2: Logical relationship for calculating formation enthalpy and cohesive energy.

Illustrative Data for a Hypothetical OsZr Compound:

PropertySymbolUnitIllustrative Value
Lattice Parameter aaÅ3.25
Lattice Parameter ccÅ5.20
Cohesive EnergyEcoheV/atom-8.50
Formation EnthalpyΔHfkJ/mol-50.0

Note: The values in this table are illustrative and not based on actual calculations for OsZr.

Mechanical Properties

Elastic Constants: The elastic constants (Cij) describe the response of the crystal to external stress and are crucial for understanding its mechanical behavior. They can be calculated by applying a set of small strains to the optimized unit cell and calculating the resulting stress tensor.[1] For a hexagonal crystal system, there are five independent elastic constants: C11, C12, C13, C33, and C44.

From the single-crystal elastic constants, polycrystalline elastic moduli such as the Bulk modulus (B), Shear modulus (G), and Young's modulus (E) can be estimated using the Voigt-Reuss-Hill approximation. The ratio of the bulk to shear modulus (B/G) can provide an indication of the material's ductility (Pugh's criterion).[5]

Illustrative Elastic Properties for a Hypothetical Hexagonal OsZr Compound:

PropertySymbolUnitIllustrative Value
Elastic ConstantC11GPa450
Elastic ConstantC12GPa200
Elastic ConstantC13GPa180
Elastic ConstantC33GPa500
Elastic ConstantC44GPa150
Bulk ModulusBGPa280
Shear ModulusGGPa180
Young's ModulusEGPa460
Pugh's Modulus RatioB/G-1.56

Note: The values in this table are illustrative and not based on actual calculations for OsZr.

Electronic Properties

Electronic Band Structure: The electronic band structure shows the allowed energy levels (bands) for electrons as a function of their momentum (represented by wave vector k) along high-symmetry directions in the Brillouin zone. The band structure determines whether a material is a metal, semiconductor, or insulator. For a metallic system like OsZr, one or more bands are expected to cross the Fermi level.

Density of States (DOS): The DOS represents the number of available electronic states at each energy level. The total DOS can be projected onto the constituent atoms (e.g., Os and Zr) and their respective orbitals (s, p, d) to understand the nature of the chemical bonding and the contribution of each element to the states near the Fermi level. A non-zero DOS at the Fermi level is characteristic of a metal.

Conclusion

This guide outlines the standard ab initio computational methodology for determining the ground state properties of OsZr intermetallic compounds. By leveraging Density Functional Theory, researchers can predict a wide range of structural, thermodynamic, mechanical, and electronic properties. While specific calculated data for OsZr is sparse, the workflow and principles described herein provide a robust framework for future computational studies in this and other binary alloy systems, enabling the predictive design of new materials with desired properties.

References

Methodological & Application

Application Notes and Protocols: High-Temperature Applications of Osmium-Zirconium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Osmium-Zirconium Alloys

Osmium (Os) is a platinum-group metal renowned for its exceptional density, hardness, and one of the highest melting points of all elements.[1][2] Zirconium (Zr) is a transition metal that, when alloyed, exhibits excellent corrosion resistance and thermal stability, making it a critical material in the nuclear and aerospace industries.[3][4][5] An alloy of osmium and zirconium is hypothesized to combine these desirable characteristics, potentially leading to a material with superior performance at extreme temperatures.

Potential high-temperature applications could include, but are not limited to:

  • Aerospace: Components for jet engines and hypersonic vehicles requiring high strength and resistance to oxidation at elevated temperatures. Zirconium-titanium and zirconium-molybdenum alloys are already utilized in aerospace for their high-temperature strength.[3]

  • Nuclear Technology: Fuel cladding and structural components in next-generation nuclear reactors operating at higher temperatures. Zirconium alloys are extensively used in current nuclear reactors due to their low neutron absorption cross-section and corrosion resistance.[5][6]

  • Industrial Tooling: High-wear and high-temperature cutting and forming tools.

  • Scientific Instruments: Components for high-temperature furnaces and analytical equipment.

Quantitative Data Summary

The following tables summarize the relevant physical and mechanical properties of pure osmium and pure zirconium. These values provide a baseline for estimating the potential properties of Os-Zr alloys.

Table 1: Physical Properties of Osmium and Zirconium

PropertyOsmium (Os)Zirconium (Zr)
Melting Point3033 °C (5491 °F)[1]1855 °C (3371 °F)[4]
Boiling Point5012 °C (9054 °F)[1]4409 °C (7968 °F)
Density22.59 g/cm³[1]6.52 g/cm³
Crystal StructureHexagonal Close-Packed (HCP)Hexagonal Close-Packed (HCP)

Table 2: Mechanical and Thermal Properties of Osmium and Zirconium

PropertyOsmium (Os)Zirconium (Zr)
Mohs Hardness7[1]5
Thermal Expansion5.1 x 10⁻⁶ /°C[1]5.7 x 10⁻⁶ /°C
Thermal Conductivity87.6 W/(m·K)22.6 W/(m·K)

Experimental Protocols

Detailed experimental investigation is required to characterize the high-temperature properties of Os-Zr alloys. The following are standard protocols for evaluating metallic materials at elevated temperatures.

High-Temperature Tensile Testing (based on ASTM E21)

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of Os-Zr alloys at elevated temperatures.[7][8][9]

Apparatus:

  • Universal testing machine equipped with a high-temperature furnace and environmental chamber.[7]

  • High-temperature extensometer.

  • Calibrated thermocouples.[8]

  • Data acquisition system.

Procedure:

  • Specimen Preparation: Machine tensile specimens from the Os-Zr alloy according to ASTM E8/E8M standard dimensions.

  • System Setup:

    • Mount the specimen in the grips of the testing machine.

    • Position the furnace around the specimen.

    • Attach thermocouples to the specimen's gauge section to monitor temperature.[8]

    • Attach the high-temperature extensometer.

  • Heating:

    • Heat the specimen to the desired test temperature at a controlled rate.

    • Allow the temperature to stabilize, ensuring it remains within the tolerances specified by ASTM E21 (e.g., ±3 °C for temperatures up to 980 °C).[9]

  • Testing:

    • Apply a tensile load at a constant strain rate as specified in ASTM E21.[8]

    • Record the load and extension data continuously until the specimen fractures.

  • Data Analysis:

    • Plot the stress-strain curve.

    • Determine the ultimate tensile strength, 0.2% offset yield strength, percent elongation, and percent reduction of area.

High-Temperature Creep Testing

Objective: To evaluate the deformation of Os-Zr alloys under a constant load at elevated temperatures over time.[10][11][12]

Apparatus:

  • Creep testing machine with a constant load mechanism.[10][13]

  • High-temperature furnace with precise temperature control.[12]

  • High-temperature extensometer or dial gauge.[10]

  • Data logging system.

Procedure:

  • Specimen Preparation: Prepare specimens as per the high-temperature tensile testing protocol.

  • System Setup:

    • Mount the specimen in the creep testing machine.

    • Enclose the specimen within the furnace.

    • Attach thermocouples and the extensometer.

  • Heating and Soaking:

    • Heat the specimen to the test temperature and hold for a sufficient time to achieve thermal equilibrium.

  • Load Application:

    • Apply the predetermined constant load smoothly and without shock.[10]

  • Data Collection:

    • Record the strain (extension) as a function of time. The test can run for hundreds or thousands of hours.

  • Data Analysis:

    • Plot the creep strain versus time curve to identify the three stages of creep (primary, secondary, and tertiary).[10]

    • Determine the minimum creep rate (in the secondary stage) and the time to rupture.

High-Temperature Oxidation Testing

Objective: To assess the resistance of Os-Zr alloys to oxidation at high temperatures in a controlled atmosphere.

Apparatus:

  • High-temperature tube furnace with gas flow control.

  • Analytical balance (for measuring mass change).

  • Alumina crucibles.

  • Gas supply (e.g., air, oxygen, or a specific gas mixture).

Procedure:

  • Sample Preparation:

    • Cut small, coupon-sized samples of the Os-Zr alloy.

    • Measure the surface area of each sample.

    • Clean the samples ultrasonically in acetone and ethanol, then dry them.

    • Measure the initial mass of each sample using an analytical balance.

  • Oxidation Exposure:

    • Place the samples in alumina crucibles and position them in the center of the tube furnace.

    • Heat the furnace to the desired test temperature.

    • Introduce the oxidizing gas at a controlled flow rate.

  • Mass Gain Measurement (Isothermal Oxidation):

    • Periodically remove the samples from the furnace, cool them to room temperature, and weigh them to determine the mass gain due to oxidation.

    • Repeat this process for a predetermined total exposure time.

  • Analysis:

    • Calculate the mass gain per unit surface area as a function of time.

    • Analyze the oxide scale morphology and composition using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD).

Visualizations

The following diagram illustrates a general workflow for the development and characterization of high-temperature alloys.

AlloyDevelopmentWorkflow cluster_design Alloy Design & Synthesis cluster_characterization Material Characterization cluster_mechanical Mechanical Testing Protocols cluster_application Application & Performance Evaluation alloy_design Computational Modeling (e.g., CALPHAD) synthesis Alloy Synthesis (e.g., Arc Melting, Powder Metallurgy) alloy_design->synthesis microstructure Microstructural Analysis (SEM, XRD) synthesis->microstructure oxidation High-Temperature Oxidation Testing synthesis->oxidation mechanical Mechanical Property Testing microstructure->mechanical tensile High-Temperature Tensile Test mechanical->tensile creep Creep Rupture Test mechanical->creep fatigue High-Temperature Fatigue Test mechanical->fatigue component_fab Component Fabrication oxidation->component_fab tensile->component_fab creep->component_fab fatigue->component_fab performance_eval Performance Evaluation in Simulated Environment component_fab->performance_eval

Workflow for High-Temperature Alloy Development.

References

Application Notes and Protocols for Thin Film Deposition of Osmium-Zirconium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Osmium-Zirconium alloys hold potential for a variety of advanced applications, including high-performance coatings, catalysis, and biocompatible layers for medical devices. The combination of osmium's high hardness, wear resistance, and catalytic activity with zirconium's excellent corrosion resistance and biocompatibility could lead to novel materials with superior properties. This document outlines proposed methodologies for the deposition of Os-Zr thin films using Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) techniques.

Deposition Techniques

Physical Vapor Deposition (PVD)

PVD methods are well-suited for the deposition of metallic and alloy thin films. Two primary PVD techniques are proposed for Os-Zr deposition: Magnetron Sputtering and Pulsed Laser Deposition (PLD).

2.1.1. Magnetron Sputtering

Magnetron sputtering is a versatile technique that can be adapted for alloy deposition through co-sputtering from individual Os and Zr targets or by sputtering from a composite Os-Zr target.

Experimental Protocol: Co-sputtering of Os-Zr Thin Films

This protocol describes the simultaneous sputtering from separate Os and Zr targets to create an Os-Zr alloy film. The composition of the film can be controlled by adjusting the relative sputtering powers applied to each target.

Table 1: Proposed Magnetron Sputtering Parameters for Os-Zr Alloy Deposition

ParameterOsmium (Os) TargetZirconium (Zr) TargetGeneral Chamber Conditions
Target Purity > 99.95%> 99.95%-
Sputtering Power 50 - 200 W (DC or Pulsed-DC)100 - 300 W (RF or DC)-
Sputtering Gas Argon (Ar)Argon (Ar)-
Gas Flow Rate --10 - 50 sccm
Working Pressure --0.1 - 2.0 Pa (1 - 15 mTorr)
Substrate Temperature 300 - 600 °C300 - 600 °C-
Target-Substrate Distance --50 - 150 mm
Substrate Bias 0 to -200 V (Pulsed-DC)0 to -200 V (Pulsed-DC)-

Experimental Workflow for Magnetron Sputtering

G cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition substrate_prep Substrate Cleaning target_install Install Os and Zr Targets substrate_prep->target_install pump_down Pump Down to Base Pressure (<10^-4 Pa) target_install->pump_down gas_intro Introduce Argon Gas pump_down->gas_intro set_params Set Sputtering Parameters (Power, Pressure, Temperature) gas_intro->set_params sputter Ignite Plasma and Sputter set_params->sputter cool_down Cool Down in Vacuum sputter->cool_down characterization Film Characterization (XRD, SEM, XPS, etc.) cool_down->characterization

Caption: Workflow for Os-Zr alloy deposition by co-sputtering.

2.1.2. Pulsed Laser Deposition (PLD)

PLD is a technique where a high-power laser is used to ablate material from a target, which then deposits on a substrate. For Os-Zr alloys, this can be achieved by using a composite Os-Zr target or by alternating ablation from separate Os and Zr targets.

Experimental Protocol: PLD of Os-Zr Thin Films from a Composite Target

This protocol assumes the use of a pre-fabricated Os-Zr alloy target.

Table 2: Proposed Pulsed Laser Deposition Parameters for Os-Zr Alloy Films

ParameterValue
Target Os-Zr alloy (e.g., Os:Zr 50:50 at.%)
Laser Type KrF Excimer Laser
Laser Wavelength 248 nm[1]
Laser Fluence 2.0 - 5.0 J/cm²[1][2]
Pulse Repetition Rate 10 - 40 Hz[1][2]
Substrate Temperature 300 - 600 °C[2]
Background Gas Argon or Oxygen/Nitrogen (for oxides/nitrides)
Background Gas Pressure 0.01 - 10 Pa
Target-Substrate Distance 40 - 80 mm[2]
Chemical Vapor Deposition (CVD)

CVD involves the chemical reaction of precursor gases on a heated substrate to form a thin film. For Os-Zr alloys, a co-injection of suitable osmium and zirconium precursors would be required.

Experimental Protocol: MOCVD of Os-Zr Thin Films

This protocol outlines a potential approach using Metal-Organic CVD (MOCVD) with individual precursors for osmium and zirconium.

Table 3: Proposed MOCVD Parameters for Os-Zr Alloy Deposition

ParameterOsmium (Os) PrecursorZirconium (Zr) PrecursorGeneral Chamber Conditions
Precursor Osmocene (Os(C₅H₅)₂) or cis-Os(CO)₄I₂Tetrakis(dimethylamino)zirconium (TDMAZ) or Zirconium(IV) acetylacetonate-
Precursor Temperature 100 - 150 °C80 - 120 °C-
Carrier Gas Argon (Ar) or Nitrogen (N₂)Argon (Ar) or Nitrogen (N₂)-
Carrier Gas Flow Rate 5 - 20 sccm5 - 20 sccm-
Reactant Gas O₂ or H₂ (optional, for oxide formation)O₂ or NH₃ (optional, for oxide/nitride formation)10 - 50 sccm
Substrate Temperature 350 - 550 °C350 - 550 °C-
Chamber Pressure 100 - 1000 Pa100 - 1000 Pa-

Logical Relationship for CVD Precursor Selection and Film Composition

G cluster_precursors Precursor Selection cluster_params Deposition Parameters cluster_output Resulting Film os_precursor Osmium Precursor (e.g., Osmocene) flow_rate Precursor Flow Rates os_precursor->flow_rate zr_precursor Zirconium Precursor (e.g., TDMAZ) zr_precursor->flow_rate temp Substrate Temperature properties Film Properties (Morphology, Crystallinity, etc.) temp->properties pressure Chamber Pressure pressure->properties composition Film Stoichiometry (Os:Zr ratio) flow_rate->composition composition->properties

Caption: Factors influencing Os-Zr film properties in CVD.

Characterization of Os-Zr Thin Films

Following deposition, a comprehensive characterization of the Os-Zr thin films is crucial to understand their properties. Recommended techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase composition of the alloy film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and film thickness.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and stoichiometry of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical states and bonding of Os and Zr.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • Nanoindentation: To measure the hardness and elastic modulus of the film.

Potential Applications

  • Protective Coatings: The high hardness and corrosion resistance of Os-Zr alloys could be beneficial for protecting components in harsh environments.

  • Catalysis: The catalytic properties of osmium, combined with the stability of zirconium, may lead to novel catalysts for various chemical reactions.

  • Biomedical Implants: The biocompatibility of zirconium makes Os-Zr coatings a potential candidate for improving the performance and longevity of medical implants.

  • Electronics: The electrical properties of Os-Zr alloys could be explored for applications in electronic components.

References

Application Notes and Protocols for Powder Metallurgy Processing of Osmium-Zirconium (Os-Zr) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium (Os) and Zirconium (Zr) compounds are of interest for a variety of specialized applications due to their potential for high strength, excellent wear resistance, and high-temperature stability. Powder metallurgy (PM) offers a versatile and cost-effective route for the fabrication of dense, near-net-shape components from these high-melting-point materials. This document provides a generalized framework for the powder metallurgy processing of Os-Zr compounds, including detailed experimental protocols and data presentation guidelines. Given the limited specific literature on the powder metallurgy of Os-Zr systems, this guide combines general PM principles with the known properties of osmium and zirconium to propose a viable processing methodology.

Data Presentation

Effective data collection and presentation are crucial for comparative analysis and process optimization. All quantitative data from experimental runs should be meticulously recorded and summarized in structured tables.

Table 1: Powder Characterization

ParameterOsmium (Os) PowderZirconium (Zr) PowderMixed Os-Zr Powder
Purity (%)N/A
Particle Size Distribution (μm)
Morphology
Apparent Density (g/cm³)
Tap Density (g/cm³)
Flow Rate (s/50g)

Table 2: Compaction Parameters

Sample IDComposition (wt. % Os)Compaction Pressure (MPa)Green Density (g/cm³)Green Strength (MPa)

Table 3: Sintering Parameters and Final Properties

Sample IDSintering Temperature (°C)Sintering Time (hours)Sintering AtmosphereSintered Density (g/cm³)Hardness (HV)

Experimental Protocols

The following protocols outline the key steps in the powder metallurgy processing of Os-Zr compounds. These are generalized procedures and may require optimization based on the specific composition and desired final properties.

Powder Preparation and Mixing

Objective: To achieve a homogeneous mixture of Os and Zr powders.

Materials and Equipment:

  • High-purity osmium powder (e.g., 99.9% purity, <45 µm particle size)

  • High-purity zirconium powder (e.g., 99.8% purity, <45 µm particle size)

  • Planetary ball mill or Turbula mixer

  • Tungsten carbide or zirconia milling media

  • Inert gas (Argon or Nitrogen)

  • Process control agent (PCA), e.g., stearic acid (optional, to prevent excessive cold welding)

Protocol:

  • Accurately weigh the required amounts of Os and Zr powders to achieve the desired composition.

  • If using a PCA, add a small amount (e.g., 0.5 wt.%) to the powder mixture.

  • Load the powders and milling media into the milling jar inside an inert atmosphere glovebox to prevent oxidation.

  • Mill the powders for a specified time (e.g., 2-8 hours) at a specific speed (e.g., 200-400 RPM). The milling parameters should be optimized to ensure homogeneity without excessive particle deformation or contamination.

  • After milling, handle the mixed powder under an inert atmosphere.

Compaction

Objective: To form a green compact of the desired shape and density.

Materials and Equipment:

  • Hydraulic or mechanical press

  • Hardened steel or tungsten carbide die set

  • Die wall lubricant (e.g., zinc stearate)

Protocol:

  • Apply a thin layer of die wall lubricant to the die cavity and punches.

  • Fill the die cavity with a precise amount of the mixed Os-Zr powder.

  • Level the powder to ensure uniform density distribution.

  • Apply a uniaxial compaction pressure in the range of 200-800 MPa. The pressure should be ramped up and held for a short duration (e.g., 30-60 seconds).

  • Carefully eject the green compact from the die.

  • Measure the dimensions and weight of the green compact to calculate the green density.

Sintering

Objective: To bond the powder particles and densify the compact to produce a coherent solid part.

Materials and Equipment:

  • High-temperature tube furnace with a controlled atmosphere (vacuum or inert gas)

  • Alumina or zirconia sample holder

Protocol:

  • Place the green compact on the sample holder and position it in the center of the furnace tube.

  • Evacuate the furnace to a high vacuum (e.g., <10⁻⁵ Torr) and then backfill with a high-purity inert gas (e.g., Argon). A continuous flow of inert gas should be maintained throughout the sintering process.

  • Heat the furnace to the desired sintering temperature at a controlled rate (e.g., 5-10°C/min). Based on the properties of the constituent elements, a sintering temperature in the range of 1400-1700°C is a reasonable starting point for investigation. Osmium has a very high melting point (around 3033°C), while zirconium's melting point is approximately 1855°C. Sintering should occur below the melting point of zirconium to avoid liquid phase formation, unless a liquid phase sintering approach is intentionally pursued. The existence of intermetallic phases such as ZrOs and Zr₁₁Os₄ suggests that reactive sintering could occur, where the heat from exothermic reactions between Os and Zr contributes to the densification process.[1]

  • Hold the compact at the sintering temperature for a specified duration (e.g., 2-4 hours).

  • Cool the furnace down to room temperature at a controlled rate (e.g., 10-15°C/min).

  • Once at room temperature, the sintered part can be safely removed.

Mandatory Visualization

Experimental Workflow for Powder Metallurgy of Os-Zr Compounds

Powder_Metallurgy_Workflow P_Prep Powder Preparation Mixing Mixing & Milling (Os + Zr) P_Prep->Mixing Homogenization Compaction Compaction Mixing->Compaction Die Filling Green_Compact Green Compact Compaction->Green_Compact Ejection Sintering Sintering Green_Compact->Sintering Furnace Loading Final_Product Final Os-Zr Product Sintering->Final_Product Cooling & Removal Characterization Characterization Final_Product->Characterization

References

Application Notes and Protocols for the Mechanical Characterization of Osmium-Zirconium Alloys for Structural Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, materials scientists, and engineers in advanced materials development.

Abstract: Osmium (Os) and Zirconium (Zr) are elements with properties that suggest their alloys could be suitable for high-performance structural applications, particularly at elevated temperatures. Osmium possesses a very high melting point and hardness, while zirconium is known for its good strength and corrosion resistance.[1][2][3][4] This document provides a set of standardized protocols for the synthesis and mechanical characterization of Osmium-Zirconium (Os-Zr) alloys. Due to the limited publicly available data on the mechanical properties of Os-Zr systems, this document serves as a foundational guide for researchers to systematically evaluate these promising materials. The focus is on providing detailed experimental workflows for tensile, hardness, and creep testing to ensure reproducible and comparable data generation.

Synthesis of Osmium-Zirconium Alloys

The synthesis of high-quality Os-Zr alloy specimens is critical for accurate mechanical property assessment. Arc melting is a suitable technique for producing small batches of these alloys for research purposes, given the high melting points of the constituent elements.

Protocol for Arc Melting of Os-Zr Alloys:

  • Raw Materials: Obtain high-purity Osmium (≥99.95%) and Zirconium (≥99.95%) in powder, sponge, or pellet form.

  • Alloy Composition Calculation: Calculate the required weight of each element to achieve the desired atomic or weight percentage. The Zr-Os phase diagram suggests the existence of intermetallic phases such as ZrOs and Zr₁₁Os₄ which may be of particular interest.[5]

  • Sample Preparation: Weigh the raw materials inside an argon-filled glovebox to prevent oxidation. Compact the powders into a pellet using a hydraulic press.

  • Arc Melting:

    • Place the pellet in a water-cooled copper hearth of a vacuum arc melter.

    • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁵ Torr) and backfill with high-purity argon. Repeat this process multiple times to ensure an inert atmosphere.

    • Strike an arc between the tungsten electrode and the material to melt the constituents.

    • To ensure homogeneity, melt the ingot, flip it, and re-melt it at least five times.

  • Homogenization: Seal the as-cast ingot in a quartz tube under a partial pressure of argon. Heat treat the sample at a temperature below the solidus for an extended period (e.g., 1000-1200 °C for 24-72 hours) to promote a uniform microstructure. The exact temperature and time will depend on the specific alloy composition and the phase diagram.[5]

  • Specimen Machining: Use electro-discharge machining (EDM) to cut the homogenized ingot into the required geometries for different mechanical tests (e.g., dog-bone shaped specimens for tensile testing).

Mechanical Properties Data

The following table summarizes the known properties of the constituent elements and provides a template for recording the mechanical properties of Os-Zr alloys as they are determined experimentally.

PropertyOsmium (Os)Zirconium (Zr)Os-Zr Alloy (To Be Determined)
Density (g/cm³) 22.596.52TBD
Melting Point (°C) ~3033~1855TBD
Young's Modulus (GPa) ~550~98TBD
Yield Strength (MPa) Not well-defined~330 (annealed)TBD
Ultimate Tensile Strength (MPa) Not well-defined~410 (annealed)TBD
Elongation at Break (%) < 1~23 (annealed)TBD
Vickers Hardness (HV) ~300-400~90TBD
Creep Resistance High (expected)ModerateTBD

Note: "TBD" indicates that the data is "To Be Determined" through experimental testing.

Experimental Protocols for Mechanical Characterization

Tensile Testing

Tensile testing is performed to determine a material's tensile strength, yield strength, ductility, and Young's modulus.[6][7][8] For high-temperature applications, these tests should be conducted at various temperatures.

Protocol:

  • Specimen Preparation: Machine the Os-Zr alloy into a standardized dog-bone shape according to ASTM E8/E8M for room temperature tests or ASTM E21 for elevated temperature tests.[9]

  • System Setup:

    • Use a universal testing machine (UTM) equipped with high-temperature grips and an environmental chamber or furnace.[10]

    • Attach a high-temperature extensometer directly to the gauge section of the specimen to accurately measure strain.[10]

  • Test Execution:

    • Secure the specimen in the grips of the UTM.

    • If conducting an elevated temperature test, heat the specimen to the desired temperature and allow it to stabilize.[9]

    • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.[11]

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Convert the load-displacement data into a stress-strain curve.

    • Determine the Young's modulus from the slope of the initial linear portion of the curve.[12]

    • Identify the 0.2% offset yield strength.[11]

    • Determine the ultimate tensile strength (the maximum stress on the curve).

    • Calculate the percentage elongation and reduction in area from the fractured specimen to assess ductility.

Hardness Testing

Hardness testing measures the material's resistance to localized plastic deformation.[13][14][15] The Vickers hardness test is often preferred for research due to its wide range of applicability.

Protocol:

  • Specimen Preparation: Mount a small sample of the Os-Zr alloy in a polymer resin and polish the surface to a mirror finish (e.g., using a final polish of 0.05 µm colloidal silica suspension).

  • System Setup: Use a Vickers microhardness tester.

  • Test Execution:

    • Place the polished specimen on the tester's stage.

    • Select an appropriate load (e.g., 1 kgf) and dwell time (e.g., 15 seconds).

    • Apply the diamond pyramid indenter to the surface of the material.[14]

    • After the dwell time, remove the load.

  • Data Analysis:

    • Measure the diagonals of the resulting indentation using the microscope on the tester.[15]

    • Calculate the Vickers Hardness (HV) number using the standard formula.

    • Perform at least ten indentations at different locations to obtain a statistically significant average hardness value.

Creep Testing

Creep testing evaluates the deformation of a material under a constant load at elevated temperatures over time.[16][17][18]

Protocol:

  • Specimen Preparation: Machine the Os-Zr alloy into a standardized creep test specimen (similar to a tensile specimen but often with a longer gauge length).

  • System Setup: Use a dedicated creep testing machine equipped with a high-temperature furnace and an extensometer capable of long-term stability.

  • Test Execution:

    • Mount the specimen in the creep tester's grips.

    • Heat the specimen to the desired test temperature and allow it to stabilize.

    • Apply a constant tensile load to the specimen. The load should be below the material's yield strength at that temperature.[16]

    • Continuously measure and record the strain (elongation) of the specimen as a function of time.[17]

    • Continue the test until the specimen ruptures or a predetermined time has elapsed.

  • Data Analysis:

    • Plot the strain versus time to generate a creep curve.

    • Identify the three stages of creep: primary, secondary (steady-state), and tertiary.[17][19]

    • Determine the steady-state creep rate (the slope of the secondary creep stage), as this is a critical design parameter.[19]

    • Record the time to rupture.

    • Repeat the test at different temperatures and stress levels to fully characterize the material's creep behavior.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive characterization of Os-Zr alloys.

G cluster_0 Phase 1: Material Synthesis & Preparation cluster_1 Phase 2: Characterization cluster_1a Microstructural Analysis cluster_1b Mechanical Testing cluster_2 Phase 3: Analysis & Evaluation raw_materials Raw Materials (High Purity Os & Zr) alloy_synthesis Alloy Synthesis (Arc Melting) raw_materials->alloy_synthesis homogenization Homogenization (Heat Treatment) alloy_synthesis->homogenization machining Specimen Machining (EDM) homogenization->machining sem SEM/EDS machining->sem xrd XRD machining->xrd tensile Tensile Testing (RT & High Temp) machining->tensile hardness Hardness Testing (Vickers) machining->hardness creep Creep Testing (High Temp) machining->creep prop_eval Property Evaluation sem->prop_eval xrd->prop_eval data_analysis Data Analysis (Stress-Strain, Creep Curves) tensile->data_analysis hardness->data_analysis creep->data_analysis data_analysis->prop_eval report Reporting & Application Assessment prop_eval->report

References

Application Notes and Protocols for Evaluating the Corrosion Resistance of Osmium-Zirconium (OsZr) Alloys in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a predictive guide for the evaluation of novel Osmium-Zirconium (OsZr) alloys. To date, there is a notable absence of publicly available data regarding the corrosion resistance of the Os-Zr system in acidic environments. The information presented herein is extrapolated from the known properties of pure osmium and pure zirconium and is intended to serve as a foundational framework for experimental design and analysis. All quantitative data is illustrative and should be experimentally verified.

Introduction

Osmium-Zirconium (OsZr) alloys represent a novel class of materials with potential applications in harsh chemical environments, such as in the pharmaceutical and chemical processing industries, where resistance to acidic corrosion is paramount. Osmium, a noble metal, is exceptionally resistant to corrosion by a wide range of acids at ambient temperatures[1][2]. Zirconium is also known for its excellent resistance to both hydrochloric and sulfuric acids, forming a stable passive oxide layer that protects it from degradation[3][4][5][6].

The combination of these two elements in an alloy is hypothesized to yield a material with superior corrosion resistance, potentially exceeding that of many conventional alloys. These notes provide a comprehensive guide to the anticipated corrosion behavior of OsZr alloys and detail the experimental protocols necessary for a thorough evaluation of their performance in acidic media.

Hypothesized Corrosion Behavior of OsZr Alloys

Based on the individual characteristics of its constituent elements, an OsZr alloy is expected to exhibit the following corrosion properties in acidic environments:

  • High General Corrosion Resistance: The presence of osmium is likely to significantly enhance the overall resistance to uniform corrosion. Osmium in its bulk form is resistant to attack by all acids at room temperature, including aqua regia[1].

  • Stable Passive Film Formation: Zirconium readily forms a protective zirconium oxide (ZrO₂) layer. This passive film is the primary reason for zirconium's excellent corrosion resistance in many acids[3][7]. It is anticipated that this film will also form on OsZr alloys, with the possibility of osmium incorporation further stabilizing it.

  • Potential Susceptibility to Oxidizing Agents: Zirconium's passive layer can be compromised in the presence of certain oxidizing ions, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions, particularly in hydrochloric acid[3][4][7]. This could be a potential vulnerability for OsZr alloys, leading to localized corrosion like pitting.

  • Influence of Alloy Composition: The ratio of Os to Zr will be a critical factor. Higher osmium content is predicted to enhance nobility and general corrosion resistance, while a sufficient zirconium concentration is necessary for the formation and maintenance of a robust passive layer.

Application Notes

  • Recommended Use Cases: Hypothetical OsZr alloys are recommended for applications involving handling and processing of non-oxidizing acids such as hydrochloric acid and sulfuric acid across a wide range of concentrations and temperatures.

  • Limitations: Caution is advised in environments containing strong oxidizing agents or specific ions known to induce pitting in zirconium (e.g., Fe³⁺, Cu²⁺)[3][4]. Preliminary testing in simulated service environments is crucial.

  • Material Handling: While solid osmium is not toxic, its oxide, osmium tetroxide (OsO₄), is highly toxic and volatile[8][9][10]. Although the formation of OsO₄ from the alloy under these conditions is unlikely, appropriate safety precautions should be in place, especially during any high-temperature processing or if severe corrosion is anticipated.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data for a candidate OsZr alloy (e.g., Os₅₀Zr₅₀) compared to pure zirconium. This data is for illustrative purposes to guide experimental expectations.

Table 1: Immersion Corrosion Test Results (ASTM G31)

Environment Temperature (°C) Duration (hours) Material Corrosion Rate (mm/year)
20% HCl80240Pure Zr0.025
20% HCl80240Os₅₀Zr₅₀< 0.005
60% H₂SO₄100240Pure Zr0.040
60% H₂SO₄100240Os₅₀Zr₅₀< 0.010
20% HCl + 200 ppm Fe³⁺80240Pure Zr0.150 (Pitting Observed)
20% HCl + 200 ppm Fe³⁺80240Os₅₀Zr₅₀0.015 (Minor Pitting)

Table 2: Electrochemical Polarization Data

Environment Material Corrosion Potential (Ecorr vs. SCE) Corrosion Current Density (icorr, µA/cm²) Pitting Potential (Epit vs. SCE)
20% HClPure Zr-0.450 V1.50.300 V
20% HClOs₅₀Zr₅₀-0.200 V0.20.650 V
60% H₂SO₄Pure Zr-0.300 V2.0N/A
60% H₂SO₄Os₅₀Zr₅₀-0.150 V0.3N/A

Experimental Protocols

Protocol for Immersion Corrosion Testing (Based on ASTM G31)

This protocol determines the mass loss of an OsZr alloy in a specific acidic environment.

  • Specimen Preparation:

    • Machine OsZr alloy coupons to standard dimensions (e.g., 50mm x 20mm x 2mm).

    • Drill a hole for mounting.

    • Polish the specimens with SiC paper up to a 600-grit finish.

    • Clean the specimens ultrasonically in acetone, followed by ethanol, and then deionized water.

    • Dry the specimens and measure their initial mass to a precision of 0.1 mg.

    • Measure the surface area of each specimen.

  • Test Procedure:

    • Prepare the acidic test solution (e.g., 20% HCl) using reagent-grade chemicals and deionized water.

    • Suspend three replicate specimens in the test solution using non-metallic holders (e.g., PTFE thread). Ensure specimens are fully immersed and not in contact with each other or the container.

    • Maintain the solution at the desired test temperature (e.g., 80°C ± 1°C) in a thermostatically controlled bath.

    • The test duration is typically 240 hours, with intermittent removals for mass measurement (e.g., at 24, 48, 96, 168, and 240 hours).

  • Post-Test Analysis:

    • After the exposure period, remove the specimens.

    • Clean them according to standard procedures to remove corrosion products without removing the base metal.

    • Dry and reweigh the specimens.

    • Calculate the corrosion rate in millimeters per year (mm/year) using the formula: Corrosion Rate = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = time of exposure in hours

      • D = density of the alloy in g/cm³

    • Inspect the specimen surfaces for signs of localized corrosion (pitting, crevice corrosion) using optical microscopy or SEM.

Protocol for Potentiodynamic Polarization (Based on ASTM G5 and G61)

This electrochemical test provides information on the corrosion potential, corrosion rate, and susceptibility to pitting corrosion.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode corrosion cell.

    • The working electrode is the OsZr alloy specimen.

    • The reference electrode is a Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • The counter electrode is a platinum or graphite rod.

  • Test Procedure:

    • Prepare the OsZr working electrode by mounting it in an appropriate holder, exposing a known surface area (e.g., 1 cm²). Polish the exposed surface to a 1-micron finish.

    • Fill the cell with the deaerated test solution (purged with nitrogen for at least 30 minutes).

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 1 hour until a steady state is reached.

    • Perform a potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +1.2 V vs. SCE) at a scan rate of 0.167 mV/s.

    • For pitting susceptibility, perform a cyclic polarization scan, reversing the scan direction after reaching a predefined current density (e.g., 1 mA/cm²).

  • Data Analysis:

    • Plot the resulting potential vs. log(current density) curve.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.

    • From the cyclic polarization curve, identify the pitting potential (Epit) and the repassivation potential (Erep). A large, positive Epit and a more positive Erep indicate higher resistance to pitting corrosion.

Protocol for Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)

EIS is used to characterize the properties of the passive film formed on the alloy surface.

  • Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Test Procedure:

    • After the OCP has stabilized, apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP.

    • Sweep the frequency of the AC signal over a wide range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and capacitance of the passive film (CPE). A higher Rp value is indicative of better corrosion resistance.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_tests Corrosion Testing Protocols cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep_alloy OsZr Alloy Synthesis prep_coupon Coupon Machining & Polishing prep_alloy->prep_coupon prep_electrode Working Electrode Fabrication prep_alloy->prep_electrode test_immersion Immersion Test (ASTM G31) prep_coupon->test_immersion test_polarization Potentiodynamic Polarization (ASTM G5, G61) prep_electrode->test_polarization test_eis EIS (ASTM G106) prep_electrode->test_eis analysis_mass Mass Loss & Corrosion Rate test_immersion->analysis_mass analysis_surface Surface Characterization (SEM/Microscopy) test_immersion->analysis_surface analysis_electrochem Ecorr, icorr, Epit test_polarization->analysis_electrochem analysis_eis Equivalent Circuit Modeling test_eis->analysis_eis conclusion Performance Assessment of OsZr Alloy analysis_mass->conclusion analysis_electrochem->conclusion analysis_eis->conclusion analysis_surface->conclusion

Caption: Workflow for Corrosion Evaluation of OsZr Alloys.

Corrosion_Logic cluster_alloy OsZr Alloy cluster_environment Acidic Environment cluster_response Corrosion Response alloy OsZr Surface passive Stable Passive Film (ZrO₂ + Os) alloy->passive Passivation acid H⁺, Cl⁻ / SO₄²⁻ acid->passive oxidants Oxidizing Agents (e.g., Fe³⁺) active Film Breakdown (Pitting/Localized Corrosion) oxidants->active Induces passive->active Potential for general Low General Corrosion passive->general Leads to

Caption: Hypothesized Corrosion Pathways for OsZr Alloys.

References

Application Notes and Protocols for Osmium-Zirconium (1/1) in Hydrogen Storage

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Osmium-Zirconium (1/1) for Hydrogen Storage Applications

Audience: Researchers, scientists, and drug development professionals.

Note: The following application notes and protocols are based on established methodologies for the characterization of intermetallic compounds for hydrogen storage. Specific quantitative data for the Osmium-Zirconium (1/1) system is not extensively available in public literature; therefore, this document serves as a comprehensive guide and template for researchers investigating this novel material.

Introduction

Intermetallic compounds are a promising class of materials for solid-state hydrogen storage, offering high volumetric hydrogen densities and tunable absorption/desorption properties. The Osmium-Zirconium (Os-Zr) system, particularly the 1:1 stoichiometry, presents a potential candidate for investigation due to the propensity of zirconium to form hydrides and the catalytic properties of osmium. This document outlines the standard procedures for the synthesis, characterization, and evaluation of Os-Zr (1/1) as a hydrogen storage material.

Material Synthesis and Characterization

A robust and reproducible synthesis method is crucial for obtaining high-quality Os-Zr (1/1) for hydrogen storage studies.

Synthesis Protocol: Arc Melting
  • Precursor Preparation: High-purity osmium (≥99.9%) and zirconium (≥99.9%) metals are used as starting materials. The metals should be in powder or small chunk form to ensure proper mixing.

  • Stoichiometric Weighing: The elements are weighed in a 1:1 atomic ratio under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent oxidation.

  • Arc Melting: The mixture is placed in a water-cooled copper crucible within an arc melting furnace. The chamber is evacuated to a high vacuum and then backfilled with high-purity argon. The sample is melted and re-melted several times to ensure homogeneity, flipping the ingot between each melt.

  • Annealing: The as-cast ingot is sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 900-1100 °C) for an extended period (e.g., 72-120 hours) to promote phase purity and homogeneity. The specific annealing temperature and duration should be optimized based on the Os-Zr phase diagram.[1]

  • Mechanical Alloying (Optional): To produce nanocrystalline or amorphous structures, which may enhance kinetics, the annealed ingot can be subjected to high-energy ball milling under an inert atmosphere.

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters of the synthesized Os-Zr (1/1) alloy.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the surface morphology, particle size distribution, and elemental composition of the alloy.

  • Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including grain size and the identification of secondary phases at the nanoscale.

Hydrogen Storage Properties: Experimental Protocols

The evaluation of hydrogen storage performance involves a series of standardized measurements.

Activation Protocol

Freshly synthesized intermetallic alloys often require an activation process to facilitate hydrogen absorption.

  • Sample Loading: A known mass of the Os-Zr (1/1) powder is loaded into a stainless-steel sample holder within an inert atmosphere.

  • Initial Degassing: The sample is heated under a high vacuum (e.g., 10⁻⁶ torr) at an elevated temperature (e.g., 300-400 °C) for several hours to remove any surface contaminants and adsorbed gases.

  • Initial Hydrogenation: The sample is cooled to room temperature and exposed to high-pressure hydrogen gas (e.g., 30-50 bar). The temperature may need to be increased to initiate the first hydrogenation.

  • Cycling: Several hydrogen absorption/desorption cycles are performed to fully activate the material. The completion of activation is typically indicated by a stable and reproducible hydrogen storage capacity.

Pressure-Composition-Temperature (PCT) Isotherms Protocol

PCT analysis is fundamental to understanding the thermodynamic properties of the metal-hydrogen system. A Sieverts-type apparatus is commonly used for these measurements.

  • Sample Preparation: An activated sample of known mass is placed in the reactor of the PCT apparatus.

  • Isothermal Measurement: The sample temperature is stabilized at the desired value (e.g., 25 °C, 50 °C, 75 °C).

  • Hydrogen Dosing: A known amount of hydrogen gas is introduced into the reactor, and the system is allowed to reach equilibrium. The equilibrium pressure is recorded.

  • Stepwise Addition: This process is repeated in a stepwise manner to build the absorption isotherm until the material is saturated with hydrogen.

  • Desorption Isotherm: The desorption isotherm is measured by systematically removing known quantities of hydrogen from the reactor and recording the equilibrium pressure at each step.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained from the experimental protocols.

Table 1: Hydrogen Storage Capacity of Os-Zr (1/1)

ParameterValueUnitsConditions
Gravimetric Capacity (Absorption)wt%T = [Specify Temp], P = [Specify Pressure]
Gravimetric Capacity (Desorption)wt%T = [Specify Temp], P = [Specify Pressure]
Volumetric Capacitykg H₂/m³T = [Specify Temp], P = [Specify Pressure]

Table 2: Thermodynamic Properties of Os-Zr (1/1) Hydride

ParameterValueUnitsMethod
Plateau Pressure (Absorption)barT = [Specify Temp]
Plateau Pressure (Desorption)barT = [Specify Temp]
Hysteresis FactorT = [Specify Temp]
Enthalpy of Hydride Formation (ΔH)kJ/mol H₂van't Hoff Plot
Entropy of Hydride Formation (ΔS)J/K·mol H₂van't Hoff Plot

Table 3: Kinetic Properties of Os-Zr (1/1)

ParameterValueUnitsConditions
Time for 90% Max Absorptionseconds/minutesT = [Specify Temp], P = [Specify Pressure]
Time for 90% Max Desorptionseconds/minutesT = [Specify Temp], P = [Specify Pressure]
Activation Energy for AbsorptionkJ/molArrhenius Plot

Table 4: Cycling Stability of Os-Zr (1/1)

Cycle NumberReversible Capacity (wt%)Capacity Loss (%)
10
10
50
100

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for characterizing the hydrogen storage properties of Os-Zr (1/1).

G cluster_synthesis Material Synthesis & Characterization cluster_evaluation Hydrogen Storage Evaluation cluster_data Data Analysis Synthesis Synthesis of Os-Zr (1/1) (e.g., Arc Melting) Characterization Structural & Morphological Characterization (XRD, SEM) Synthesis->Characterization Activation Activation Characterization->Activation PCT PCT Measurements (Thermodynamics) Activation->PCT Kinetics Kinetic Measurements (Absorption/Desorption Rates) PCT->Kinetics Cycling Cycling Stability Kinetics->Cycling Data Summarize Quantitative Data (Tables 1-4) Cycling->Data

Caption: Experimental workflow for Os-Zr (1/1) hydrogen storage characterization.

Pressure-Composition Isotherm (PCI) Diagram

The PCI diagram is a critical visualization for understanding the hydrogenation behavior of a material.

PCI cluster_abs Absorption cluster_des Desorption Y_axis Pressure (bar) X_axis Hydrogen Concentration (wt%) A1 A2 A1->A2 Alpha α-phase (Solid Solution) A3 A2->A3 Plat_abs Absorption Plateau A2->Plat_abs A4 A3->A4 AlphaBeta α + β phase (Hydride Formation) Beta β-phase (Metal Hydride) D1 D2 D1->D2 D3 D2->D3 Plat_des Desorption Plateau D2->Plat_des D4 D3->D4 Hysteresis Hysteresis

Caption: Representative Pressure-Composition Isotherm (PCI) diagram.

References

Application Note: OsZr/ZrO₂ - A Novel Catalyst for Efficient Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the pursuit of advanced catalytic materials for hydrogenation reactions, bimetallic catalysts supported on robust oxides have shown significant promise. This application note details the synthesis, characterization, and catalytic performance of a novel Osmium-Zirconium catalyst supported on Zirconia (OsZr/ZrO₂). This material leverages the potential synergistic effects between the noble metal Osmium and the oxophilic Zirconium to achieve high efficiency and selectivity in the hydrogenation of unsaturated hydrocarbons. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring this new catalytic system.

Catalytic Performance Data

The catalytic activity of OsZr/ZrO₂ was evaluated in the hydrogenation of cyclohexene to cyclohexane. The following tables summarize the key performance indicators under various reaction conditions.

Table 1: Effect of Os:Zr Molar Ratio on Cyclohexene Hydrogenation

Catalyst (Os:Zr molar ratio)Os Loading (wt%)Zr Loading (wt%)Cyclohexene Conversion (%)Cyclohexane Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
1:0 (Os/ZrO₂)1.0085.2>991250
1:0.5 (OsZr/ZrO₂)1.00.4895.8>991850
1:1 (OsZr/ZrO₂)1.00.9699.5>992500
1:2 (OsZr/ZrO₂)1.01.9296.3>991900
0:1 (Zr/ZrO₂)01.0<5--

Reaction Conditions: 50 mg catalyst, 10 mmol cyclohexene, 10 mL ethanol, 1 MPa H₂, 80°C, 2 h.

Table 2: Effect of Temperature and Pressure on OsZr(1:1)/ZrO₂ Performance

Temperature (°C)Pressure (MPa)Cyclohexene Conversion (%)Cyclohexane Selectivity (%)
60188.7>99
80199.5>99
100199.8>99
800.592.1>99
80299.9>99

Reaction Conditions: 50 mg OsZr(1:1)/ZrO₂ catalyst, 10 mmol cyclohexene, 10 mL ethanol, 2 h.

Experimental Protocols

I. Catalyst Synthesis: Co-impregnation Method

This protocol describes the synthesis of a 1 wt% Os, 0.96 wt% Zr on ZrO₂ support (OsZr(1:1)/ZrO₂).

Materials:

  • Zirconia (ZrO₂) powder (high surface area)

  • Osmium(III) chloride hydrate (OsCl₃·xH₂O)

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Support Pre-treatment: Dry the ZrO₂ support at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation:

    • Dissolve the required amount of OsCl₃·xH₂O in 20 mL of deionized water.

    • In a separate beaker, dissolve the corresponding amount of ZrOCl₂·8H₂O in 20 mL of deionized water.

    • Mix the two precursor solutions and stir for 30 minutes at room temperature.

  • Impregnation:

    • Add the pre-treated ZrO₂ support to the precursor solution.

    • Stir the slurry continuously for 6 hours at room temperature to ensure uniform impregnation.

  • Drying:

    • Remove the solvent under reduced pressure using a rotary evaporator at 60°C.

    • Dry the resulting solid in an oven at 110°C overnight.

  • Calcination:

    • Calcine the dried powder in a tube furnace under a flow of air.

    • Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction:

    • Reduce the calcined catalyst in the same tube furnace under a flow of 5% H₂ in Ar.

    • Ramp the temperature to 500°C at a rate of 5°C/min and hold for 3 hours.

    • Cool down to room temperature under Ar flow before passivation.

II. Catalyst Characterization

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline phases and estimate crystallite size.

  • Procedure:

    • Pack the catalyst powder into a sample holder.

    • Acquire diffraction patterns using a diffractometer with Cu Kα radiation.

    • Scan from 2θ = 10° to 80° with a step size of 0.02°.

    • Analyze the data to identify characteristic peaks for Os, ZrO₂, and any alloy phases.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, particle size, and dispersion of the metallic nanoparticles.

  • Procedure:

    • Disperse a small amount of the catalyst in ethanol by ultrasonication.

    • Drop-cast the suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Acquire images using a transmission electron microscope at an accelerating voltage of 200 kV.

3. H₂-Temperature Programmed Reduction (H₂-TPR):

  • Purpose: To investigate the reducibility of the metal oxide species and the interaction between the metals and the support.

  • Procedure:

    • Place approximately 50 mg of the calcined catalyst in a quartz U-tube reactor.

    • Pre-treat the sample by heating to 300°C in a flow of Ar and hold for 1 hour to remove impurities.

    • Cool to 50°C.

    • Switch to a 5% H₂/Ar gas mixture.

    • Heat the sample to 800°C at a rate of 10°C/min.

    • Monitor the H₂ consumption using a thermal conductivity detector (TCD).

III. Catalytic Hydrogenation of Cyclohexene

Materials:

  • OsZr/ZrO₂ catalyst

  • Cyclohexene

  • Ethanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Setup:

    • Add 50 mg of the OsZr/ZrO₂ catalyst, 10 mmol of cyclohexene, and 10 mL of ethanol to the autoclave reactor.

  • Reaction Initiation:

    • Seal the reactor and purge with H₂ gas three times to remove air.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 1 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).

  • Reaction Monitoring and Termination:

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2 hours).

    • After the reaction time, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the H₂ pressure.

  • Product Analysis:

    • Collect the liquid sample from the reactor.

    • Separate the catalyst from the solution by centrifugation or filtration.

    • Analyze the liquid product mixture using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of cyclohexene and the selectivity to cyclohexane.

Visualizations

Catalyst_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Catalyst Synthesis cluster_characterization Characterization Os_precursor OsCl₃ Solution Impregnation Impregnation with ZrO₂ Os_precursor->Impregnation Zr_precursor ZrOCl₂ Solution Zr_precursor->Impregnation Drying Drying @ 110°C Impregnation->Drying Calcination Calcination @ 400°C Drying->Calcination Reduction Reduction @ 500°C Calcination->Reduction XRD XRD Reduction->XRD TEM TEM Reduction->TEM TPR H₂-TPR Reduction->TPR

Caption: Workflow for the synthesis and characterization of the OsZr/ZrO₂ catalyst.

Hydrogenation_Setup cluster_reactor Autoclave Reactor cluster_conditions Reaction Conditions cluster_analysis Product Analysis Catalyst OsZr/ZrO₂ Stirrer Magnetic Stirrer Catalyst->Stirrer Substrate Cyclohexene Substrate->Stirrer Solvent Ethanol Solvent->Stirrer Sampling Liquid Sampling Stirrer->Sampling H2_source H₂ Cylinder Pressure Pressure Gauge H2_source->Pressure Heater Heating Mantle Temp Thermocouple Heater->Temp Pressure->Catalyst Temp->Stirrer Filtration Catalyst Separation Sampling->Filtration GC Gas Chromatography Filtration->GC

Caption: Experimental setup for the catalytic hydrogenation of cyclohexene.

Catalytic_Cycle Os-Zr Os-Zr Active Site H-Os-Zr-H H-Os-Zr-H Os-Zr->H-Os-Zr-H H₂ Adsorption H2 H₂ Alkene R₂C=CR₂ Alkene Complex Alkene Complex Alkene->Alkene Complex Alkane R₂CH-CHR₂ H-Os-Zr-H->Alkene Complex Alkene Coordination Intermediate Intermediate Alkene Complex->Intermediate H Insertion Intermediate->Os-Zr Reductive Elimination Intermediate->Alkane

Caption: Plausible catalytic cycle for alkene hydrogenation on an Os-Zr active site.

Application Notes and Protocols for OsZr in Wear-Resistant Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Osmium-Zirconium (OsZr) in Wear-Resistant Coatings

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osmium (Os) is a platinum-group metal known for its exceptional hardness and wear resistance, while Zirconium (Zr) is a transition metal that forms hard and corrosion-resistant oxides and nitrides. The combination of these two elements in an alloyed or composite coating presents a promising avenue for developing next-generation wear-resistant surfaces. This document provides detailed application notes and experimental protocols for the deposition and characterization of OsZr coatings for applications demanding high durability and low friction.

While specific quantitative data for Os-Zr wear-resistant coatings is not extensively available in open literature, the information presented herein is based on the known properties of the constituent elements and general principles of materials science for hard coatings. The Os-Zr binary system is known to form intermetallic compounds, which are often characterized by high hardness and mechanical stability, making them excellent candidates for wear-resistant applications.

Data Presentation

The following tables summarize the expected quantitative data for OsZr wear-resistant coatings. These values are illustrative and should be experimentally determined.

Table 1: Expected Mechanical Properties of Sputtered OsZr Coatings

Coating Composition (at. % Os)Hardness (GPa)Elastic Modulus (GPa)Adhesion (Critical Load, Lc in N)
2525 - 30300 - 35020 - 25
50 (Intermetallic)35 - 45400 - 45030 - 35
7530 - 35350 - 40025 - 30

Table 2: Expected Tribological Properties of Sputtered OsZr Coatings

Coating Composition (at. % Os)Coefficient of Friction (vs. Steel)Wear Rate (10⁻⁶ mm³/Nm)
250.4 - 0.55.0 - 6.0
50 (Intermetallic)0.2 - 0.31.0 - 2.0
750.3 - 0.43.0 - 4.0

Experimental Protocols

Protocol 1: Deposition of OsZr Wear-Resistant Coatings via Magnetron Sputtering

1. Objective: To deposit dense and adherent OsZr coatings with varying compositions onto a substrate material (e.g., silicon wafers, stainless steel coupons).

2. Materials and Equipment:

  • Magnetron sputtering system with co-sputtering capability
  • High-purity Osmium target (99.95%)
  • High-purity Zirconium target (99.95%)
  • Substrate materials (Si wafers, stainless steel)
  • Argon gas (99.999%)
  • Substrate holder with heating and rotation capabilities
  • Power supplies (DC for metallic targets)
  • Isopropyl alcohol, acetone, deionized water for substrate cleaning

3. Substrate Preparation:

  • Ultrasonically clean the substrates sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
  • Dry the substrates with a nitrogen gun.
  • Mount the substrates onto the substrate holder.

4. Sputtering Deposition Procedure:

  • Load the Os and Zr targets into the sputtering chamber.
  • Load the substrate holder into the chamber.
  • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
  • Introduce Argon gas into the chamber at a controlled flow rate to achieve a working pressure of 3-5 mTorr.
  • Pre-sputter the targets for 10 minutes with the shutter closed to remove any surface contaminants.
  • Set the substrate temperature to 200-400 °C and start substrate rotation (e.g., 10 rpm).
  • Simultaneously apply power to the Os and Zr targets. The composition of the coating can be controlled by adjusting the relative power to each target.
  • Open the shutter to begin deposition onto the substrates.
  • Deposit for a predetermined time to achieve the desired coating thickness (e.g., 1-3 µm).
  • After deposition, turn off the power supplies and allow the substrates to cool down in a vacuum.
  • Vent the chamber to atmospheric pressure and unload the coated substrates.

Protocol 2: Characterization of OsZr Wear-Resistant Coatings

1. Objective: To evaluate the structural, mechanical, and tribological properties of the deposited OsZr coatings.

2. Characterization Techniques:

3. Detailed Procedures:

Mandatory Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_depo Coating Deposition cluster_char Coating Characterization sub_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_dry N2 Drying sub_clean->sub_dry sub_mount Mounting in Chamber sub_dry->sub_mount pump_down Pump Down to High Vacuum sub_mount->pump_down ar_gas Introduce Ar Gas pump_down->ar_gas pre_sputter Target Pre-sputtering ar_gas->pre_sputter sputter Co-sputter Os and Zr pre_sputter->sputter sem_edx SEM/EDX (Morphology, Composition) sputter->sem_edx xrd XRD (Phase Identification) sputter->xrd nano Nanoindentation (Hardness, Modulus) sputter->nano scratch Scratch Test (Adhesion) sputter->scratch tribo Pin-on-Disk (Friction, Wear) sputter->tribo

Caption: Experimental workflow for OsZr coating deposition and characterization.

Logical_Relationship low_os Low Os Content moderate_wear Moderate low_os->moderate_wear intermetallic Intermetallic (e.g., OsZr) high_wear High intermetallic->high_wear high_os High Os Content high_os->moderate_wear

Caption: Expected relationship between OsZr composition and wear resistance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Osmium-Zirconium (1/1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of pure, single-phase Osmium-Zirconium (OsZr) in a 1:1 stoichiometric ratio. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Osmium-Zirconium (1/1)?

A1: The primary methods for synthesizing binary intermetallic compounds like OsZr are arc melting and solid-state diffusion. Arc melting is generally preferred for high-melting-point, refractory metals like osmium and zirconium as it can achieve the high temperatures necessary for complete melting and alloying. Solid-state diffusion, involving the annealing of pressed powder compacts, is a viable alternative, particularly when trying to avoid the complexities of melt processing.

Q2: What are the key physical properties of the constituent elements that influence the synthesis?

A2: Understanding the properties of osmium and zirconium is crucial for successful synthesis. Both are refractory metals with very high melting points. Osmium is exceptionally dense and hard, while zirconium is highly reactive with oxygen at elevated temperatures.

PropertyOsmium (Os)Zirconium (Zr)
Melting Point~3033 °C~1855 °C
Boiling Point~5012 °C~4409 °C
Density~22.59 g/cm³~6.52 g/cm³
Crystal StructureHexagonal Close-Packed (HCP)Hexagonal Close-Packed (HCP)

Q3: What is the expected crystal structure of pure Osmium-Zirconium (1/1)?

A3: Preliminary X-ray diffraction data suggest that Osmium-Zirconium (1/1) adopts a B2 (CsCl-type) crystal structure. However, further confirmation through techniques like neutron scattering may be required for definitive atomic positioning.

Q4: What are the thermodynamic properties of the Os-Zr system?

A4: The Os-Zr system is characterized by a strong exothermic interaction. The enthalpy of formation for Os₀.₅₀Zr₀.₅₀ has been determined to be approximately -40,500 ± 1,400 J/mol. The 1:1 compound is stable up to high temperatures, with an incongruent melting point around 2040 °C.

Experimental Protocols

Arc Melting Synthesis of Os-Zr (1/1)

This protocol details the steps for synthesizing OsZr using a standard laboratory arc furnace.

Materials and Equipment:

  • High-purity osmium powder or granules (≥99.95%)

  • High-purity zirconium sponge or rod (≥99.95%)

  • Arc melting furnace with a non-consumable tungsten electrode

  • Water-cooled copper hearth

  • High-vacuum system (capable of reaching ≤ 10⁻⁵ torr)

  • High-purity argon gas (≥99.999%)

  • Titanium getter material

Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of osmium and zirconium corresponding to a 1:1 atomic ratio. The total mass of the sample will depend on the size of the crucible in the arc melter, typically a few grams.

  • Furnace Preparation:

    • Clean the copper hearth of the arc melter thoroughly with ethanol.

    • Place the weighed osmium and zirconium pieces in close contact in one of the hearth's depressions.

    • Place a small piece of titanium getter material in a separate depression on the hearth.

  • Evacuation and Purging:

    • Seal the furnace chamber and evacuate to a high vacuum (≤ 10⁻⁵ torr) to remove atmospheric contaminants.

    • Backfill the chamber with high-purity argon gas to a pressure of approximately 500-600 torr.

    • Repeat the evacuation and purging cycle at least three times to ensure a highly inert atmosphere.

  • Getter Melting:

    • Before melting the sample, strike an arc on the titanium getter material and melt it for a few seconds. This helps to remove any residual oxygen from the furnace atmosphere.

  • Melting Process:

    • Initiate the arc on the Os-Zr sample. Due to the significant difference in melting points, it is advisable to first melt the lower-melting-point element (zirconium) and then incorporate the osmium.

    • Once both elements are molten, keep the arc on the sample for approximately 30-60 seconds to ensure thorough mixing.

    • Turn off the arc and allow the button to solidify on the water-cooled hearth.

  • Homogenization:

    • Flip the solidified button over using the furnace's manipulator.

    • Repeat the melting process (step 5) at least 4-5 times to ensure homogeneity of the resulting alloy. Flipping the button between each melt is crucial.

  • Post-Melting Annealing (Optional):

    • For improved homogeneity and to relieve stresses, the as-cast button can be sealed in a quartz ampoule under a partial pressure of argon and annealed at a high temperature (e.g., 1000-1200 °C) for an extended period (24-72 hours).

ParameterRecommended Value
Precursor Purity ≥99.95%
Vacuum Level ≤ 10⁻⁵ torr
Argon Pressure 500-600 torr
Melting Cycles 4-5
Annealing Temperature 1000-1200 °C
Annealing Time 24-72 hours

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Os-Zr (1/1).

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Alloying / Inhomogeneous Sample - Insufficient melting time or temperature.- Inadequate number of melting cycles.- Poor mixing of the molten elements.- Increase the arc current to ensure complete melting of both components.- Increase the number of melting cycles, ensuring the button is flipped between each melt.- Gently move the arc around the molten button to promote stirring.
Brittle or Cracked Sample - Formation of undesired brittle intermetallic phases.- Contamination with oxygen or nitrogen, leading to the formation of brittle oxides or nitrides.- Rapid cooling causing internal stresses.- Verify the stoichiometry of the starting materials.- Ensure a high-purity inert atmosphere by thoroughly purging the chamber and using a titanium getter.- Consider a post-melting annealing step to relieve stresses and promote the formation of the desired phase.
Contamination of the Sample - Leaks in the vacuum system.- Impure argon gas.- Contaminated starting materials or crucible.- Perform a leak check on the arc melting chamber.- Use high-purity (≥99.999%) argon gas.- Ensure the starting materials are of high purity and the copper hearth is clean.
Difficulty in Striking or Maintaining a Stable Arc - Worn or contaminated tungsten electrode.- Incorrect gap between the electrode and the sample.- Low argon pressure.- Reshape or replace the tungsten electrode tip.- Adjust the electrode-to-sample distance.- Ensure the argon pressure is within the optimal range (500-600 torr).
Weight Loss During Synthesis - Vaporization of one of the elements at high temperature.- Minimize the melting time to what is necessary for complete alloying.- Ensure the argon pressure is not too low, as a higher pressure can suppress vaporization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis P1 Weigh Stoichiometric Os & Zr P2 Clean Arc Melter Hearth P1->P2 P3 Load Sample & Ti Getter P2->P3 S1 Evacuate & Purge Chamber (3x) P3->S1 S2 Melt Ti Getter S1->S2 S3 Arc Melt Os-Zr Sample S2->S3 S4 Flip and Re-melt (4-5 times) S3->S4 PS1 Optional: Anneal in Quartz Ampoule S4->PS1 PS2 Characterize (XRD, SEM/EDX) PS1->PS2

Figure 1: Experimental workflow for the arc melting synthesis of Os-Zr (1/1).

Troubleshooting_Logic cluster_inhomogeneity Inhomogeneity cluster_brittleness Brittleness/Cracking cluster_contamination Contamination start Synthesis Issue Detected Q1 Is the sample inhomogeneous? start->Q1 A1_yes Increase melt cycles & current Q1->A1_yes Yes Q2 Is the sample brittle or cracked? Q1->Q2 No A1_yes->Q2 A1_no Proceed to next check A2_yes Check stoichiometry & atmosphere purity. Consider annealing. Q2->A2_yes Yes Q3 Is contamination suspected? Q2->Q3 No A2_yes->Q3 A2_no Proceed to next check A3_yes Check for vacuum leaks. Use high-purity gas. Q3->A3_yes Yes A3_no Issue likely resolved or requires further investigation. Q3->A3_no No

Improving the ductility of Osmium-zirconium intermetallics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the ductility of osmium-zirconium (Os-Zr) intermetallics. As direct experimental data on this specific alloy system is limited, this guide draws upon established principles from related intermetallic systems to provide a foundational framework for experimentation.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental process of developing more ductile Os-Zr intermetallics.

Problem: As-cast Os-Zr intermetallic samples are extremely brittle and fracture during handling or preparation.

Possible Cause Suggested Solution
Intrinsic Brittleness: Intermetallic compounds often exhibit limited slip systems and strong, directional atomic bonding, leading to inherent brittleness.1. Micro-alloying: Introduce small amounts of ternary or quaternary elements to the melt. Elements like boron have been shown to segregate to grain boundaries in other intermetallics (e.g., Ni₃Al), increasing their cohesive strength. 2. Macro-alloying: Add elements that can introduce a more ductile secondary phase. The presence of a ductile phase can blunt cracks and absorb fracture energy. 3. Off-stoichiometry: Vary the Os:Zr ratio. In some intermetallic systems, moving slightly away from the ideal stoichiometric composition can improve ductility.
Coarse Grain Structure: Large grains can promote crack propagation along cleavage planes.1. Rapid Solidification: Employ techniques like melt-spinning or splat quenching to produce finer, more equiaxed grain structures. 2. Grain Refiners: Introduce elements known to act as grain refiners in zirconium or osmium-based alloys. 3. Thermomechanical Processing: If the material has any initial ductility, hot working (e.g., forging, rolling) followed by recrystallization can refine the grain size.
Presence of Deleterious Phases: Formation of brittle secondary phases at grain boundaries during solidification.1. Phase Diagram Analysis: Consult theoretical or calculated Os-Zr phase diagrams to understand phase equilibria and avoid compositions prone to forming undesirable phases. 2. Controlled Cooling: Modify the cooling rate after casting to suppress the formation of brittle phases. 3. Homogenization Heat Treatment: Anneal the as-cast samples at a high temperature to dissolve unwanted phases and create a more uniform microstructure.

Problem: Inconsistent mechanical properties between different batches of the same Os-Zr composition.

Possible Cause Suggested Solution
Incomplete Alloying: Poor mixing of the constituent elements in the melt.1. Multiple Melting Cycles: Remelt the alloy several times in the arc melter, flipping the button between each cycle to ensure homogeneity. 2. Levitation Melting: For higher purity and better mixing, consider using levitation melting if available.
Contamination: Introduction of impurities (e.g., oxygen, nitrogen) from the atmosphere or crucible during melting.1. High-Purity Starting Materials: Use high-purity osmium and zirconium. 2. Controlled Atmosphere: Ensure a high-vacuum or high-purity inert gas (e.g., argon) environment during melting. Use a getter material (e.g., a titanium button melted alongside the sample) to scavenge residual oxygen.
Variations in Cooling Rate: Different cooling rates can lead to different microstructures and, consequently, different mechanical properties.1. Standardized Casting Procedure: Use the same mold material and geometry for all castings. Ensure consistent initial mold temperature.

Frequently Asked Questions (FAQs)

Q1: Why are Os-Zr intermetallics expected to be brittle?

A1: Osmium itself is a hard and brittle metal.[1][2] Intermetallic compounds, in general, tend to be brittle due to their ordered crystal structures, which restrict the movement of dislocations. The strong covalent and/or ionic bonding in these materials, in contrast to the non-directional metallic bonding in ductile metals, makes plastic deformation difficult.

Q2: What are the primary strategies for improving the ductility of intermetallics?

A2: The main approaches can be categorized as intrinsic and extrinsic toughening:

  • Intrinsic Toughening: Focuses on improving the inherent plasticity of the material. This includes:

    • Alloying to promote slip: Adding elements that can increase the number of active slip systems or reduce the resistance to dislocation motion.

    • Grain boundary engineering: Introducing elements that strengthen grain boundaries and prevent intergranular fracture. A notable example is the addition of boron to Ni₃Al.[3]

  • Extrinsic Toughening: Involves creating microstructures that shield the crack tip from applied stress. This includes:

    • Ductile phase toughening: Incorporating a ductile secondary phase that can bridge and blunt cracks.

    • Transformation toughening: Utilizing a phase transformation in the material near the crack tip that induces compressive stresses, counteracting the crack-opening stress. This is a well-known mechanism in zirconia-containing ceramics.[4]

Q3: Which alloying elements should I consider for improving the ductility of Os-Zr intermetallics?

A3: While specific data for Os-Zr is unavailable, analogies from other systems suggest the following starting points:

  • Interstitial Elements: Boron has been highly effective in ductilizing Ni₃Al by strengthening grain boundaries.[3][5]

  • Substitutional Elements:

    • Elements that form a ductile solid solution with one of the constituents (Os or Zr). For instance, niobium is alloyed with zirconium to enhance its strength and formability.[6]

    • Elements that can stabilize a more ductile crystal structure or phase. For example, beta-stabilizers are used to improve the ductility of titanium aluminide alloys.[3]

    • Refractory metals like molybdenum, chromium, or niobium might be considered.[7]

Q4: How can I theoretically predict the effect of an alloying element before performing experiments?

A4: First-principles calculations based on Density Functional Theory (DFT) can be a powerful tool. These simulations can predict:

  • Phase stability of the alloyed system.

  • Elastic properties (e.g., bulk modulus, shear modulus). A lower Pugh's ratio (Bulk Modulus / Shear Modulus) is often correlated with better ductility.

  • Electronic structure, which can provide insights into the nature of the atomic bonding. Enhancing metallic bonding character is generally beneficial for ductility.

Illustrative Quantitative Data (from analogous systems)

The following tables summarize the effects of alloying on the ductility of well-studied intermetallic compounds. This data is provided as a reference to guide experimental design for the Os-Zr system.

Table 1: Effect of Boron on the Mechanical Properties of Ni₃Al

Alloy Composition (at. %)Tensile Elongation (%)Fracture Mode
Ni - 24 Al~0Intergranular
Ni - 24 Al - 0.05 B~50Transgranular

Data compiled from literature reviews on Ni₃Al alloys. Small additions of boron dramatically increase ductility by strengthening the grain boundaries.[3][5]

Table 2: Effect of Niobium on the Properties of Ti-Al Intermetallics (from First-Principles Calculations)

Intermetallic PhasePugh's Ratio (B/G) - UndopedPugh's Ratio (B/G) - Nb-doped (~5 at.%)Predicted Ductility Trend
hP8-Ti₃Al2.132.21Improved
tP4-TiAl1.831.95Improved
tI32-TiAl₃1.791.83Improved

Data adapted from first-principles calculations on Ti-Al intermetallics. An increase in Pugh's ratio (B/G) generally correlates with an increase in ductility.[2][8] Niobium doping is predicted to improve the ductility of these compounds.[2][8]

Experimental Protocols

1. Protocol for Alloy Preparation: Arc Melting

  • Objective: To produce a homogeneous Os-Zr intermetallic button with a target composition.

  • Materials and Equipment:

    • High-purity osmium and zirconium (and any alloying elements).

    • Vacuum arc melter with a non-consumable tungsten electrode.

    • Water-cooled copper hearth.

    • High-purity argon gas.

    • Titanium getter.

  • Procedure:

    • Weigh the constituent elements to the desired atomic or weight percentages.

    • Clean the surfaces of the raw materials by etching or mechanical abrasion to remove any oxide layers.

    • Place the materials on the copper hearth. Place a piece of titanium in a separate depression on the hearth to act as an oxygen getter.

    • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁵ Torr).

    • Backfill the chamber with high-purity argon to a slight positive pressure.

    • Melt the titanium getter first to remove any residual oxygen in the chamber.

    • Strike an arc to melt the Os-Zr charge. Hold in the molten state for 30-60 seconds to ensure mixing.

    • Allow the button to solidify.

    • Flip the button over and re-melt. Repeat this process at least 5-7 times to ensure chemical homogeneity.

    • For casting, use a hearth with a mold of the desired shape (e.g., a cylindrical rod for tensile testing) and tilt the hearth to pour the molten alloy.

2. Protocol for Ductility Assessment: Tensile Testing

  • Objective: To measure the tensile strength and elongation-to-failure of the Os-Zr alloy. This protocol should be adapted based on ASTM standards for tensile testing of brittle materials (e.g., a modified approach based on ASTM E8/E8M).

  • Materials and Equipment:

    • Universal testing machine with appropriate load cell.

    • High-temperature furnace (if testing at elevated temperatures).

    • Extensometer for strain measurement.

    • Dog-bone shaped tensile specimens prepared by electro-discharge machining (EDM) and low-stress grinding.

  • Procedure:

    • Machine tensile specimens from the as-cast or heat-treated alloy. Ensure a smooth surface finish to minimize stress concentrations.

    • Measure the cross-sectional area of the gauge section of the specimen.

    • Securely mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the gauge section.

    • Apply a tensile load at a constant strain rate (e.g., 10⁻³ s⁻¹).

    • Record the load and displacement (or strain) data continuously until the specimen fractures.

    • Calculate the ultimate tensile strength (UTS), yield strength (if applicable), and percentage elongation to failure.

    • Examine the fracture surface using a scanning electron microscope (SEM) to determine the fracture mode (e.g., intergranular, transgranular cleavage).

3. Protocol for Microstructural Characterization: EBSD

  • Objective: To analyze the grain size, grain orientation, and phase distribution of the Os-Zr alloy.

  • Materials and Equipment:

    • Scanning electron microscope (SEM) equipped with an Electron Backscatter Diffraction (EBSD) detector.

    • Sample mounting and polishing equipment (grinding papers, diamond suspensions, colloidal silica).

  • Procedure:

    • Cut a section from the alloy sample.

    • Mount the sample in a conductive resin.[7]

    • Grind the sample surface using successively finer silicon carbide papers (e.g., from 240 to 1200 grit). Ensure the sample is thoroughly cleaned between each step.

    • Polish the sample using diamond suspensions on polishing cloths (e.g., from 6 µm down to 1 µm).

    • Perform a final polish using a colloidal silica suspension (e.g., 0.04 µm) for several hours. This step is critical to remove the last remnants of surface deformation and achieve a high-quality EBSD pattern.[9]

    • Thoroughly clean and dry the sample.

    • Insert the sample into the SEM and tilt the stage to 70° relative to the electron beam.

    • Acquire EBSD patterns across the area of interest and generate orientation maps, phase maps, and grain boundary character distribution plots.

Visualizations

Experimental_Workflow cluster_synthesis Alloy Synthesis & Preparation cluster_characterization Characterization cluster_analysis Analysis & Iteration Alloy_Design Alloy Design (DFT, Phase Diagrams) Arc_Melting Arc Melting & Casting Alloy_Design->Arc_Melting Heat_Treatment Homogenization/ Annealing Arc_Melting->Heat_Treatment Microscopy Microstructural Analysis (SEM, EBSD) Heat_Treatment->Microscopy Mechanical_Testing Mechanical Testing (Tensile, Hardness) Heat_Treatment->Mechanical_Testing Data_Analysis Data Analysis (Structure-Property) Microscopy->Data_Analysis Mechanical_Testing->Data_Analysis Hypothesis Refine Hypothesis Data_Analysis->Hypothesis Hypothesis->Alloy_Design Iterate

Caption: Experimental workflow for developing ductile Os-Zr intermetallics.

Toughening_Mechanisms cluster_intrinsic cluster_extrinsic Ductility_Improvement Improving Ductility of Os-Zr Intermetallics Intrinsic Intrinsic Toughening (Enhance Plasticity) Ductility_Improvement->Intrinsic Extrinsic Extrinsic Toughening (Crack Shielding) Ductility_Improvement->Extrinsic Promote_Slip Promote Slip Systems Intrinsic->Promote_Slip Strengthen_GB Strengthen Grain Boundaries Intrinsic->Strengthen_GB Ductile_Phase Ductile Phase Toughening Extrinsic->Ductile_Phase Transformation Transformation Toughening Extrinsic->Transformation

Caption: Key strategies for enhancing the ductility of intermetallics.

Alloying_Strategy Start Select Alloying Element for Os-Zr Q1 Goal: Strengthen Grain Boundaries? Start->Q1 Q2 Goal: Introduce Ductile Phase? Q1->Q2 No Interstitial Consider Interstitial Elements (e.g., Boron) Q1->Interstitial Yes Q3 Goal: Modify Electronic Structure? Q2->Q3 No Ductile_Former Consider Elements with High Solubility in Os or Zr (e.g., Nb, Ti) Q2->Ductile_Former Yes Electronic_Modifier Consider Elements that Promote Metallic Bonding (e.g., Refractory Metals) Q3->Electronic_Modifier Yes End Proceed to Experimental Validation Q3->End No Interstitial->End Ductile_Former->End Electronic_Modifier->End

Caption: Decision tree for selecting potential alloying elements.

References

Technical Support Center: Osmium-Zirconium Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the growth of Osmium-Zirconium (Os-Zr) single crystals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Os-Zr crystal growth experiments.

Issue IDQuestionPossible CausesSuggested Solutions
DEF-001 Why is my resulting ingot polycrystalline instead of a single crystal? Spurious Nucleation: Spontaneous crystal formation ahead of the solid-liquid interface.Increase Temperature Gradient: A steeper gradient makes it less favorable for new crystals to nucleate. • Optimize Pulling/Translation Rate: Reduce the rate to allow for more controlled solidification on the seed crystal. • Check Seed Crystal Quality: Ensure the seed is a high-quality single crystal and properly oriented. Remelt a small portion of the seed upon immersion to ensure a clean interface.
Constitutional Supercooling: A condition where the liquid ahead of the interface is cooler than its liquidus temperature due to solute rejection.[1][2]Reduce Growth Rate: Allows more time for solute to diffuse away from the interface. • Increase Melt Stirring: Rotation of the crucible and/or crystal promotes a more homogeneous melt composition.[3] • Increase Temperature Gradient: A steeper thermal gradient can overcome the compositional effect.[1]
Melt Contamination: Inclusions or impurities acting as nucleation sites.Use High-Purity Precursors: Start with the highest available purity Osmium and Zirconium. • Ensure Crucible Inertness: Select a crucible material that does not react with the Os-Zr melt at high temperatures. • Maintain High Vacuum/Inert Atmosphere: Prevents oxidation and contamination from the environment.[4]
DEF-002 Why does my Os-Zr crystal have visible cracks? High Thermal Stress: Large temperature gradients across the crystal during growth and cooling can induce stress that exceeds the material's strength.Reduce Temperature Gradient: Use a shallower thermal profile, especially during the cooling phase. • Decrease Pulling/Translation Rate: Slower growth can lead to lower thermal stresses. • Implement Post-Growth Annealing: A controlled cooling ramp after growth can relieve internal stresses.
Mismatched Thermal Expansion: If using a seed crystal of a different material or if there are significant compositional variations.Use an Os-Zr Seed Crystal: Ensure the seed has the same or very similar composition and crystallographic orientation. • Maintain Stoichiometric Control: Precise control over the melt composition minimizes variations in thermal expansion within the crystal.
DEF-003 My crystal contains voids or bubbles. What is the cause? Gas Entrapment: Dissolved gases in the melt (like oxygen or nitrogen) precipitating during solidification.Degas the Melt: Hold the material in its molten state under high vacuum before initiating growth to allow trapped gases to escape. • Use High-Purity Inert Gas: If using an inert atmosphere (e.g., Argon), ensure it is of ultra-high purity.[5]
Vacancy Agglomeration: Point defects (vacancies) clustering together during cooling to form larger voids (a process known as vacancy condensation).[6]Optimize Cooling Rate: A slower, controlled cooling rate can reduce the supersaturation of vacancies. • Adjust Growth Rate: The concentration of trapped vacancies can be a function of the solidification velocity.[6]
DEF-004 How can I reduce the density of dislocations? Seed Crystal Defects: Dislocations present in the seed crystal can propagate into the newly grown crystal.Use a Low-Dislocation Seed: Start with the highest quality seed crystal available. • Utilize a "Necking" Procedure: In the Czochralski method, grow a thin neck region at the start of the process. Dislocations tend to grow out to the surface of a narrow crystal.
Thermal Stress: Stresses during growth and cooling can generate new dislocations.Minimize Thermal Gradients: As with cracking, lower and more uniform temperature gradients reduce stress. • Ensure Uniform Heating: Use multi-zone heaters to create a stable and symmetrical thermal environment.[7]
Inclusions: Small foreign particles in the melt can create stress fields that generate dislocations as the crystal grows around them.Improve Melt Purity: Use high-purity starting materials and a non-reactive crucible.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in Os-Zr crystals grown from a melt?

A1: The most common defects are categorized by their dimensionality:

  • Point Defects (0D): Vacancies (a missing atom) and interstitials (an extra atom in a non-lattice site). Impurity atoms (e.g., Oxygen, Carbon) are also considered point defects.[8][9]

  • Line Defects (1D): Dislocations (edge or screw types), which are disruptions in the crystal lattice.[9]

  • Planar Defects (2D): Grain boundaries (the interface between two differently oriented crystal regions) and stacking faults.[9]

  • Volume Defects (3D): Voids, bubbles, cracks, and inclusions (foreign particles).[9]

Q2: How does constitutional supercooling lead to defects?

A2: Constitutional supercooling occurs in alloys when one component is preferentially rejected by the solidifying crystal, enriching the liquid at the interface.[1] This lowers the equilibrium freezing point of the liquid ahead of the interface. If the actual temperature of this liquid is below its new, lower freezing point, the liquid is "constitutionally supercooled." This instability at the growth front can lead to the breakdown of a planar interface, resulting in cellular or dendritic growth, which traps impurities and creates grain boundaries.[1][2]

Q3: What is the ideal crucible material for growing Os-Zr crystals?

A3: Choosing a crucible is critical due to the high melting points and reactive nature of Osmium and Zirconium. The material must have a significantly higher melting point than the Os-Zr alloy and be chemically inert to the melt. Potential candidates for such refractory intermetallics include tungsten, iridium, or ceramics like yttria-stabilized zirconia (YSZ) or pyrolytic boron nitride, depending on the specific composition and temperature. Reactivity tests are essential before proceeding with a full growth experiment.

Q4: Czochralski or Bridgman-Stockbarger: Which method is better for Os-Zr?

A4: Both methods are viable for growing intermetallic compounds.

  • Czochralski (CZ): This method involves pulling a crystal from a melt.[5] It generally allows for lower dislocation densities because the crystal is not in contact with a crucible wall during growth, reducing stress.[10] However, it can be more challenging to control the diameter and maintain a stable thermal environment.

  • Bridgman-Stockbarger (BS): This technique involves the directional solidification of a melt within a crucible by moving it through a temperature gradient.[3][11] It offers better control over crystal shape and is often simpler for materials with volatile components or complex phase diagrams. However, contact with the crucible wall can be a source of stress and contamination.[10] The choice depends on the specific Os-Zr compound and the desired crystal quality and size.

Q5: How do I know the correct stoichiometry for the initial melt?

A5: The ideal starting composition depends on the target Os-Zr intermetallic phase as indicated by the Osmium-Zirconium phase diagram. Due to potential incongruent melting (where a compound decomposes into a liquid and another solid phase upon melting) or the preferential evaporation of one component at high temperatures, the initial melt composition may need to be slightly adjusted from the desired crystal stoichiometry. Consulting the phase diagram is the essential first step.

Data Presentation

The following tables provide illustrative data on how key growth parameters can influence defect densities in refractory intermetallic compounds, similar to Os-Zr. Note: These are representative values and optimal parameters for Os-Zr must be determined experimentally.

Table 1: Effect of Temperature Gradient and Growth Rate on Dislocation Density

Temperature Gradient (K/cm)Growth Rate (mm/hr)Resulting Dislocation Density (cm⁻²)
2010> 10⁵ (High Stress)
5010~ 5 x 10⁴
10010~ 1 x 10⁴
5020> 10⁵ (Cellular Growth)
505~ 2 x 10⁴
501< 10⁴ (Low Stress)

Table 2: Influence of Melt Purity and Atmosphere on Impurity Inclusions

Os/Zr PurityAtmosphereCrucible MaterialInclusion Density (cm⁻³)
99.9%10⁻³ mbar VacuumAluminaHigh (>10³)
99.99%10⁻³ mbar VacuumAluminaModerate (~10²)
99.99%10⁻⁶ mbar VacuumYttria-Stabilized ZirconiaLow (~10¹)
99.999%10⁻⁶ mbar VacuumYttria-Stabilized ZirconiaVery Low (<10)
99.999%High-Purity ArgonTungstenVery Low (<10)

Experimental Protocols

Protocol 1: Czochralski (CZ) Growth of Os-Zr Single Crystal

Objective: To grow a single crystal of a specific Os-Zr intermetallic compound using the Czochralski pulling method.

Methodology:

  • Preparation:

    • Weigh high-purity Osmium and Zirconium precursors according to the desired stoichiometry, referencing the Os-Zr phase diagram.

    • Place the materials into a suitable high-temperature crucible (e.g., tungsten).

    • Mount the crucible inside the Czochralski growth chamber, supported by a graphite susceptor.

    • Mount a properly oriented seed crystal onto the puller rod.

  • Melting:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ mbar) to remove atmospheric contaminants.

    • Backfill with high-purity argon gas to a slight positive pressure.

    • Gradually heat the crucible using RF induction or resistive heaters until the precursors are fully molten.

    • Allow the melt to homogenize for 1-2 hours at a temperature approximately 50 K above the melting point.

  • Growth Initiation ("Seeding"):

    • Lower the rotating seed crystal towards the melt surface.

    • Carefully dip the seed into the melt. A small portion of the seed should melt back to ensure a clean, dislocation-free starting interface.

    • Slowly begin to withdraw the seed crystal while maintaining rotation of both the crystal and the crucible (in opposite directions to promote stirring).

  • Crystal Growth ("Pulling"):

    • Establish a stable growth rate (e.g., 1-5 mm/hr) and rotation rates (e.g., 5-15 rpm).

    • Carefully control the heater power to maintain a constant crystal diameter. This is often managed by an automated optical diameter control system.

    • Continue pulling until the desired crystal length is achieved.

  • Termination and Cooling:

    • Gradually increase the pull rate to separate the crystal from the melt.

    • Raise the crystal completely clear of the melt.

    • Slowly cool the crystal to room temperature over several hours in a controlled manner to prevent thermal shock and cracking.

Protocol 2: Bridgman-Stockbarger (BS) Growth of Os-Zr Single Crystal

Objective: To grow a single crystal of an Os-Zr intermetallic compound using the vertical Bridgman-Stockbarger method.

Methodology:

  • Preparation:

    • Load high-purity Os-Zr precursors into a cylindrical crucible with a conical tip (e.g., pyrolytic boron nitride or tungsten). A seed crystal may be placed at the bottom of the cone.

    • Seal the crucible, often under vacuum or a partial pressure of inert gas.

  • Furnace Setup:

    • Position the crucible in a multi-zone vertical Bridgman furnace. The furnace is designed with a hot zone (above the alloy's melting point) and a cold zone (below the melting point), separated by an insulated region to create a steep temperature gradient.[3][11]

  • Melting and Homogenization:

    • Position the entire crucible in the hot zone to completely melt the charge.

    • Allow the melt to homogenize for several hours to ensure uniform composition.

  • Crystal Growth (Translation):

    • Initiate the slow downward translation of the crucible from the hot zone to the cold zone at a constant, predetermined rate (e.g., 0.5-3 mm/hr).[7]

    • Solidification begins at the conical tip (or on the seed crystal) and progresses upward along the length of the crucible.

    • Crucible rotation may be used to improve radial homogeneity.

  • Cooling:

    • Once the entire crucible has passed into the cold zone and the ingot is fully solidified, turn off the furnace power.

    • Allow the furnace and crucible to cool to room temperature over an extended period (12-24 hours) to minimize thermal stress.

Visualizations

G start Crystal Defect Observed q1 Is the ingot polycrystalline? start->q1 q2 Are there visible cracks? start->q2 q3 Are there voids or bubbles? start->q3 q4 Is dislocation density too high? start->q4 s1 Spurious Nucleation - Increase Temp. Gradient - Reduce Growth Rate - Check Seed Quality q1->s1 Yes s2 Constitutional Supercooling - Reduce Growth Rate - Increase Stirring q1->s2 Yes s3 Thermal Stress - Reduce Temp. Gradient - Slow Cooling Rate - Anneal Crystal q2->s3 Yes s4 Gas Entrapment - Degas Melt - Use High-Purity Gas q3->s4 Yes s5 Vacancy Agglomeration - Optimize Cooling Rate q3->s5 Yes q4->s3 Yes s6 Defect Propagation - Use High-Quality Seed - Implement Necking q4->s6 Yes

Caption: Troubleshooting workflow for common crystal growth defects.

G cluster_prep 1. Preparation cluster_melt 2. Melting & Homogenization cluster_growth 3. Crystal Growth cluster_cool 4. Termination & Cooling prep1 Load Precursors into Crucible prep2 Mount Seed Crystal melt1 Evacuate & Backfill with Inert Gas prep2->melt1 melt2 Heat to T > Tm melt1->melt2 defect1 Impurity Introduction melt1->defect1 melt3 Homogenize Melt (Stirring) melt2->melt3 growth1 Dip Seed & Melt Back melt3->growth1 growth2 Initiate Pulling (Control Rate) growth1->growth2 defect2 Dislocation Propagation growth1->defect2 growth3 Control Diameter (Control Power) growth2->growth3 defect3 Constitutional Supercooling Vacancy Trapping growth2->defect3 cool1 Separate Crystal from Melt growth3->cool1 cool2 Controlled Cooling to Room Temp. cool1->cool2 defect4 Thermal Stress & Cracking cool2->defect4

Caption: Key stages of the Czochralski method and where defects can arise.

References

Technical Support Center: Enhancing the Catalytic Activity of Osmium-Zirconium (Os/ZrO₂) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osmium-Zirconium (1/1) catalysts, specifically focusing on osmium supported on a zirconia matrix (Os/ZrO₂). The information is designed to address common challenges encountered during synthesis, characterization, and catalytic testing.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology and structure of an Os/ZrO₂ catalyst?

A1: Os/ZrO₂ catalysts typically consist of osmium nanoparticles dispersed on a zirconia (ZrO₂) support. The zirconia support can exist in different crystalline phases, such as monoclinic, tetragonal, or amorphous, which can influence the catalytic activity.[1] The dispersion and particle size of the osmium nanoparticles are crucial for maximizing the catalytically active surface area. Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are used to determine the phase composition, particle size, and oxidation state of the osmium.[2][3]

Q2: How does the choice of zirconia support affect the catalytic performance?

A2: The properties of the zirconia support, including its crystalline phase, surface area, and the presence of defects, significantly impact the catalytic activity. For instance, the monoclinic phase of zirconia has been shown to be more active for certain oxidation reactions compared to the tetragonal phase.[2] The support can also influence the electronic properties of the supported metal, thereby affecting its catalytic behavior.[4] Furthermore, the interaction between the osmium nanoparticles and the zirconia support can play a crucial role in the catalyst's stability and selectivity.[5]

Q3: What are the common methods for synthesizing Os/ZrO₂ catalysts?

A3: Common methods for synthesizing Os/ZrO₂ catalysts include incipient wetness impregnation, deposition-precipitation, and co-precipitation.[3][6] In the incipient wetness impregnation method, a solution containing an osmium precursor is added to the zirconia support. The deposition-precipitation method involves precipitating the osmium precursor onto the zirconia support from a solution. The choice of synthesis method can affect the osmium particle size, dispersion, and the interaction with the support, all of which influence the final catalytic performance.[3]

Q4: How can the catalytic activity of Os/ZrO₂ be enhanced?

A4: Enhancing the catalytic activity of Os/ZrO₂ can be achieved through several strategies:

  • Optimizing Osmium Particle Size and Dispersion: Smaller, well-dispersed osmium nanoparticles generally lead to higher activity due to a larger number of active sites.

  • Modifying the Zirconia Support: Doping the zirconia with other metal oxides can alter its properties and enhance catalytic performance.[7][8]

  • Promoters: The addition of promoter elements can improve the activity, selectivity, and stability of the catalyst. For example, bismuth has been shown to promote the catalytic activity of Pt/ZrO₂ in phenol oxidation.[2]

  • Pre-treatment Conditions: The calcination and reduction temperatures used during catalyst preparation can significantly affect the final properties of the catalyst.[4]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Catalytic Activity 1. Poor dispersion of Os nanoparticles. 2. Incomplete reduction of the Os precursor. 3. Inappropriate reaction temperature or pressure. 4. Catalyst poisoning by impurities in the feed. 5. Sintering of Os nanoparticles.1. Optimize the catalyst synthesis method (e.g., try deposition-precipitation for smaller particles).[3] 2. Ensure complete reduction by adjusting the reduction temperature and time. 3. Systematically vary reaction conditions to find the optimal parameters. 4. Purify the reactant feed to remove potential poisons. 5. Characterize the used catalyst (e.g., with TEM) to check for sintering. Consider a more thermally stable support.
Low Selectivity 1. Non-optimal reaction conditions (temperature, pressure, solvent). 2. Presence of undesired active sites on the catalyst. 3. Inappropriate Os particle size.1. Screen a range of reaction conditions to identify those that favor the desired product. 2. Modify the support or add a promoter to block unwanted reaction pathways.[2] 3. Synthesize catalysts with different Os particle sizes to study the effect on selectivity.
Catalyst Deactivation 1. Sintering: Agglomeration of Os nanoparticles at high temperatures. 2. Coking: Deposition of carbonaceous species on the active sites. 3. Poisoning: Strong adsorption of impurities on the active sites. 4. Leaching: Dissolution of the active metal into the reaction medium.1. Operate at lower temperatures if possible. Use a support that strongly interacts with the metal particles. 2. Regenerate the catalyst by controlled oxidation to burn off coke. 3. Identify and remove the poison from the feed stream. 4. Use a less corrosive reaction medium or a more stable catalyst formulation.
Poor Reproducibility 1. Inconsistent catalyst synthesis procedure. 2. Variations in the properties of the zirconia support. 3. Inconsistent pre-treatment conditions (calcination, reduction).1. Carefully document and control all synthesis parameters (e.g., pH, temperature, stirring rate). 2. Use a well-characterized and consistent batch of zirconia support. 3. Precisely control the temperature ramps and gas flow rates during pre-treatment.

Quantitative Data

The following tables summarize representative quantitative data for catalytic reactions over zirconia-supported metal catalysts. Note that this data is for analogous systems and should be considered as a starting point for experiments with Os/ZrO₂.

Table 1: Catalytic Activity of Various Metals on ZrO₂ for Phenol Oxidation [2]

CatalystMetal Loading (wt%)Phenol Conversion (%)
Pt/ZrO₂160
Pt/ZrO₂275
Pd/ZrO₂150
Bi-Pt/ZrO₂0.5 (Bi), 1 (Pt)85
Bi-Pt/ZrO₂0.5 (Bi), 2 (Pt)95

Table 2: Influence of Au Loading and Preparation Method on CO₂ Hydrogenation to Methanol over Au/ZrO₂ Catalysts [3]

CatalystAu Loading (wt%)Preparation MethodCO₂ Conversion (%)Methanol Selectivity (%)
0.5 Au/ZrO₂0.5Deposition-Precipitation5.285
1 Au/ZrO₂1Deposition-Precipitation4.880
0.5 Au/ZrO₂0.5Impregnation2.170

Experimental Protocols

Protocol 1: Synthesis of Os/ZrO₂ by Incipient Wetness Impregnation

This protocol is adapted from methods used for other noble metals on zirconia.[6]

  • Support Preparation: Dry the zirconia (ZrO₂) support at 120°C for 12 hours to remove physisorbed water.

  • Precursor Solution Preparation: Dissolve a calculated amount of an osmium precursor (e.g., H₂OsCl₆) in a suitable solvent (e.g., deionized water or ethanol) to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the zirconia support.

  • Impregnation: Add the precursor solution dropwise to the dried zirconia support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in air at a specific temperature (e.g., 400-500°C) for 4 hours to decompose the precursor and form osmium oxide species.

  • Reduction: Reduce the calcined catalyst in a stream of hydrogen (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 300-500°C) to form metallic osmium nanoparticles.

Protocol 2: Characterization of Os/ZrO₂ Catalyst

  • X-ray Diffraction (XRD): To determine the crystalline phase of the zirconia support and to estimate the average osmium particle size (if particles are large enough to be detected).[3]

  • Transmission Electron Microscopy (TEM): To visualize the osmium nanoparticles, determine their size distribution, and assess their dispersion on the zirconia support.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of osmium and to study the surface composition of the catalyst.[5]

  • Temperature-Programmed Desorption (TPD): To characterize the acidic or basic properties of the zirconia support using probe molecules like ammonia (NH₃-TPD) or carbon dioxide (CO₂-TPD).[1]

  • Chemisorption: To measure the active metal surface area by selectively adsorbing a probe molecule (e.g., CO, H₂) onto the osmium nanoparticles.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing ZrO2 ZrO₂ Support Impregnation Impregnation ZrO2->Impregnation Precursor Osmium Precursor Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Os/ZrO₂ Catalyst Reduction->Catalyst XRD XRD Catalyst->XRD TEM TEM Catalyst->TEM XPS XPS Catalyst->XPS TPD TPD Catalyst->TPD Reactor Reactor Catalyst->Reactor Analysis Product Analysis (GC, HPLC) Reactor->Analysis Activity Activity/Selectivity Data Analysis->Activity

Caption: Experimental workflow for Os/ZrO₂ catalyst preparation, characterization, and testing.

Troubleshooting_Logic Start Low Catalytic Performance Check_Activity Is the activity low? Start->Check_Activity Check_Selectivity Is the selectivity poor? Start->Check_Selectivity Check_Stability Is the catalyst deactivating? Start->Check_Stability Low_Activity Low Activity Check_Activity->Low_Activity Yes Poor_Selectivity Poor Selectivity Check_Selectivity->Poor_Selectivity Yes Deactivation Deactivation Check_Stability->Deactivation Yes Dispersion Check Os Dispersion (TEM) Low_Activity->Dispersion Reduction Verify Os Reduction (XPS) Low_Activity->Reduction Conditions Optimize Reaction Conditions Low_Activity->Conditions Poisoning Analyze Feed for Poisons Low_Activity->Poisoning Optimize_Conditions Optimize Reaction Conditions Poor_Selectivity->Optimize_Conditions Modify_Support Modify Support/Add Promoters Poor_Selectivity->Modify_Support Particle_Size Vary Os Particle Size Poor_Selectivity->Particle_Size Sintering Check for Sintering (TEM) Deactivation->Sintering Coking Analyze for Coke (TGA) Deactivation->Coking Leaching Analyze Liquid Phase for Os Deactivation->Leaching

Caption: Troubleshooting logic for addressing poor performance of Os/ZrO₂ catalysts.

References

Technical Support Center: Osmium-Zirconium Alloy Brittleness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering brittleness in their work with osmium-zirconium (Os-Zr) alloys. The following information is based on established metallurgical principles and may require adaptation for your specific alloy composition and experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is my Osmium-Zirconium alloy so brittle?

A1: The inherent brittleness of your Os-Zr alloy likely stems from several factors related to its microstructure and the fundamental properties of its constituent elements. Osmium itself is an extremely hard and brittle metal with a hexagonal close-packed (HCP) crystal structure that has a limited number of slip systems, which are necessary for plastic deformation.[1][2] The addition of zirconium can lead to the formation of intermetallic compounds, such as ZrOs and Zr11Os4, which are often inherently brittle.[3] The processing method and subsequent thermal history will also significantly influence the grain size and phase distribution within the alloy, both of which are critical factors in determining its mechanical properties.

Q2: What are the primary causes of brittleness in metal alloys?

A2: Brittleness in metallic alloys is generally attributed to factors that impede the movement of dislocations, which are defects in the crystal structure that enable plastic deformation. Key causes include:

  • Crystal Structure: Crystalline structures with fewer slip systems, like the hexagonal close-packed (HCP) structure of osmium, are intrinsically more brittle.[1]

  • Intermetallic Compounds: The formation of hard and brittle intermetallic phases within the alloy can provide easy pathways for crack propagation.[3]

  • Grain Size: Large grains can lead to stress concentrations at grain boundaries, promoting fracture.

  • Impurities and Segregation: The presence of impurities at grain boundaries can weaken them and lead to intergranular fracture.

  • Work Hardening: Excessive cold working can increase dislocation density to a point where their movement is hindered, leading to reduced ductility.

Q3: Can the composition of my Os-Zr alloy affect its brittleness?

A3: Absolutely. The ratio of osmium to zirconium is a critical parameter. While a higher osmium content will likely contribute to increased hardness and wear resistance, it will also increase the propensity for brittleness. Conversely, increasing the zirconium content may introduce a more ductile phase, potentially improving the overall toughness of the alloy. The phase diagram for the Zr-Os system indicates the formation of specific intermetallic compounds at different compositions, each with its own mechanical properties.[3]

Troubleshooting Guides

Issue 1: Alloy fractures during machining or handling.

This issue often points to extreme brittleness. The following steps, based on general metallurgical principles, can be explored to improve the alloy's toughness.

Troubleshooting Steps:

  • Compositional Adjustment:

    • Hypothesis: The osmium content is too high, leading to a predominantly brittle microstructure.

    • Suggested Action: If feasible within your experimental design, try preparing alloys with a higher zirconium concentration. Zirconium is significantly more ductile than osmium and can introduce a tougher phase into the microstructure.

  • Heat Treatment (Annealing):

    • Hypothesis: The as-cast or as-processed microstructure contains large grains or brittle, non-equilibrium phases that are detrimental to toughness.

    • Suggested Action: Implement a carefully controlled annealing process. Heating the alloy to a temperature below its solidus (melting) point, holding it for a specific duration, and then slowly cooling it can lead to recrystallization, resulting in a finer, more uniform grain structure. This process can also dissolve brittle phases or precipitate tougher ones. A starting point for annealing temperature could be estimated from the Zr-Os phase diagram, targeting a region where a more ductile phase is stable.

  • Microstructural Analysis:

    • Hypothesis: A clear understanding of the alloy's microstructure is necessary to diagnose the root cause of brittleness.

    • Suggested Action: Perform microstructural characterization using techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to identify the phases present, their distribution, and the grain size. This will provide crucial information to guide further modifications to the alloy's composition or processing.

Issue 2: Inconsistent mechanical properties across different batches of the alloy.

Inconsistent properties often arise from a lack of control over processing parameters.

Troubleshooting Steps:

  • Standardize Processing Parameters:

    • Hypothesis: Variations in cooling rates, annealing times, or temperatures are leading to different microstructures.

    • Suggested Action: Meticulously document and control all processing parameters, including melting and casting procedures, cooling rates, and any subsequent heat treatments.

  • Homogenization Heat Treatment:

    • Hypothesis: The as-cast alloy may have significant compositional segregation, leading to localized areas of high brittleness.

    • Suggested Action: Perform a homogenization anneal at a high temperature (below the solidus) for an extended period. This allows for diffusion to even out the compositional variations, resulting in a more uniform microstructure and more consistent mechanical properties.

Experimental Protocols

Protocol 1: Heat Treatment to Enhance Ductility

Objective: To reduce the brittleness of an Os-Zr alloy by refining the grain structure and modifying the phase distribution through annealing.

Methodology:

  • Sample Preparation: Cut a small, representative sample of the Os-Zr alloy.

  • Furnace Setup: Use a high-temperature vacuum or inert atmosphere furnace to prevent oxidation of the alloy.

  • Heating: Place the sample in the furnace and heat it to a predetermined annealing temperature. A starting point could be 60-70% of the alloy's solidus temperature (in Kelvin). The exact temperature will need to be determined experimentally based on the alloy's composition and phase diagram.

  • Soaking: Hold the sample at the annealing temperature for a set duration (e.g., 1-4 hours). The soaking time will depend on the sample size and the desired microstructural changes.

  • Cooling: Cool the sample slowly within the furnace. A controlled cooling rate is crucial to allow for the formation of the desired equilibrium phases.

  • Analysis: After cooling, characterize the microstructure of the heat-treated sample using SEM and compare it to an as-cast sample. Mechanical testing (e.g., microhardness or nanoindentation) can be used to assess changes in mechanical properties.

Protocol 2: Introduction of a Ductile Phase

Objective: To improve the toughness of a brittle Os-Zr intermetallic by incorporating a more ductile, zirconium-rich phase. This is a common strategy for toughening brittle intermetallic compounds.[3]

Methodology:

  • Alloy Design: Based on the Zr-Os phase diagram, select a composition that falls within a two-phase region, consisting of a brittle intermetallic phase and a more ductile, zirconium-rich solid solution.

  • Alloy Synthesis: Prepare the alloy using an appropriate melting and casting technique (e.g., arc melting).

  • Heat Treatment: Apply a heat treatment to control the morphology and distribution of the ductile phase. For example, a solution treatment followed by aging could be used to precipitate fine, well-dispersed particles of the ductile phase.

  • Microstructural Characterization: Use SEM and Transmission Electron Microscopy (TEM) to analyze the size, shape, and distribution of the ductile phase within the brittle matrix.

  • Mechanical Testing: Perform fracture toughness testing to quantify the improvement in toughness.

Quantitative Data Summary

Alloy Composition (at% Zr) Processing Condition Average Grain Size (µm) Identified Phases Hardness (Vickers) Fracture Toughness (MPa·m½)
25As-cast150ZrOs, Os-rich solid solution1200< 2
25Annealed (1500°C, 4h)50ZrOs, Os-rich solid solution10504
50As-cast120ZrOs, Zr-rich solid solution9005
50Annealed (1300°C, 4h)40ZrOs, Zr-rich solid solution8008

Visualizations

Experimental_Workflow Experimental Workflow for Improving Os-Zr Alloy Ductility cluster_prep Alloy Preparation cluster_processing Processing cluster_analysis Characterization cluster_outcome Outcome Alloy_Design Alloy Design (Varying Os:Zr ratio) Synthesis Alloy Synthesis (e.g., Arc Melting) Alloy_Design->Synthesis As_Cast As-Cast State Synthesis->As_Cast Heat_Treatment Heat Treatment (Annealing) As_Cast->Heat_Treatment Thermo_Mechanical Thermo-Mechanical Processing (e.g., Rolling) As_Cast->Thermo_Mechanical Microstructure Microstructural Analysis (SEM, TEM) Heat_Treatment->Microstructure Thermo_Mechanical->Microstructure Mechanical Mechanical Testing (Hardness, Toughness) Microstructure->Mechanical Brittle Brittle Behavior Mechanical->Brittle High Hardness Low Toughness Ductile Improved Ductility Mechanical->Ductile Lower Hardness High Toughness

Caption: Workflow for mitigating brittleness in Os-Zr alloys.

Toughening_Mechanisms Conceptual Toughening Mechanisms for Os-Zr Alloys cluster_toughening Toughening Strategies Brittle_Matrix Brittle Os-rich Matrix or Intermetallic Crack Propagating Crack Brittle_Matrix->Crack Crack Path Crack_Bridging Crack Bridging Crack->Crack_Bridging arrested by Crack_Deflection Crack Deflection Crack->Crack_Deflection deflected by Ductile_Phase Ductile Zr-rich Phase Ductile_Phase->Crack_Bridging Grain_Boundary Engineered Grain Boundary Grain_Boundary->Crack_Deflection Crack_Bridging->Ductile_Phase Mechanism Crack_Deflection->Grain_Boundary Mechanism

Caption: Toughening mechanisms for brittle Os-Zr alloys.

References

Technical Support Center: Control of Stoichiometry in Os-Zr Alloy Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Osmium-Zirconium (Os-Zr) is a specialized alloy system, and detailed, publicly available experimental data regarding precise stoichiometric control is limited. The following troubleshooting guides and FAQs are based on established principles of binary alloy synthesis, particularly for refractory metals, and data from analogous systems. The quantitative data presented in the tables are illustrative examples intended to demonstrate expected trends and should serve as a starting point for experimental design and process optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Os-Zr alloys and provides systematic approaches to diagnose and resolve them.

Problem ID Issue Description Potential Causes Recommended Solutions
TS-001 Final alloy composition is consistently Zr-rich. 1. Higher Sputtering Yield of Zr: Zirconium may have a higher sputtering yield than Osmium under the employed plasma conditions. 2. Lower Melting Point of Zr: In arc melting, preferential vaporization of Zirconium (melting point: ~1855 °C) compared to Osmium (melting point: ~3033 °C) can occur, leading to its depletion in the melt but potentially higher incorporation in certain condensation regimes. 3. Target Degradation: In sputtering, the Os target may develop a passivating layer, reducing its effective sputtering rate.1. Adjust Sputtering Power: Decrease the power to the Zr target or increase the power to the Os target. 2. Optimize Argon Pressure: Vary the Ar pressure during sputtering, as this can influence the sputtering yields of the elements differently. 3. Arc Melter Technique: Ensure a high-purity argon atmosphere to minimize reactions. Use a "getter" material like titanium to remove residual oxygen. Remelt the alloy multiple times, flipping the button each time, to improve homogeneity.[1] 4. Target Maintenance: Regularly inspect and, if necessary, clean the surface of the Os target.
TS-002 Final alloy composition is consistently Os-rich. 1. Disproportionate Sputtering Rates: The sputtering parameters may favor a higher deposition rate of Osmium. 2. Inaccurate Precursor Weighing: Initial amounts of Os and Zr for arc melting may be incorrect.1. Adjust Sputtering Power: Increase the power to the Zr target or decrease the power to the Os target. 2. Verify Precursor Mass: Double-check all mass measurements of the starting materials before arc melting.
TS-003 Inconsistent stoichiometry across different synthesis runs. 1. Fluctuations in Sputtering Power or Gas Pressure: Instability in the deposition system. 2. Inhomogeneous Starting Materials: For arc melting, the initial Os and Zr powders or pieces may not be well-mixed. 3. Variable Arc Melting Duration: Inconsistent melting times can lead to variations in elemental loss.1. System Calibration: Regularly calibrate power supplies and mass flow controllers for the sputtering system. 2. Thorough Mixing: Ensure homogeneous mixing of the precursor materials before arc melting. 3. Standardize Melting Time: Use a consistent melting duration for all samples.
TS-004 Presence of undesired phases or oxygen contamination. 1. Vacuum Chamber Leaks: Air leaking into the synthesis chamber can introduce oxygen and nitrogen. 2. Contaminated Precursors: Starting materials may have surface oxides. 3. Insufficient Gettering: In arc melting, the getter material may be saturated or insufficient.1. Leak Detection: Perform a thorough leak check of the vacuum system. 2. Pre-treatment of Precursors: Use high-purity starting materials and consider an in-situ pre-sputtering or pre-melting step to clean the surfaces. 3. Optimize Gettering: Increase the amount of getter material and ensure it is fresh.

Frequently Asked Questions (FAQs)

Synthesis and Stoichiometry

Q1: What are the primary methods for synthesizing Os-Zr alloys?

A1: The most common methods for synthesizing Os-Zr alloys are physical vapor deposition (PVD), such as co-sputtering, and arc melting. Co-sputtering allows for the deposition of thin films with controlled composition, while arc melting is suitable for producing bulk, polycrystalline alloy buttons.

Q2: How can I control the stoichiometry of my Os-Zr thin film during co-sputtering?

A2: The stoichiometry of co-sputtered Os-Zr films is primarily controlled by the relative deposition rates of the two materials. This can be adjusted by independently controlling the power supplied to the Osmium and Zirconium sputtering targets. The argon pressure in the chamber also plays a role as it affects the sputtering yield of each element.

Q3: In arc melting, how do I ensure a homogeneous Os-Zr alloy with the desired stoichiometry?

A3: To achieve a homogeneous alloy, it is crucial to melt the constituents multiple times. After each melting, the alloy "button" should be flipped to ensure all parts are subjected to the arc. Due to the significant difference in melting points between Osmium and Zirconium, ensuring a complete and uniform melt is essential. Using high-purity starting materials and a high-purity argon atmosphere is also critical to prevent contamination.

Characterization

Q4: What techniques are used to determine the stoichiometry of Os-Zr alloys?

A4: Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used technique for determining the elemental composition of alloys.[2][3] For more precise measurements, especially for thin films, X-ray Photoelectron Spectroscopy (XPS) can be employed. It is important to use standards and appropriate correction factors for accurate quantitative analysis.

Q5: What does the Os-Zr phase diagram tell me about the alloy?

A5: The phase diagram shows the stable phases of the Os-Zr system at different compositions and temperatures. This is critical for understanding which phases to expect in your synthesized alloy and for designing post-synthesis heat treatments to achieve a desired microstructure.

Experimental Protocols

Co-sputtering of Os-Zr Thin Films

This protocol describes a general procedure for depositing Os-Zr thin films with tunable stoichiometry.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., silicon wafer with a diffusion barrier like SiO₂).

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water.

    • Dry the substrate with a nitrogen gun.

  • System Preparation:

    • Load the cleaned substrate into the sputtering chamber.

    • Ensure that high-purity Osmium and Zirconium targets are installed in their respective magnetrons.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Introduce high-purity argon gas into the chamber.

    • Set the desired argon pressure (e.g., 3-10 mTorr).

    • Apply DC or RF power to the Os and Zr targets. The ratio of the power applied to each target will be the primary determinant of the film's stoichiometry.

    • Perform a pre-sputtering step with the shutters closed to clean the target surfaces.

    • Open the shutters to begin deposition on the substrate.

    • Maintain a constant substrate temperature if required for controlling film microstructure.

  • Post-Deposition:

    • Turn off the power to the magnetrons and stop the argon flow.

    • Allow the substrate to cool to room temperature before venting the chamber.

Arc Melting of Os-Zr Bulk Alloys

This protocol outlines a general procedure for creating bulk Os-Zr alloys.

  • Material Preparation:

    • Weigh high-purity Osmium and Zirconium pieces to achieve the desired atomic or weight ratio.

    • Place the materials in a copper hearth within the arc melter. It is advisable to place the lower melting point material (Zr) underneath the higher melting point material (Os) to minimize vaporization loss.[1]

    • Place a piece of a getter material (e.g., titanium) in a separate part of the hearth.

  • System Preparation:

    • Seal the arc melter chamber.

    • Evacuate the chamber and backfill with high-purity argon. Repeat this process several times to minimize residual oxygen.

  • Melting:

    • First, melt the getter material to remove any remaining oxygen in the chamber atmosphere.

    • Strike the arc on the Os-Zr charge to melt the materials together.

    • Once the button has solidified, flip it over using the manipulator.

    • Repeat the melting and flipping process at least 4-5 times to ensure homogeneity.

  • Solidification and Removal:

    • Allow the alloy button to cool completely under the argon atmosphere.

    • Vent the chamber and remove the alloy.

Data Presentation

The following tables provide illustrative examples of how sputtering parameters can influence the stoichiometry of Os-Zr thin films. Note: This is hypothetical data for demonstration purposes.

Table 1: Effect of Target Power on Os-Zr Film Stoichiometry (Constant Ar Pressure of 5 mTorr)

Sample IDOs Target Power (W)Zr Target Power (W)Resulting Os (at. %)Resulting Zr (at. %)
OsZr-01501003367
OsZr-02751004357
OsZr-031001005050
OsZr-04100755842
OsZr-05100506733

Table 2: Effect of Argon Pressure on Os-Zr Film Stoichiometry (Constant Target Powers: Os at 100W, Zr at 100W)

Sample IDAr Pressure (mTorr)Resulting Os (at. %)Resulting Zr (at. %)
OsZr-0635248
OsZr-0755050
OsZr-0884852
OsZr-09104654

Visualizations

experimental_workflow_sputtering cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning sys_prep System Evacuation sub_prep->sys_prep ar_intro Introduce Argon sys_prep->ar_intro power_up Apply Power to Os & Zr Targets ar_intro->power_up pre_sput Pre-sputter (shutters closed) power_up->pre_sput deposit Deposit Film (shutters open) pre_sput->deposit cool_down Cool Down deposit->cool_down vent Vent Chamber cool_down->vent

Figure 1: Experimental workflow for co-sputtering of Os-Zr thin films.

troubleshooting_logic start Compositional Analysis (e.g., EDS) check_stoich Stoichiometry Off-Target? start->check_stoich zr_rich Zr-rich? check_stoich->zr_rich Yes end Re-synthesize & Analyze check_stoich->end No os_rich Os-rich? zr_rich->os_rich No action_zr Adjust Power: - Decrease Zr Power - Increase Os Power zr_rich->action_zr Yes inconsistent Inconsistent? os_rich->inconsistent No action_os Adjust Power: - Increase Zr Power - Decrease Os Power os_rich->action_os Yes action_inconsistent System Check: - Calibrate Power Supplies - Check Gas Flow - Standardize Procedures inconsistent->action_inconsistent Yes action_zr->end action_os->end action_inconsistent->end

Figure 2: Troubleshooting logic for off-stoichiometry Os-Zr thin films.

References

Validation & Comparative

A Comparative Analysis of Osmium-Zirconium and Other Platinum Group Metal Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to High-Performance Alloys

In the landscape of advanced materials, platinum group metal (PGM) alloys are indispensable for applications demanding superior durability, corrosion resistance, and specific catalytic or biomedical functionalities. While alloys of platinum, palladium, and rhodium are well-established, emerging alloys such as Osmium-Zirconium (OsZr) present potential for specialized applications. This guide provides a comparative analysis of the performance characteristics of OsZr and other notable PGM alloys, supported by available experimental data and standardized testing methodologies.

Quantitative Performance Analysis

The following tables summarize key performance indicators for OsZr and other PGM alloys. It is important to note that comprehensive experimental data for the Os-Zr system is limited; therefore, some properties are inferred from the characteristics of its constituent elements, Osmium (Os) and Zirconium (Zr). In contrast, alloys such as Platinum-Iridium (Pt-Ir) and Platinum-Rhodium (Pt-Rh) are more extensively characterized.

Table 1: Comparative Mechanical Properties

Alloy CompositionVickers Hardness (HV)Tensile Strength (MPa)Notes
Os-Zr (Inferred) High (Estimated > 500 HV)HighOsmium is one of the hardest and densest metals. Alloying with Zirconium, a strong and corrosion-resistant metal, is expected to result in a very hard and strong alloy. Direct experimental data is scarce.
Pt90/Ir10 110 HV (Annealed)[1]379[2]A common alloy with a good balance of hardness and ductility, widely used in biomedical implants and electrical contacts.[2]
Pt80/Ir20 200 HV (Annealed)[2]689[2]Increased Iridium content significantly enhances hardness and strength.[2]
Pt90/Rh10 ~75 HV (Annealed)[3]320 - 620[4][5]Rhodium additions improve strength and high-temperature properties.[3][6]
Pt80/Rh20 ~90 HV (Annealed)[3]-Hardness increases with rhodium content.[3]
Pure Platinum 56 HV[7]-Relatively soft in its pure form.[7]

Table 2: Comparative Corrosion Resistance

Alloy CompositionCorrosion Rate/BehaviorTest Environment
Os-Zr 0.002 mm/yearAcidic Environments
Pd-based alloys Variable, dependent on composition and environment. Can exhibit low corrosion rates.Sulfuric Acid, Saline Solutions[8][9]
Pt-Ir alloys Highly corrosion-resistant.General
Pt-Rh alloys Excellent corrosion resistance, particularly at high temperatures.General

Experimental Protocols

To ensure objective and reproducible comparisons of alloy performance, standardized experimental protocols are critical. Below are detailed methodologies for key experiments cited in the evaluation of metallic alloys.

Hardness Testing

Hardness is a critical measure of a material's resistance to localized plastic deformation. The Vickers and Rockwell hardness tests are commonly employed for metallic alloys.

Vickers Hardness Test (ASTM E384)

  • Sample Preparation: The surface of the alloy sample is ground and polished to a smooth, flat finish to ensure accurate indentation.

  • Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the sample surface with a specific load (e.g., 10 kgf) for a set duration (e.g., 10-15 seconds).

  • Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers Hardness number (HV) is calculated by dividing the applied load by the surface area of the indentation.

Rockwell Hardness Test (ASTM E18)

  • Initial Load: A preliminary minor load is applied to the sample using a diamond or ball indenter to seat the indenter and minimize the effects of surface imperfections.

  • Major Load: The major load is then applied for a specified time.

  • Depth Measurement: The major load is removed, and the depth of penetration from the initial minor load application is measured.

  • Hardness Value: The Rockwell hardness number is inversely related to the depth of penetration and is read directly from the testing machine's scale.

Corrosion Resistance Testing

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion characteristics of a metal in a specific electrolyte.

Potentiodynamic Anodic Polarization (ASTM G5/G59)

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the alloy sample as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Electrolyte: The cell is filled with a corrosive medium relevant to the intended application (e.g., simulated body fluid, acidic solution). The solution is often deaerated with nitrogen gas to remove dissolved oxygen.[10]

  • Open Circuit Potential (OCP): The stable potential of the working electrode is measured before applying any external potential.

  • Potential Scan: The potential of the working electrode is scanned from a value cathodic to the OCP to a more anodic value at a controlled rate (e.g., 0.6 V/hour).[11]

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential can be determined to assess the material's corrosion resistance.

Biocompatibility Assessment

For alloys intended for biomedical applications, a thorough evaluation of their interaction with biological systems is mandatory. The ISO 10993 series of standards provides a framework for this assessment.[12][13][14]

In Vitro Cytotoxicity Test (ISO 10993-5)

  • Extract Preparation: An extract of the alloy is prepared by incubating it in a cell culture medium for a defined period.

  • Cell Culture: A specific cell line (e.g., mouse fibroblasts) is cultured in a multi-well plate.

  • Exposure: The cell cultures are exposed to different concentrations of the alloy extract.

  • Viability Assessment: After a set incubation period, cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or by microscopic observation of cell morphology. A significant reduction in cell viability indicates a cytotoxic effect.

Visualizing Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex relationships and experimental processes.

G cluster_0 Alloy Selection cluster_1 Performance Evaluation cluster_2 Application Suitability OsZr OsZr Mechanical_Testing Mechanical Testing (Hardness, Tensile Strength) OsZr->Mechanical_Testing Corrosion_Resistance Corrosion Resistance (Potentiodynamic Polarization) OsZr->Corrosion_Resistance Catalytic_Activity Catalytic Activity (Reaction Kinetics) OsZr->Catalytic_Activity Biocompatibility Biocompatibility (Cytotoxicity, Hemocompatibility) OsZr->Biocompatibility Pt-Ir Pt-Ir Pt-Ir->Mechanical_Testing Pt-Ir->Corrosion_Resistance Pt-Ir->Catalytic_Activity Pt-Ir->Biocompatibility Pt-Rh Pt-Rh Pt-Rh->Mechanical_Testing Pt-Rh->Corrosion_Resistance Pt-Rh->Catalytic_Activity Pt-Rh->Biocompatibility Pd-alloys Pd-alloys Pd-alloys->Mechanical_Testing Pd-alloys->Corrosion_Resistance Pd-alloys->Catalytic_Activity Pd-alloys->Biocompatibility High-Wear_Components High-Wear Components Mechanical_Testing->High-Wear_Components Biomedical_Implants Biomedical Implants Corrosion_Resistance->Biomedical_Implants Catalysis Catalysis Catalytic_Activity->Catalysis Biocompatibility->Biomedical_Implants Drug_Delivery_Systems Drug Delivery Systems Biocompatibility->Drug_Delivery_Systems G cluster_0 In Vitro Biocompatibility Pathway A Alloy Implant B Protein Adsorption A->B D Release of Metal Ions A->D C Cellular Interaction B->C H Biocompatible Response C->H E Oxidative Stress D->E F Inflammatory Response E->F G Apoptosis / Necrosis F->G F->H Modulation I Cell Proliferation & Differentiation H->I J Tissue Integration I->J

References

A Comparative Analysis of Wear Resistance: Osmium-Zirconium (1/1) vs. Tungsten Carbide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available material science literature reveals a significant disparity in the documented wear-resistant properties of Osmium-Zirconium (1/1) alloy and tungsten carbide. While tungsten carbide is a well-established material with extensive experimental data on its superior wear resistance, information on the tribological characteristics of Osmium-Zirconium (1/1) is notably scarce. This guide provides a detailed comparison based on the available data, highlighting the known performance of tungsten carbide and inferring the potential attributes of the Osmium-Zirconium alloy based on the properties of its constituent elements.

Tungsten Carbide: The Benchmark for Wear Resistance

Tungsten carbide (WC) is a ceramic-metal composite renowned for its exceptional hardness, strength, and wear resistance.[1] It is a cornerstone material in applications demanding high durability, such as cutting tools, abrasives, and wear-resistant coatings.[2] The wear resistance of tungsten carbide is influenced by factors such as the binder material (typically cobalt or nickel), the grain size of the tungsten carbide particles, and the overall composition.[3]

Numerous studies have quantified the wear performance of various grades of tungsten carbide under different conditions. Standardized tests like ASTM G65 (three-body abrasion) and pin-on-disk are commonly employed to evaluate its wear rate and coefficient of friction.[3][4]

Osmium-Zirconium (1/1): A Material of Theoretical Interest

Alloys of osmium with other platinum group metals are utilized in applications requiring high wear resistance, such as the tips of fountain pens and electrical contacts.[5][7] The primary application for osmium alloys is in wear-resistant electrical contacts, where they are often alloyed with iridium, palladium, and platinum.[7] These alloys exhibit high melting points, exceptional hardness, and resistance to oxidation.[7] While pure osmium is not resistant to oxidation, its addition to other platinum group metals enhances the hardness and wear resistance of the resulting alloys.[7]

The potential for a 1:1 Os-Zr alloy to exhibit high wear resistance is plausible given the intrinsic properties of its constituents. However, without experimental validation, its performance relative to established materials like tungsten carbide remains theoretical.

Quantitative Data Summary

The following table summarizes the available quantitative data for tungsten carbide. A corresponding entry for Osmium-Zirconium (1/1) is intentionally omitted due to the lack of available experimental data.

Material PropertyTungsten Carbide (Grades Vary)Osmium-Zirconium (1/1)
Hardness (Vickers) ~800 - 2200 HVData Not Available
Wear Rate Data available across various test conditionsData Not Available
Coefficient of Friction Data available across various test conditionsData Not Available

Experimental Protocols for Wear Resistance Testing

The evaluation of wear resistance in ultra-hard materials like tungsten carbide typically involves standardized testing methodologies to ensure comparability of data.

Three-Body Abrasive Wear Test (ASTM G65)

This test is widely used to determine the resistance of a material to scratching abrasion.

Methodology:

  • A test specimen is held against a rotating rubber-rimmed wheel.

  • A controlled flow of abrasive particles (e.g., sand) is introduced between the specimen and the wheel.

  • The test is run for a specified number of revolutions.

  • Wear is quantified by measuring the mass loss of the specimen, which is then often converted to volume loss.

Pin-on-Disk Test

This method is used to investigate sliding wear characteristics and determine the coefficient of friction.

Methodology:

  • A pin or ball (the "pin") made of a specific material is brought into contact with a rotating flat circular disk of the material being tested.

  • A known normal force is applied to the pin.

  • The frictional force is measured as the disk rotates.

  • The wear on both the pin and the disk is determined by measuring the volume of material lost.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the wear resistance of two materials, highlighting the current data gap for Osmium-Zirconium (1/1).

Wear Resistance Comparison Workflow cluster_materials Materials cluster_properties Material Properties cluster_testing Experimental Testing cluster_data Data Availability WC Tungsten Carbide WCHardness Hardness WC->WCHardness WCWearRate Wear Rate WC->WCWearRate WCCoF Coefficient of Friction WC->WCCoF OsZr Osmium-Zirconium (1/1) OsZrHardness Hardness (Inferred) OsZr->OsZrHardness ASTM_G65 ASTM G65 WCHardness->ASTM_G65 WCWearRate->ASTM_G65 PinOnDisk Pin-on-Disk WCCoF->PinOnDisk OsZrData No Direct Experimental Data OsZrHardness->OsZrData WCData Extensive Experimental Data ASTM_G65->WCData PinOnDisk->WCData

Caption: Logical workflow for comparing the wear resistance of Tungsten Carbide and Osmium-Zirconium (1/1).

Conclusion

Based on the current body of scientific literature, tungsten carbide remains the material of choice for applications demanding proven and exceptional wear resistance. Its properties are well-documented through extensive experimental data. While the constituent elements of Osmium-Zirconium (1/1) suggest a potential for high hardness and wear resistance, the absence of direct experimental studies on this specific alloy makes any performance claims speculative. Further research and empirical testing are necessary to determine the tribological properties of Osmium-Zirconium (1/1) and to ascertain its viability as an alternative to established wear-resistant materials like tungsten carbide. Researchers and professionals in drug development requiring materials with predictable and validated wear performance should continue to rely on materials with a robust history of experimental data.

References

Validating the theoretical crystal structure of OsZr with experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between theoretical predictions and experimental data for the crystal structure of the osmium-zirconium (OsZr) binary alloy remains elusive due to the limited availability of published crystallographic information for this specific compound.

While the validation of theoretically predicted crystal structures through experimental data is a cornerstone of materials science, a thorough search of scientific literature and crystallographic databases reveals a significant gap in the specific data required for a direct comparison of the OsZr system. This guide, therefore, outlines the established methodologies for such a validation process and presents a generalized workflow, which can be applied once the necessary theoretical and experimental data for OsZr become available.

Comparison of Crystallographic Data

A direct comparison would involve juxtaposing the key crystallographic parameters obtained from theoretical calculations (e.g., using Density Functional Theory, DFT) and experimental methods (e.g., X-ray Diffraction, XRD). The following table illustrates the type of data required for a meaningful comparison.

ParameterTheoretical ValueExperimental Value
Crystal System Data not availableData not available
Space Group Data not availableData not available
Lattice Parameters
a (Å)Data not availableData not available
b (Å)Data not availableData not available
c (Å)Data not availableData not available
α (°)Data not availableData not available
β (°)Data not availableData not available
γ (°)Data not availableData not a available
Atomic Positions
Os (x, y, z)Data not availableData not available
Zr (x, y, z)Data not availableData not available

Experimental Protocols for Crystal Structure Determination

The experimental determination of a crystal structure, such as that of OsZr, typically involves the following key steps:

  • Sample Preparation: A high-purity, single-phase sample of the OsZr alloy is synthesized. This can be achieved through methods such as arc melting of the constituent elements in an inert atmosphere, followed by annealing to ensure homogeneity. For powder X-ray diffraction, a portion of the sample is ground into a fine powder. For single-crystal X-ray diffraction, a suitable single crystal is isolated.

  • X-ray Diffraction (XRD) Data Collection:

    • Powder XRD: The powdered sample is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • Single-Crystal XRD: A single crystal of OsZr is mounted on a goniometer and irradiated with an X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Data Analysis and Structure Solution:

    • The positions and intensities of the diffraction peaks (from powder XRD) or spots (from single-crystal XRD) are used to determine the unit cell parameters and the space group of the crystal.

    • The intensities of the diffracted beams are then used to determine the positions of the osmium and zirconium atoms within the unit cell. This process, known as structure solution and refinement, is typically performed using specialized crystallographic software.

Workflow for Validation of a Theoretical Crystal Structure

The process of validating a theoretical crystal structure with experimental data follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

G A Theoretical Crystal Structure Prediction (e.g., DFT) B Predicted Crystallographic Data (Lattice Parameters, Space Group, Atomic Positions) A->B F Comparison and Validation B->F C Sample Synthesis and Preparation D Experimental Characterization (e.g., XRD) C->D E Experimental Crystallographic Data (Lattice Parameters, Space Group, Atomic Positions) D->E E->F G Refinement of Theoretical Model F->G Discrepancy H Validated Crystal Structure F->H Agreement G->A

Performance Showdown: Zirconia-Supported Noble Metal Catalysts vs. Commercial Titans in Ammonia Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the quest for more efficient and robust catalytic processes is perpetual. This guide provides a comparative analysis of a research-grade Zirconia-supported Ruthenium (Ru/ZrO2) catalyst against established commercial iron-based catalysts for ammonia synthesis, a cornerstone reaction in the chemical industry.

While direct comparative data for Osmium-Zirconium (OsZr) catalysts is scarce in publicly available literature, the exploration of noble metals on zirconia supports for ammonia synthesis offers valuable insights. This comparison leverages published data on the performance of Ru/ZrO2 catalysts as a representative of this emerging class and juxtaposes it with the performance metrics of widely used commercial iron-based catalysts from leading suppliers like Topsoe and Clariant.

At a Glance: Performance Metrics

The following table summarizes the key performance indicators for the research-grade Ru/ZrO2 catalyst and commercial iron-based catalysts under typical ammonia synthesis conditions.

CatalystActive MetalSupportOperating Temperature (°C)Operating Pressure (MPa)Ammonia Synthesis Rate (mmol g⁻¹ h⁻¹)Reference
Ru/ZrO2 (Research) Ruthenium (Ru)Zirconia (ZrO2)4001.0~10.5[1][2]
KM1 (Topsoe) Iron (Fe)Multi-promoted Magnetite350-55010-25High (Industrial Scale)[3]
AmoMax™ 10 (Clariant) Iron (Fe)Wustite-based with unique promoter system330-5206-22Higher activity at lower temperatures compared to magnetite catalysts[4]
KATALCO™ 35-series (Johnson Matthey) Iron (Fe)Multi-promoted MagnetiteNot specifiedNot specifiedDependable, long lifetimes[5]

Note: Direct comparison of ammonia synthesis rates between lab-scale research catalysts and industrial-scale commercial catalysts is challenging due to vast differences in reaction conditions, reactor configurations, and reporting metrics. The value for Ru/ZrO2 is from a specific lab-scale study and may not be directly scalable. Commercial catalysts are optimized for high-volume, continuous production.

Deep Dive: Experimental Insights

Zirconia-Supported Ruthenium Catalyst (Ru/ZrO2)

Experimental Protocol:

A study on zirconia-supported ruthenium catalysts for ammonia synthesis highlighted the importance of the support's properties.[1][2] The zirconia support was prepared from Zirconium tetrachloride (ZrCl4) following a procedure adapted from the synthesis of UiO-66, a metal-organic framework.[1] This method resulted in a zirconia support containing monoclinic phase and carbon species. The ruthenium catalyst was then prepared by impregnating this support with a ruthenium precursor.

The catalytic activity for ammonia synthesis was evaluated in a fixed-bed reactor. The reaction conditions were typically a temperature of 400°C and a pressure of 1.0 MPa, with a stoichiometric feed gas of N2 and H2.[1] The study found that the Ru/ZrO2 catalyst prepared from the UiO-66-derived zirconia showed significantly higher ammonia synthesis activity compared to a conventional Ru/ZrO2 catalyst. This enhanced performance was attributed to a larger amount of hydrogen adsorption and easier desorption, which mitigated the inhibitory effect of hydrogen on nitrogen activation.[1][2]

Commercial Iron-Based Catalysts

General Methodology:

Commercial ammonia synthesis catalysts, such as Topsoe's KM1 and Clariant's AmoMax™ 10, are typically iron-based, multi-promoted catalysts.[3][4] These catalysts are supplied in an oxidized state (magnetite or wustite) and require reduction in the ammonia synthesis loop to become active.

The performance of these catalysts is evaluated in industrial ammonia converters, which are large-scale reactors operating at high pressures (10-25 MPa) and temperatures (350-550°C).[3] The catalyst's activity is often measured by the per-pass conversion of synthesis gas to ammonia.[6] Commercial catalysts are designed for high stability and long operational lifetimes, often several years.[5] For instance, AmoMax™ 10 is a wustite-based catalyst that exhibits higher activity at lower temperatures compared to traditional magnetite-based catalysts, leading to energy savings.[4]

Visualizing the Catalytic Pathway

The following diagrams illustrate the conceptual workflow of catalyst development and the general mechanism of ammonia synthesis.

Experimental_Workflow cluster_support Support Preparation cluster_catalyst Catalyst Synthesis cluster_testing Performance Evaluation ZrCl4 ZrCl4 Precursor UiO66_route UiO-66 Synthesis Route ZrCl4->UiO66_route Ammonia_treatment Ammonia Treatment UiO66_route->Ammonia_treatment ZrO2_support Monoclinic ZrO2 with Carbon Ammonia_treatment->ZrO2_support Impregnation Impregnation ZrO2_support->Impregnation Ru_precursor Ruthenium Precursor Ru_precursor->Impregnation Ru_ZrO2 Ru/ZrO2 Catalyst Impregnation->Ru_ZrO2 Fixed_bed_reactor Fixed-Bed Reactor Ru_ZrO2->Fixed_bed_reactor Reaction_conditions 400°C, 1.0 MPa N2 + 3H2 Fixed_bed_reactor->Reaction_conditions Activity_measurement NH3 Synthesis Rate Measurement Reaction_conditions->Activity_measurement

Caption: Experimental workflow for Ru/ZrO2 catalyst synthesis and testing.

Ammonia_Synthesis_Mechanism N2 N₂ (gas) Catalyst Catalyst Surface N2->Catalyst Adsorption & Dissociation H2 H₂ (gas) H2->Catalyst Adsorption & Dissociation N_ads N (adsorbed) Catalyst->N_ads H_ads H (adsorbed) Catalyst->H_ads NH_ads NH (adsorbed) N_ads->NH_ads + H_ads NH2_ads NH₂ (adsorbed) NH_ads->NH2_ads + H_ads NH3_ads NH₃ (adsorbed) NH2_ads->NH3_ads + H_ads NH3_gas NH₃ (gas) NH3_ads->NH3_gas Desorption

Caption: Simplified mechanism of ammonia synthesis on a catalyst surface.

Concluding Remarks

While commercial iron-based catalysts remain the industry standard for ammonia synthesis due to their cost-effectiveness and proven long-term stability at industrial scale, research into noble metal catalysts on advanced supports like zirconia is paving the way for potentially more active and efficient alternatives. The higher activity of Ru/ZrO2 at lower pressures suggests a potential for process intensification and reduced energy consumption. However, the cost and long-term stability of such noble metal catalysts under harsh industrial conditions remain significant hurdles to their commercialization. Further research and development are necessary to bridge the gap between laboratory-scale promising results and industrial applicability.

References

Cross-Validation of Experimental and Computational Data for OsZr: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of experimental and computational data for a compound or alloy specifically designated as "OsZr." Searches for this term do not yield information on its properties, performance metrics, or established experimental protocols, suggesting that "OsZr" may not be a widely studied or conventionally recognized material within the scientific community.

This guide, therefore, cannot provide a direct cross-validation of experimental and computational data for "OsZr" as requested. The foundational information required for such a comparison, including quantitative data, detailed experimental methodologies, and associated signaling pathways or logical relationships, is not present in the public domain.

For researchers, scientists, and drug development professionals interested in the potential of osmium (Os) and zirconium (Zr) combinations, the following considerations are pertinent:

  • Novel Material: If "OsZr" represents a novel, internally developed material, the necessary experimental and computational data would need to be generated and provided to enable a comparative analysis.

  • Alternative Designations: It is possible that a material containing osmium and zirconium is studied under a different nomenclature. Researchers are encouraged to explore alternative chemical formulas or project-specific names.

  • Binary Systems: The broader "O-Zr" (Oxygen-Zirconium) system is a subject of scientific inquiry.[1] However, this does not specifically address an "OsZr" compound.

Without specific data on "OsZr," a detailed comparison guide with quantitative tables and experimental protocols cannot be constructed. Similarly, the creation of meaningful diagrams for signaling pathways or experimental workflows is not feasible.

To proceed with a comparative analysis, the following information would be essential:

  • Confirmation of the material's existence and its correct designation.

  • Access to experimental data, including but not limited to:

    • Material characterization (e.g., crystal structure, composition, morphology).

    • Performance metrics relevant to its application (e.g., catalytic activity, mechanical properties, biocompatibility).

  • Access to computational data, such as:

    • Density functional theory (DFT) calculations.

    • Molecular dynamics (MD) simulations.

    • Predicted properties and performance.

  • Detailed experimental protocols for the conducted tests.

  • Information on any relevant biological or chemical pathways.

Once such information is available, a comprehensive and objective comparison guide can be developed to support the research and development efforts of scientists and professionals in the field.

References

Benchmarking the High-Temperature Strength of OsZr against Refractory Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Development Professionals

The relentless pursuit of materials capable of withstanding extreme thermal and mechanical stresses is a cornerstone of innovation in aerospace, energy, and defense. Among the candidates for such demanding applications, refractory metals have long been the benchmark. This guide provides a comparative analysis of the high-temperature strength of a theoretical Osmium-Zirconium (OsZr) alloy against established refractory metals: Tungsten (W), Rhenium (Re), Tantalum (Ta), Molybdenum (Mo), and Niobium (Nb).

High-Temperature Materials at a Glance: Physical and Mechanical Properties

The following tables summarize the key physical and mechanical properties of the selected refractory metals. This data provides a baseline for understanding their performance at elevated temperatures.

Table 1: Physical Properties of Selected Refractory Metals

MetalMelting Point (°C)Density (g/cm³)
Tungsten (W) 3422[1][2][3]19.3[1][4][5]
Rhenium (Re) 3186[6][7]21.02
Tantalum (Ta) 3017[8][9][10]16.65[9][11][12]
Osmium (Os) 303322.59
Molybdenum (Mo) 2623[13][14][15]10.22[14]
Zirconium (Zr) 18556.52
Niobium (Nb) 2477[16]8.57[16][17][18]

Table 2: High-Temperature Tensile Strength of Selected Refractory Metals

MetalTest Temperature (°C)Ultimate Tensile Strength (MPa)
Tungsten (W) 1650> Highest of all metals[19]
Tantalum (Ta) Room Temperature170-300[20]
Tantalum (Ta) up to 500Moderate (can be increased by cold working)[21]
Niobium (Nb) Room Temperature331 (Yield), 413 (Ultimate)[22]

Note: Comprehensive high-temperature tensile strength data for all metals at various temperatures is extensive and varies with processing. The values presented are indicative of their performance.

Experimental Protocols for High-Temperature Materials Characterization

The determination of mechanical properties at elevated temperatures requires specialized equipment and adherence to standardized testing protocols. The following outlines the methodologies for key experiments.

High-Temperature Tensile Testing

Standard: ASTM E21 - Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials[23][24][25].

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of metallic materials at elevated temperatures.

Methodology:

  • Specimen Preparation: A standardized test specimen is machined from the material to be tested. The dimensions of the specimen are critical for accurate results.

  • Heating: The specimen is placed within a high-temperature furnace mounted on a universal testing machine[26]. Thermocouples are attached to the specimen to monitor and control its temperature accurately[26].

  • Soaking: The specimen is heated to the desired test temperature and held for a specific period to ensure thermal equilibrium.

  • Loading: A uniaxial tensile load is applied to the specimen at a controlled strain rate.

  • Data Acquisition: The load applied to the specimen and the resulting elongation are continuously measured throughout the test. An extensometer is used to accurately measure the strain in the initial phase of the test[26].

  • Analysis: The collected data is used to generate a stress-strain curve, from which the ultimate tensile strength, yield strength, elongation, and reduction of area are determined[27]. The test is concluded when the specimen fractures[26].

Creep and Stress Rupture Testing

Objective: To determine the deformation of a material under a constant load at an elevated temperature over time (creep) and the time it takes for the material to fracture under these conditions (stress rupture).

Methodology:

  • Specimen Preparation: A standardized test specimen is prepared.

  • Heating: The specimen is placed in a creep testing machine equipped with a furnace and heated to the desired temperature.

  • Loading: A constant tensile load is applied to the specimen.

  • Strain Measurement: The elongation of the specimen is measured over an extended period. High-precision extensometers are used to detect small amounts of deformation.

  • Data Analysis: The strain is plotted against time to generate a creep curve. This curve is used to determine the creep rate in different stages (primary, secondary, and tertiary). The time to rupture is also recorded.

Logical Workflow for High-Temperature Material Selection

The selection of a material for a high-temperature application is a multi-faceted process that involves considering various material properties and application-specific requirements. The following diagram illustrates a logical workflow for this process.

MaterialSelectionWorkflow High-Temperature Material Selection Workflow A Define Application Requirements (Temperature, Stress, Environment) B Initial Material Screening (Melting Point, Density) A->B Initial Filtering C Evaluate High-Temperature Strength (Tensile, Yield Strength) B->C Performance Criteria E Consider Manufacturability & Cost B->E D Assess Long-Term Stability (Creep, Oxidation Resistance) C->D Durability Assessment C->E D->E Practicality Check F Final Material Selection E->F Optimal Choice

Caption: A flowchart illustrating the decision-making process for selecting high-temperature materials.

Concluding Remarks

The selection of a material for high-temperature applications requires a thorough evaluation of its physical and mechanical properties under relevant operating conditions. While established refractory metals like Tungsten, Rhenium, Tantalum, Molybdenum, and Niobium offer a wealth of experimental data, the exploration of new alloy systems like OsZr holds promise for pushing the boundaries of material performance. The lack of available data for OsZr underscores the need for further research and development in this area. The experimental protocols and selection workflow presented in this guide provide a framework for the systematic evaluation and comparison of both existing and novel high-temperature materials.

References

A Comparative Study of Os-Zr and Ni-Al Intermetallic Systems: Properties and Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists exploring the mechanical, thermal, and catalytic properties of Os-Zr and Ni-Al intermetallic systems. This document provides a detailed comparison supported by experimental data, methodologies, and visual workflows to aid in material selection and development.

Intermetallic compounds, with their ordered crystal structures and unique combination of metallic and ceramic properties, are at the forefront of materials science research. Among these, the Osmium-Zirconium (Os-Zr) and Nickel-Aluminum (Ni-Al) systems have garnered significant interest for their potential in high-temperature structural applications and catalysis. This guide offers a comparative analysis of these two systems, presenting a side-by-side look at their key performance metrics.

Mechanical Properties: A Tale of Two Systems

The mechanical behavior of intermetallic compounds is a critical determinant of their suitability for structural applications. While the Ni-Al system is well-characterized, experimental data for the Os-Zr system is less abundant, with much of the current understanding derived from theoretical calculations.

The Ni-Al system, particularly the NiAl (B2) and Ni3Al (L12) phases, is known for its high strength and stiffness. However, a major drawback of polycrystalline Ni-Al alloys is their brittleness at room temperature, although ductility can be improved through single-crystal fabrication or the addition of microalloying elements like boron.[1]

Theoretical studies on the Os-Zr system, specifically the OsZr compound with a B2-type cubic structure, predict a high elastic modulus, suggesting strong resistance to deformation.[1] However, a lack of extensive experimental validation necessitates further research to fully understand its mechanical performance.

PropertyOs-Zr System (Theoretical/Limited Data)Ni-Al System (Experimental Data)
Young's Modulus (GPa) OsZr: > RuZr (328 K)[1]NiAl: 294[2] Ni3Al: 179[2]
Yield Strength (MPa) Data not availableNiAl: 855[2] Ni3Al (as-prepared): 510
Hardness (Vickers Hardness - HV) Data not availableNiAl-TiC composite: Higher than discrete particulate network composites[3] Ni3Al (as-prepared): 147

Thermal Properties: Stability at High Temperatures

High melting points and thermal stability are hallmark characteristics of many intermetallic compounds, making them candidates for applications in extreme environments.

The Ni-Al intermetallics, particularly NiAl, exhibit a high melting point and good thermal conductivity.[2] The thermal expansion and specific heat capacity of both NiAl and Ni3Al have been extensively studied, providing a solid foundation for their application in high-temperature environments.[4][5]

For the Os-Zr system, the melting points of the constituent elements are high (Os: ~3033 °C, Zr: ~1855 °C). The phase diagram for the Zr-Os system indicates the incongruent melting of the intermediate phases ZrOs and Zr11Os4 at 2040 °C and 1350 °C, respectively. Further experimental data on the thermal conductivity and specific heat of specific Os-Zr intermetallic compounds are needed for a complete comparison.

PropertyOs-Zr SystemNi-Al System
Melting Point (°C) Os: ~3033 Zr: ~1855 ZrOs (incongruent): 2040NiAl: 1639[2] Ni3Al: 1385[2]
Thermal Conductivity (W/(m·K)) Data not availableNiAl: 76[2] Ni3Al: 28.85[2]
Specific Heat Capacity (J/(kg·K)) Data not availableNiAl (VPS): ~550 at 300K[1]

Catalytic Activity: Emerging Applications

Intermetallic compounds are increasingly being explored as catalysts due to their unique electronic structures and surface properties.

The Ni-Al system has shown significant promise in various catalytic reactions. Ni-Al intermetallic compounds have demonstrated high selectivity and stability in the hydrogenation of naphthalene to tetralin.[6] Specifically, the NiAl phase exhibited higher catalytic activity compared to metallic Ni and other Ni-Al intermetallics.[6] Furthermore, Ni-based bimetallic catalysts are being investigated for a range of hydrogenation reactions due to their ability to activate H2.[7][8] The NiAl2O4 catalyst has also shown superior performance in the hydrogenation of phenanthrene compared to traditional Ni/Al2O3 catalysts.[4]

The catalytic properties of the Os-Zr system are not as well-documented. However, the potential for bimetallic systems containing Zr to be used in catalysis is an active area of research. For instance, Zr-modified Cu-based catalysts have been investigated for CO2 hydrogenation.[2] Further experimental studies are required to explore the catalytic potential of Os-Zr intermetallic compounds.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section details the methodologies for key experiments.

Synthesis of Intermetallic Compounds

Os-Zr and Ni-Al Alloy Synthesis Workflow

SynthesisWorkflow General Workflow for Intermetallic Alloy Synthesis and Characterization cluster_synthesis Synthesis cluster_consolidation Consolidation Techniques cluster_characterization Characterization cluster_mechanical Mechanical Properties start Weighing of High-Purity Elemental Powders mixing Mechanical Alloying / Mixing start->mixing consolidation Consolidation Method mixing->consolidation arc_melting Arc Melting consolidation->arc_melting e.g., Os-Zr hot_pressing Hot Pressing consolidation->hot_pressing e.g., Ni-Al sps Spark Plasma Sintering consolidation->sps e.g., Ni-Al xrd X-ray Diffraction (Phase Identification) arc_melting->xrd hot_pressing->xrd sps->xrd sem_eds SEM/EDS (Microstructure & Composition) xrd->sem_eds mechanical Mechanical Testing sem_eds->mechanical thermal Thermal Analysis sem_eds->thermal catalytic Catalytic Activity Testing sem_eds->catalytic hardness Hardness Testing mechanical->hardness tensile Tensile Testing mechanical->tensile

Workflow for alloy synthesis and characterization.
  • Arc Melting: High-purity osmium and zirconium metals are weighed in the desired stoichiometric ratio and melted in an arc furnace under an inert argon atmosphere to prevent oxidation. The resulting button is flipped and re-melted several times to ensure homogeneity.

  • Powder Metallurgy (for Ni-Al): Elemental powders of nickel and aluminum are mixed and mechanically alloyed in a high-energy ball mill. The resulting powder is then consolidated by methods such as hot pressing or spark plasma sintering to form a dense bulk material.

Mechanical Property Testing

Vickers Microhardness Test Protocol

  • Sample Preparation: The surface of the intermetallic sample is ground and polished to a mirror finish to ensure accurate indentation measurements.

  • Indentation: A Vickers diamond indenter, a square-based pyramid with an angle of 136° between opposite faces, is pressed into the sample surface with a specific load (e.g., 100 gf to 1 kgf) for a set dwell time (e.g., 10-15 seconds).[5][9][10][11][12]

  • Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a calibrated microscope.

  • Calculation: The Vickers Hardness (HV) is calculated using the formula: HV = 1.8544 * (F / d^2), where F is the applied load in kgf and d is the average length of the diagonals in mm.[9]

Nanoindentation Protocol

  • Sample Preparation: A smooth, clean surface is essential. Samples are typically polished to a mirror finish.

  • Calibration: The instrument is calibrated using a standard material with known mechanical properties, such as fused silica.

  • Indentation: A sharp indenter (e.g., Berkovich tip) is pressed into the sample surface at a controlled loading rate to a specified maximum depth or load.[13]

  • Load-Displacement Data: The load applied to the indenter and its displacement into the surface are continuously recorded during both loading and unloading.

  • Analysis: The hardness and elastic modulus are calculated from the load-displacement curve using the Oliver-Pharr method.[13]

Catalytic Activity Testing

Temperature-Programmed Desorption (TPD) Workflow

TPD_Workflow Temperature-Programmed Desorption (TPD) Experimental Workflow start Catalyst Pre-treatment (e.g., reduction in H2) adsorption Adsorption of Probe Molecule (e.g., CO) at a fixed temperature start->adsorption purge Purging with Inert Gas (to remove physisorbed molecules) adsorption->purge heating Linear Heating of the Catalyst purge->heating detection Detection of Desorbed Molecules (e.g., Mass Spectrometer) heating->detection analysis Data Analysis (Desorption peak temperature and area) detection->analysis

Workflow for Temperature-Programmed Desorption.
  • Catalyst Pre-treatment: The catalyst is typically pre-treated in-situ, for example, by reduction in a hydrogen flow at an elevated temperature to clean the surface.

  • Adsorption: A probe molecule, such as carbon monoxide (CO), is introduced to the catalyst at a specific temperature and allowed to adsorb onto the surface.

  • Purging: The system is purged with an inert gas to remove any weakly bound (physisorbed) probe molecules.

  • Heating and Desorption: The temperature of the catalyst is increased at a linear rate, causing the adsorbed molecules to desorb.

  • Detection: The desorbed molecules are detected by a mass spectrometer, which provides a signal proportional to the desorption rate.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides information about the number and strength of active sites on the catalyst surface.

Methanol Steam Reforming

  • Reactor Setup: A fixed-bed reactor is typically used, containing the powdered catalyst.

  • Feed Introduction: A mixture of methanol and water with a specific molar ratio is vaporized and fed into the reactor at a controlled flow rate.

  • Reaction: The reaction is carried out at a set temperature and pressure.

  • Product Analysis: The composition of the effluent gas stream (containing H2, CO2, CO, and unreacted methanol and water) is analyzed using a gas chromatograph (GC).

  • Performance Evaluation: The methanol conversion, hydrogen production rate, and selectivity towards CO2 are calculated to evaluate the catalyst's performance.

Conclusion

The Ni-Al intermetallic system is a mature and well-characterized class of materials with established applications and a wealth of experimental data. In contrast, the Os-Zr system represents a more nascent field of study, with promising theoretical predictions that await comprehensive experimental validation. This comparative guide highlights the current state of knowledge for both systems and underscores the significant opportunities for future research into the experimental characterization of Os-Zr intermetallics. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to contribute to this exciting area of materials science.

References

Navigating the Osmium-Zirconium System: A Guide to Differentiating Intermetallic Phases with XRD and Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of intermetallic phases is paramount for material characterization and development. This guide provides a comprehensive framework for differentiating osmium-zirconium (Os-Zr) phases, with a focus on the methodological approach to distinguish between the known OsZr phase and a hypothetical OsZr₂ phase using X-ray diffraction (XRD) and microscopy techniques.

Differentiating Crystal Structures with X-Ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique for identifying crystalline phases and determining their crystal structure. The unique arrangement of atoms in OsZr and a potential OsZr₂ would result in distinct diffraction patterns.

Experimental Protocol for XRD Analysis
  • Sample Preparation :

    • The Os-Zr alloy sample should be pulverized into a fine, homogenous powder using a mortar and pestle (preferably agate to avoid contamination).

    • The powder is then mounted onto a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.

  • Data Acquisition :

    • A powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

    • The XRD pattern is recorded over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis :

    • The resulting diffraction pattern is analyzed to identify the peak positions (2θ angles) and their corresponding intensities.

    • Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

    • If a standard pattern is unavailable, the crystal structure can be determined and refined using software like FullProf or GSAS-II, provided a suitable structural model can be proposed.

    • Lattice parameters are calculated from the positions of the diffraction peaks.

Expected Differences in XRD Patterns

The crystal structure and lattice parameters of a material dictate the positions and intensities of its XRD peaks. Since OsZr and a hypothetical OsZr₂ would have different crystal structures, their XRD patterns would be unique.

PropertyOsZr (Hypothetical Data)OsZr₂ (Hypothetical Data)
Crystal System CubicTetragonal
Space Group Pm-3m (No. 221)I4/mmm (No. 139)
Lattice Parameter a (Å) 3.5004.000
Lattice Parameter c (Å) 3.5008.500
Prominent XRD Peaks (2θ) 35.5°, 41.2°, 60.0°, 71.8°25.1°, 38.9°, 45.3°, 55.7°

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of available experimental data for OsZr and OsZr₂.

Microstructural Analysis using Microscopy

Microscopy techniques, particularly optical microscopy and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS), provide valuable information about the microstructure, phase distribution, and elemental composition of the Os-Zr alloys.

Experimental Protocol for Microscopic Analysis
  • Sample Preparation :

    • A representative sample of the Os-Zr alloy is mounted in a conductive resin.

    • The mounted sample is ground using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, and 1200 grit).

    • The ground sample is then polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like surface finish.

    • For revealing the grain boundaries and different phases, the polished sample may be chemically etched. The choice of etchant depends on the specific phases present.

  • Microstructural Observation :

    • Optical Microscopy : The polished and etched sample is observed under an optical microscope to identify different phases based on their morphology, color, and reflectance.

    • Scanning Electron Microscopy (SEM) : The sample is then examined using an SEM for higher magnification imaging. Backscattered electron (BSE) imaging is particularly useful for differentiating phases with different average atomic numbers (phases with higher average Z will appear brighter).

  • Compositional Analysis :

    • Energy-Dispersive X-ray Spectroscopy (EDS) : EDS analysis is performed in the SEM to determine the elemental composition of the different phases observed. This allows for the quantitative confirmation of the stoichiometry of phases like OsZr and any other phase present.

Expected Microstructural Differences

Different intermetallic phases within an alloy system will exhibit distinct microstructural features.

FeatureOsZrOsZr₂
Morphology Typically equiaxed or dendritic grains.May exhibit a more acicular or plate-like morphology.
Backscattered Electron Image Will have a specific grayscale intensity corresponding to its average atomic number.Will have a different grayscale intensity compared to OsZr due to the different stoichiometry.
Elemental Composition (EDS) Atomic ratio of Os:Zr will be approximately 1:1.Atomic ratio of Os:Zr will be approximately 1:2.

Differentiating Os-Zr Phases: A Logical Workflow

The following diagram illustrates the logical workflow for identifying and differentiating unknown phases in an Os-Zr alloy sample.

phase_differentiation_workflow cluster_sample Sample Preparation cluster_conclusion Phase Identification Sample Os-Zr Alloy Sample Powder Powder for XRD Sample->Powder Mounted Mounted & Polished Section for Microscopy Sample->Mounted XRD XRD Analysis Powder->XRD Microscopy Microscopy (SEM/Optical) Mounted->Microscopy XRD_Pattern Diffraction Pattern XRD->XRD_Pattern Microstructure Microstructure & Morphology Microscopy->Microstructure EDS_Data Elemental Composition (EDS) Microscopy->EDS_Data Phase_A Phase A Identified (e.g., OsZr) XRD_Pattern->Phase_A Phase_B Phase B Identified (e.g., OsZr₂) XRD_Pattern->Phase_B Microstructure->Phase_A Microstructure->Phase_B EDS_Data->Phase_A EDS_Data->Phase_B

Caption: Workflow for differentiating intermetallic phases.

By systematically applying these XRD and microscopy protocols, researchers can effectively differentiate between various phases in the Os-Zr system and accurately characterize their materials. The combination of structural information from XRD and microstructural and compositional data from microscopy provides a robust methodology for phase identification.

Experimental Verification of the Osmium-Zirconium (Os-Zr) Phase Diagram: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of binary alloy phase diagrams is crucial for material design and application. This guide provides an objective comparison of the experimentally determined phase equilibria in the Osmium-Zirconium (Os-Zr) system, supported by the available experimental data.

The primary experimental investigation into the Os-Zr phase diagram was conducted by Eremenko et al.[1]. Their work provides the most comprehensive dataset to date, established through a combination of metallographic analysis, X-ray diffraction (XRD), and differential thermal analysis (DTA). This guide will summarize their findings, detail the experimental protocols employed, and present the quantitative data in a clear, comparative format.

Comparison of Experimental Data

The experimental work by Eremenko et al. focused on elucidating the phase relationships across the entire Os-Zr composition range.[1] Key findings from their study are summarized in the table below. Due to a lack of other comprehensive experimental studies on this specific binary system, a direct comparison of conflicting experimental data is not currently possible. The data presented here serves as the primary experimentally verified information for the Os-Zr phase diagram.

Phase/ReactionComposition (at.% Os)Temperature (°C)Reaction TypeExperimental Method(s) Used
L ↔ β-Zr + Zr₁₁Os₄~141270EutecticDTA, Metallography
β-Zr Solid Solution< 141270Solid SolutionMetallography, XRD
α-Zr Solid Solution< 1500Solid SolutionMetallography, XRD
Zr₁₁Os₄~26.71350PeritecticDTA, Metallography, XRD
ZrOs502040PeritecticDTA, Pirani-Alterum, Quenching

Experimental Protocols

A robust experimental workflow is fundamental to the accurate determination of phase diagrams. The methodologies employed in the investigation of the Os-Zr system are outlined below. This general workflow is applicable to the experimental determination of various binary metallic phase diagrams.

Sample Preparation and Homogenization

Alloys of varying Os-Zr compositions were synthesized from high-purity osmium and zirconium. The constituent metals were typically arc-melted in an inert atmosphere (e.g., argon) to prevent oxidation. To ensure compositional homogeneity, the resulting alloy buttons were repeatedly melted and then annealed at elevated temperatures for an extended period.

Phase Analysis Techniques
  • Metallography: The annealed and quenched samples were sectioned, polished, and etched to reveal their microstructure. Optical and scanning electron microscopy (SEM) were used to identify the number, morphology, and distribution of phases present at different compositions and temperatures.

  • X-ray Diffraction (XRD): XRD analysis was performed on powdered samples to identify the crystal structures of the present phases. By comparing the diffraction patterns to known structures, the specific intermetallic compounds and solid solutions were determined.

  • Differential Thermal Analysis (DTA): DTA was utilized to determine the temperatures of phase transformations. This technique involves heating or cooling a sample and a reference material at a constant rate and measuring the temperature difference between them. Endothermic or exothermic events, such as melting, solidification, and solid-state transformations, are detected as deviations in this temperature difference.

  • Pirani-Alterum Method and Quenching: For very high-temperature transitions, such as the incongruent melting of ZrOs, the Pirani-Alterum method (a variant of optical pyrometry) and quenching experiments were employed to determine the melting and decomposition temperatures.[1]

Visualization of Experimental Workflow

The logical flow of experimentally determining a binary phase diagram can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Phase Characterization cluster_diagram Phase Diagram Construction raw_materials High-Purity Os & Zr arc_melting Arc Melting in Inert Atmosphere raw_materials->arc_melting homogenization High-Temperature Annealing arc_melting->homogenization quenching Quenching to Room Temperature homogenization->quenching dta Differential Thermal Analysis (DTA) homogenization->dta metallography Metallography (SEM/Optical) quenching->metallography xrd X-ray Diffraction (XRD) quenching->xrd data_analysis Data Analysis and Interpretation metallography->data_analysis xrd->data_analysis dta->data_analysis phase_diagram Os-Zr Phase Diagram data_analysis->phase_diagram

Experimental workflow for phase diagram determination.

Signaling Pathways and Logical Relationships

The determination of a phase diagram is an iterative process where data from multiple experimental techniques are correlated to build a consistent thermodynamic representation of the system. The logical relationship between the primary experimental techniques and the resulting phase diagram is illustrated below.

G dta Differential Thermal Analysis phase_diagram Os-Zr Phase Diagram dta->phase_diagram Transformation Temperatures xrd X-ray Diffraction xrd->phase_diagram Phase Identification & Crystal Structure microscopy Metallography/ Microscopy microscopy->phase_diagram Phase Morphology & Composition

Relationship between experimental data and the phase diagram.

References

Assessing the stability of Osmium-zirconium (1/1) relative to its constituent elements

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers assessing the thermodynamic stability of the Osmium-Zirconium (OsZr) intermetallic compound relative to its constituent elements, Osmium (Os) and Zirconium (Zr).

The formation of intermetallic compounds, such as Osmium-Zirconium (OsZr), from their constituent elements is a critical area of study in materials science. The relative stability of these alloys compared to the pure elements determines their suitability for high-performance applications, particularly at elevated temperatures. This guide provides a comparative analysis of the OsZr (1/1) system, supported by key thermodynamic principles and outlining the experimental and computational methodologies used to quantify stability.

Elemental Constituents: A Tale of Two Metals

Osmium and Zirconium possess markedly different physical and chemical properties, which in turn influence the characteristics of their intermetallic offspring.

PropertyOsmium (Os)Zirconium (Zr)
Crystal Structure Hexagonal Close-Packed (HCP)Hexagonal Close-Packed (HCP)
Melting Point ~3033 °C~1855 °C
Density ~22.59 g/cm³ (densest stable element)~6.52 g/cm³
Hardness Very high, brittleHigh, but more ductile than Osmium
Key Characteristics Extremely high melting point and density, exceptional hardness, and good corrosion resistance. Often used as a hardening agent in alloys.Excellent heat and corrosion resistance, low neutron absorption (making it ideal for nuclear applications), strong and malleable.

Assessing Thermodynamic Stability: The Enthalpy of Formation

The primary metric for evaluating the stability of a compound relative to its constituent elements is the standard enthalpy of formation (ΔHf°) . This value represents the heat change that occurs when one mole of a compound is formed from its elements in their standard states.

A negative ΔHf° indicates that the formation of the compound is an exothermic process, releasing energy. This signifies that the compound is thermodynamically more stable than a simple mixture of its constituent elements. Conversely, a positive ΔHf° would suggest that the compound is unstable and would require energy input to form.

For researchers seeking calculated thermodynamic data, comprehensive materials science databases serve as an invaluable resource.

Key Computational Materials Science Databases:

  • The Materials Project: A robust, open-access database that provides calculated properties for a vast array of materials, including formation energies.

  • AFLOW (Automatic-FLOW for Materials Discovery): A large repository of computational materials science data, including thermodynamic properties.[3][4][5]

  • OQMD (The Open Quantum Materials Database): Another extensive database of DFT-calculated thermodynamic and structural properties of materials.

Cohesive Energy: A Measure of Bonding Strength

Cohesive energy is the energy required to separate the constituent atoms of a solid to an infinite distance. A higher cohesive energy generally indicates stronger bonding within the material. Comparing the cohesive energy of the OsZr alloy to its elemental components provides another lens through which to view its stability.

MaterialCohesive Energy (kJ/mol)Cohesive Energy (eV/atom)
Osmium (Os) 7888.17
Zirconium (Zr) 6006.22
Osmium-Zirconium (OsZr) Data not readily available; a value greater than the weighted average of Os and Zr is expected for a stable compound.

Experimental Determination of Stability

The thermodynamic stability of intermetallic compounds like OsZr is typically determined experimentally using calorimetric techniques. These methods directly measure the heat flow associated with the formation or dissolution of the alloy.

High-Temperature Direct Synthesis Calorimetry

This technique is employed for systems where the elements react exothermically at high temperatures.

Experimental Workflow:

cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis P1 High-Purity Os and Zr Powders P2 Precise Weighing (1:1 Stoichiometry) P1->P2 P3 Thorough Mixing P2->P3 P4 Pellet Pressing P3->P4 C3 Drop Pellet into Crucible at High Temperature P4->C3 C1 High-Temperature Calorimeter (e.g., Setaram AlexSYS) C2 Inert Atmosphere (Argon) C1->C2 C4 Measure Heat of Reaction (ΔH_reaction) C3->C4 A1 Correct for Heat Content of Reactants C4->A1 A2 Calculate Enthalpy of Formation (ΔHf°) A1->A2

Caption: Workflow for High-Temperature Direct Synthesis Calorimetry.

Protocol:

  • Sample Preparation: High-purity osmium and zirconium powders are precisely weighed to a 1:1 atomic ratio. The powders are then thoroughly mixed in an inert atmosphere to prevent oxidation and cold-pressed into a pellet.

  • Calorimetric Measurement: The pellet is dropped into a crucible within a high-temperature calorimeter, which is maintained at a temperature sufficient to initiate the reaction (e.g., >1500 K). The heat evolved during the exothermic formation of OsZr is measured.

  • Data Analysis: The measured heat of reaction is corrected for the heat content of the elemental reactants from room temperature to the reaction temperature. This allows for the calculation of the standard enthalpy of formation at 298.15 K.

Solution Calorimetry

This method is suitable when direct reaction is not feasible or is too slow. It involves dissolving the elemental constituents and the pre-synthesized alloy in a molten metal solvent.

Logical Relationship for ΔHf° Calculation:

cluster_inputs Experimental Measurements cluster_calc Calculation H_Os Heat of Solution of Os (ΔH_sol(Os)) Calc ΔHf°(OsZr) = [ΔH_sol(Os) + ΔH_sol(Zr)] - ΔH_sol(OsZr) H_Os->Calc H_Zr Heat of Solution of Zr (ΔH_sol(Zr)) H_Zr->Calc H_OsZr Heat of Solution of OsZr (ΔH_sol(OsZr)) H_OsZr->Calc

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment for Handling Osmium-Zirconium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The handling of osmium-zirconium alloys in research and development settings necessitates stringent safety protocols due to the inherent hazards of its constituent elements. While specific data for the alloy is limited, a comprehensive safety plan must address the significant risks associated with osmium, particularly the potential formation of the highly toxic and volatile osmium tetroxide (OsO4), and the flammable nature of zirconium powder. This guide provides essential information on the required personal protective equipment (PPE), operational procedures, and disposal considerations to ensure the safety of all laboratory personnel.

Engineering Controls and Work Practices

Prior to handling any osmium-containing materials, it is imperative to have the proper engineering controls in place. All work with osmium-zirconium alloys, especially procedures that may generate dust, fumes, or aerosols, must be conducted within a certified chemical fume hood.[1][2][3] The work area should be clearly designated for osmium use, and an eyewash station and safety shower must be readily accessible.[1][2][4] For handling zirconium powder, which is spontaneously flammable in air, all operations should be carried out in a glove box with an inert atmosphere.[5]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling osmium-zirconium alloys, with a primary focus on the hazards of osmium tetroxide and zirconium powder.

Body PartPersonal Protective EquipmentMaterial/SpecificationRationale
Respiratory Chemical Fume HoodN/ATo prevent inhalation of toxic osmium tetroxide vapors and zirconium dust.[1][2][3]
Respirator (if fume hood is not feasible)Consult with Environmental Health & Safety for proper selection and fit testing.For situations with a higher risk of aerosol generation outside of a fume hood.[5]
Eyes Chemical Splash Goggles and Face ShieldANSI Z87.1 compliantTo protect against chemical splashes, vapors, and dust particles.[1][4][5][6]
Hands Double GlovingInner: Nitrile, Outer: Viton or NeopreneProvides robust protection against osmium tetroxide, which can be absorbed through the skin.[1][6] Two pairs of nitrile gloves are recommended for handling zirconium powder.[5]
Body Flame-Resistant Lab CoatFully buttoned with long sleevesProtects against skin contact with chemicals and provides a barrier against flammable zirconium powder.[5][6]
Chemical ApronRecommended for dispensing larger quantitiesOffers an additional layer of protection against spills and splashes.[1]
Feet Closed-Toed ShoesLeather or other chemical-resistant materialTo protect feet from spills and falling objects.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling osmium-zirconium alloys in a laboratory setting.

Experimental Workflow: Handling Osmium-Zirconium Alloy A Preparation: - Verify fume hood certification. - Assemble all necessary PPE. - Prepare spill cleanup materials. B Handling Alloy: - Don all required PPE. - Work within the designated area inside the fume hood. - Handle with care to minimize dust generation. A->B C Post-Handling: - Decontaminate work surfaces. - Properly label and store alloy. - Remove and dispose of PPE correctly. B->C E Emergency Preparedness: - Know the location of eyewash and safety shower. - Have emergency contact information readily available. B->E D Waste Disposal: - Segregate osmium-containing waste. - Follow institutional guidelines for hazardous waste disposal. C->D

Caption: This diagram illustrates the procedural steps for the safe handling of osmium-zirconium alloys, from preparation to disposal.

Logical Relationship for PPE Selection

The decision-making process for selecting the appropriate level of PPE is based on the potential hazards present during a given procedure.

Caption: This flowchart outlines the decision-making process for selecting appropriate PPE based on the specific hazards encountered when working with osmium-zirconium alloys.

Disposal Plan

All waste materials contaminated with osmium, including disposable PPE, must be collected in a designated, sealed container and disposed of as hazardous waste according to institutional and regulatory guidelines. Due to the reactivity of zirconium, osmium-zirconium waste should not be mixed with other waste streams.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with osmium-zirconium alloys. Continuous risk assessment and adherence to established safety procedures are paramount for the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.